Product packaging for Ilginatinib(Cat. No.:CAS No. 1526932-96-6)

Ilginatinib

Cat. No.: B8069345
CAS No.: 1526932-96-6
M. Wt: 389.4 g/mol
InChI Key: UQTPDWDAYHAZNT-AWEZNQCLSA-N
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Description

NS-018 has been used in trials studying the treatment of Primary Myelofibrosis, Post-Polycythemia Vera Myelofibrosis, and Post-Essential Thrombocythemia Myelofibrosis.
Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. This compound competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, this compound inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs);  JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20FN7 B8069345 Ilginatinib CAS No. 1526932-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115696
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239358-86-1
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS-018
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Record name NS-018
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URL https://www.drugbank.ca/drugs/DB12784
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Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
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Record name ILGINATINIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ilginatinib's JAK2 Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent, orally bioavailable small molecule inhibitor of Janus kinase 2 (JAK2)[1][2]. As a key mediator in the signaling pathways of various cytokines and growth factors, the dysregulation of JAK2 activity is implicated in numerous myeloproliferative neoplasms (MPNs) and other hematological disorders[3]. This compound's therapeutic potential is intrinsically linked to its selectivity for JAK2 over other kinases, which minimizes off-target effects and associated toxicities. This technical guide provides an in-depth analysis of this compound's JAK2 selectivity profile, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound has been characterized through various in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against the four members of the JAK family and other selected kinases. This quantitative data allows for a direct comparison of this compound's potency and selectivity.

Table 1: this compound IC50 Values for JAK Family Kinases

KinaseIC50 (nM)Selectivity Fold vs. JAK2
JAK20.721
JAK13346
JAK33954
TYK22231
Data sourced from MedchemExpress[1][2].

Table 2: this compound IC50 Values for Selected Off-Target Kinases

Kinase FamilyKinaseSelectivity Fold vs. JAK2
Src-familySRC45
Src-familyFYN-
ABLABL45
Receptor Tyrosine KinaseFLT390
Data reflects weak inhibition and is sourced from MedchemExpress[1]. A specific IC50 for FYN was not provided in the search results.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the kinase inhibition and cellular proliferation data presented above.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against purified kinase enzymes.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • Peptide substrate specific for the kinase (e.g., a poly-Glu-Tyr peptide).

  • This compound, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase enzyme and the peptide substrate in kinase reaction buffer. The final kinase concentration should be optimized for each enzyme to ensure a linear reaction rate.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The percentage of kinase inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the proliferation of cells, particularly those dependent on JAK2 signaling.

Objective: To determine the concentration of this compound that inhibits 50% of the proliferation of a specific cell line (e.g., Ba/F3 cells expressing the JAK2 V617F mutation).

Materials:

  • Ba/F3-JAK2V617F cell line (or other relevant cell line).

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and appropriate antibiotics).

  • This compound, serially diluted in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.

    • Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for a specified period, typically 72 hours[4].

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals. Gentle mixing on a plate shaker can aid this process.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. This compound exerts its therapeutic effect by inhibiting JAK2 within this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK2->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Expression (Proliferation, Differentiation, etc.) Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add this compound/DMSO to Assay Plate prep_compound->add_compound setup_reaction Set up Kinase Reaction (Kinase, Substrate, Buffer) setup_reaction->add_compound pre_incubate Pre-incubate add_compound->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction & Detect ADP (Luminescence) incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Analyze Data (Calculate % Inhibition) read_plate->analyze_data determine_ic50 Determine IC50 (Dose-Response Curve) analyze_data->determine_ic50 end End determine_ic50->end Selectivity_Profile cluster_jak JAK Family cluster_off_target Off-Target Kinases This compound This compound JAK2 JAK2 (High Potency) This compound->JAK2 Strongly Inhibits JAK1 JAK1 (Lower Potency) This compound->JAK1 Weakly Inhibits JAK3 JAK3 (Lower Potency) This compound->JAK3 Weakly Inhibits TYK2 TYK2 (Lower Potency) This compound->TYK2 Weakly Inhibits SRC SRC (Weak Inhibition) This compound->SRC ABL ABL (Weak Inhibition) This compound->ABL FLT3 FLT3 (Weak Inhibition) This compound->FLT3

References

Ilginatinib (NS-018): A Selective JAK2V617F Inhibitor for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature blood cells. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired somatic mutation V617F in the Janus kinase 2 (JAK2) gene.[1][2] This mutation results in constitutive, cytokine-independent activation of the JAK-STAT signaling pathway, leading to uncontrolled cell proliferation and survival. Ilginatinib (NS-018) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of JAK2.[3][4] Preclinical studies have demonstrated its high selectivity for JAK2 over other JAK family members and its efficacy in suppressing the growth of cells harboring the JAK2V617F mutation. In mouse models of MPN, this compound has been shown to reduce splenomegaly, improve bone marrow fibrosis, and prolong survival, notably without causing the significant anemia or thrombocytopenia associated with other JAK inhibitors.[3][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical pathways and workflows.

The JAK-STAT Signaling Pathway and the Role of JAK2V617F

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses.

Normal Pathway Activation:

  • Cytokine Binding: A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.

  • JAK Activation: This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for STAT proteins.[6]

  • STAT Dimerization and Nuclear Translocation: Once docked, STATs are phosphorylated by the JAKs. Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.[6]

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Pathogenesis of the JAK2V617F Mutation: The V617F mutation occurs in the pseudokinase domain (JH2) of JAK2, a region that normally exerts an inhibitory effect on the adjacent kinase domain (JH1). The mutation disrupts this auto-inhibition, leading to constitutive activation of the kinase domain, even in the absence of cytokine binding.[1] This results in persistent downstream signaling, primarily through STAT3 and STAT5, driving the excessive production of hematopoietic cells characteristic of MPNs.[1][7]

Mechanism of Action of this compound

This compound (NS-018) is a small molecule inhibitor that functions by competing with ATP for binding to the kinase domain of JAK2.[4] By occupying the ATP-binding site, it prevents the transfer of phosphate to JAK2 itself and its downstream substrates, thereby blocking the entire signaling cascade.[6][8] Its potent and highly selective inhibition of JAK2 leads to the suppression of STAT3 and STAT5 phosphorylation, which in turn inhibits the proliferation of JAK2V617F-mutant cells and reduces the pathological hallmarks of MPNs.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2_wt JAK2 (Wild-Type) receptor->jak2_wt stat5 STAT5 jak2_wt->stat5 Phosphorylates jak2_mut JAK2V617F (Constitutively Active) jak2_mut->stat5 Phosphorylates p_stat5 p-STAT5 dimer p-STAT5 Dimer p_stat5->dimer Dimerizes gene Target Gene Transcription (Proliferation, Survival) dimer->gene Activates This compound This compound (NS-018) This compound->jak2_mut Inhibits cytokine Cytokine cytokine->receptor

Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound's activity has been quantified in various preclinical assays, highlighting its potency and selectivity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
TargetAssay TypeIC50 ValueSelectivity vs. JAK2Reference
JAK2 Kinase Assay0.72 nM -[3]
JAK1Kinase Assay33 nM46-fold[3]
JAK3Kinase Assay39 nM54-fold[3]
Tyk2Kinase Assay22 nM31-fold[3]
SRCKinase AssayInhibited-[3]
FYNKinase AssayInhibited-[3]
ABLKinase AssayWeakly Inhibited45-fold[3]
FLT3Kinase AssayWeakly Inhibited90-fold[3]
JAK2V617F Mutant CellsCell Proliferation11-120 nM-[3]
Table 2: In Vivo Efficacy of this compound in Mouse Models of MPN
Mouse ModelTreatment RegimenKey OutcomesReference
Ba/F3-JAK2V617F Xenograft12.5 - 100 mg/kg, oral- Potently prolonged survival- Reduced splenomegaly[3]
JAK2V617F Bone Marrow TransplantDaily oral administration- Prevented splenomegaly (spleen weight 0.49g vs. 2.07g in vehicle)- Improved bone marrow fibrosis- No significant decrease in RBC or platelet counts[5]

Experimental Protocols

The evaluation of JAK2 inhibitors like this compound involves a series of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes; a suitable peptide substrate; ATP; and this compound at various concentrations.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture containing the specific JAK enzyme, substrate, and serially diluted this compound in an appropriate buffer.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability of JAK2V617F-positive cell lines.

Methodology:

  • Cell Lines: Human erythroleukemia (HEL) or UKE-1 cells, which are homozygous for the JAK2V617F mutation.

  • Procedure: Cells are seeded into 96-well plates and treated with a range of this compound concentrations.

  • Incubation: Plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: Results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis of STAT Phosphorylation

Objective: To confirm the inhibition of downstream JAK2 signaling by this compound.

Methodology:

  • Cell Treatment: JAK2V617F-positive cells (e.g., HEL) are treated with this compound at various concentrations for a short period (e.g., 1-4 hours).

  • Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5), total STAT5, p-STAT3, and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the p-STAT bands is quantified and normalized to the corresponding total STAT protein levels to determine the extent of inhibition.

In Vivo Efficacy in a JAK2V617F Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a living organism recapitulating MPN.

Methodology:

  • Model Generation: A common model involves the retroviral transduction of murine bone marrow cells with human JAK2V617F, followed by transplantation into lethally irradiated syngeneic recipient mice.[2][9]

  • Treatment: Once the disease phenotype (e.g., elevated hematocrit, splenomegaly) is established, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, typically once or twice daily.

  • Monitoring: Mice are monitored for survival, body weight, and clinical signs of disease. Peripheral blood is collected periodically for complete blood counts (CBC).

  • Endpoint Analysis: At the end of the study, mice are euthanized. Spleens and livers are weighed to assess organomegaly. Bone marrow and spleen tissues are collected for histological analysis, including reticulin staining to assess the degree of fibrosis.[5]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development kinase_assay Biochemical Kinase Assay (Target Potency & Selectivity) cell_assay Cell-Based Assays (JAK2V617F+ Cell Lines) kinase_assay->cell_assay Confirm Cellular Activity downstream_assay Downstream Signaling (p-STAT Western Blot) cell_assay->downstream_assay Verify Mechanism model_dev MPN Mouse Model (e.g., JAK2V617F BMT) downstream_assay->model_dev Advance to In Vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) model_dev->pk_pd Establish Exposure efficacy Efficacy Studies (Survival, Spleen Size, Fibrosis) pk_pd->efficacy Determine Dose & Schedule phase1 Phase 1 Trials (Safety & MTD) efficacy->phase1 Advance to Clinical phase2 Phase 2 Trials (Efficacy in Patients) phase1->phase2 Establish Safety

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

Summary and Future Directions

This compound (NS-018) is a highly potent and selective JAK2 inhibitor that demonstrates significant promise for the treatment of myeloproliferative neoplasms. Its mechanism of action directly targets the constitutively active JAK2V617F kinase, a central driver of these diseases. Preclinical data robustly support its efficacy in reducing disease burden in MPN models.[3][5] A key distinguishing feature observed in these models is its ability to confer therapeutic benefits without inducing the severe cytopenias that can be a limiting factor for other JAK inhibitors.[5]

Ongoing clinical trials, such as the Phase 2b study in myelofibrosis patients with severe thrombocytopenia (NS-018-201), are critical for determining its safety and efficacy profile in the patient population that stands to benefit most.[10] Future research will likely focus on combination therapies and identifying predictive biomarkers to optimize patient selection. The continued development of this compound represents an important advancement in providing more targeted and potentially better-tolerated therapeutic options for patients with JAK2V617F-positive MPNs.

References

Ilginatinib: A Technical Guide to a Potent JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It demonstrates significant activity against both wild-type JAK2 and the pathogenic JAK2V617F mutant, a key driver in myeloproliferative neoplasms (MPNs).[2] this compound also exhibits inhibitory effects on Src-family kinases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its mechanism of action and relevant experimental data. Detailed methodologies for key assays are described to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic organic compound with the chemical formula C21H20FN7.[3] Its structure features a pyridine-diamine core.

IdentifierValue
IUPAC Name N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine
SMILES CN1N=CC(C2=CC(N--INVALID-LINK--C)=NC(NC4=NC=CN=C4)=C2)=C1[3]
InChI Key UQTPDWDAYHAZNT-AWEZNQCLSA-N

Physicochemical Properties

PropertyValueSource
Molecular Formula C21H20FN7[3]
Molecular Weight 389.43 g/mol [3]
Appearance Light yellow to yellow solid[3]
Solubility DMSO: 85 mg/mL (199.58 mM)[3]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of JAK2, acting as an ATP-competitive inhibitor.[3][4] Its primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, which is crucial for the proliferation and survival of cells in various hematological malignancies.[1][2] The mutated JAK2V617F, commonly found in MPNs, leads to constitutive activation of this pathway, and this compound effectively inhibits this aberrant signaling.[1] In addition to its potent JAK2 inhibition, this compound also demonstrates activity against Src-family kinases, particularly SRC and FYN.[3]

Inhibitory Activity (IC50)

TargetIC50 (nM)
JAK2 0.72[3]
TYK2 22[3]
JAK1 33[3]
JAK3 39[3]

Cellular Activity

This compound demonstrates potent anti-proliferative activity against cell lines that harbor constitutively activated JAK2, such as those with the JAK2V617F or MPLW515L mutations.[5] The IC50 values in these cell lines typically range from 11 to 120 nM.[5]

Signaling Pathway

This compound targets the JAK2/STAT3 signaling pathway. The following diagram illustrates the mechanism of action.

Ilginatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Translocates to Nucleus and Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

The following sections outline the general methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.

Methodology: A common method for this is a radiometric filter binding assay or a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in assay buffer.

  • Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are combined with the diluted this compound or DMSO control in a microplate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a signal.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP Start->Prepare_Reagents Compound_Dilution Serially Dilute This compound Prepare_Reagents->Compound_Dilution Mix_Components Combine Reagents and Compound Compound_Dilution->Mix_Components Incubate Incubate at 30°C Mix_Components->Incubate Terminate_Reaction Stop Reaction Incubate->Terminate_Reaction Detect_Signal Quantify Phosphorylation Terminate_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

  • Cell Seeding: Cells (e.g., Ba/F3 cells expressing JAK2V617F) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Add this compound Dilutions Seed_Cells->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based proliferation (MTT) assay.

References

Ilginatinib (NS-018): A Technical Guide to its ATP-Competitive Inhibition of JAK2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ilginatinib (also known as NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions via an ATP-competitive mechanism, demonstrating high selectivity for JAK2 over other JAK family members and various other kinases.[1][2] Developed for the treatment of myeloproliferative neoplasms such as myelofibrosis, this compound targets the dysregulated JAK-STAT signaling pathway that is a hallmark of these diseases.[3][4] Preclinical studies have demonstrated its ability to preferentially inhibit cells harboring the common JAK2V617F mutation.[5] Clinical investigations have established its pharmacokinetic and pharmacodynamic profile in patients, identifying a therapeutic dose with manageable safety.[4][6] This guide provides an in-depth overview of this compound's mechanism of action, kinase inhibition profile, experimental protocols for its characterization, and its effects on downstream signaling.

Introduction: JAK/STAT Signaling in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine and growth factor signaling. This signaling is critical for hematopoiesis and immune response. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is frequently dysregulated in myeloproliferative neoplasms (MPNs).[4] A significant number of patients with MPNs harbor an acquired somatic mutation in the JAK2 gene, most commonly a valine-to-phenylalanine substitution at position 617 (JAK2V617F), which leads to constitutive, cytokine-independent activation of the kinase and downstream signaling pathways, resulting in uncontrolled cell proliferation.[3][5] this compound was specifically designed to inhibit this constitutively active signaling.

Core Mechanism: ATP-Competitive Inhibition of JAK2

Principle of ATP-Competitive Inhibition

ATP-competitive inhibitors are the most common class of kinase inhibitors.[7] These molecules are designed to bind to the ATP-binding pocket within the kinase catalytic domain. By occupying this site, the inhibitor physically prevents the binding of the endogenous substrate, adenosine triphosphate (ATP). This blockade prevents the phosphotransferase reaction, thereby inhibiting the phosphorylation of downstream protein substrates and interrupting the signaling cascade.[7]

G cluster_0 Normal Kinase Function cluster_1 ATP-Competitive Inhibition ATP ATP Kinase_A Kinase Domain ATP->Kinase_A Binds Substrate_P Phosphorylated Substrate Kinase_A->Substrate_P Phosphorylates Substrate This compound This compound Kinase_B Kinase Domain This compound->Kinase_B Binds to ATP Pocket No_Phosphorylation No Substrate Phosphorylation Kinase_B->No_Phosphorylation ATP_blocked->Kinase_B Binding Blocked

Figure 1: Mechanism of ATP-Competitive Inhibition.
Molecular Interactions and Selectivity

This compound is a highly selective inhibitor of JAK2.[1] X-ray co-crystal structure analysis has provided insight into its binding mode, revealing unique hydrogen-bonding interactions between this compound and the Gly993 residue of JAK2.[5] This specific interaction is believed to be a key determinant of its selectivity, particularly for the activated conformation of the JAK2V617F mutant kinase.[5] This preferential binding translates to greater potency against cells harboring the mutation compared to those with wild-type JAK2.[5] In addition to its primary target, this compound also demonstrates inhibitory activity against Src-family kinases, notably SRC and FYN.[1]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

Table 1: Biochemical Potency of this compound Against JAK Family Kinases

This table summarizes the IC₅₀ values from in vitro enzymatic assays.

Kinase TargetIC₅₀ (nM)Selectivity vs. JAK2Reference
JAK2 0.72 - [1]
Tyk22231-fold[1]
JAK13346-fold[1]
JAK33954-fold[1]
Table 2: Cellular Activity and Selectivity of this compound

This table presents the antiproliferative IC₅₀ values in Ba/F3 murine pro-B cells engineered to express either wild-type or mutant JAK2.

Cell LineIC₅₀ (nM)V617F/WT Selectivity RatioReference
Ba/F3-JAK2V617F4704.3-fold[5]
Ba/F3-JAK2WT (IL-3 stimulated)2000-[5]

Pharmacodynamics: Downstream Pathway Modulation

By inhibiting JAK2, this compound effectively blocks the phosphorylation and subsequent activation of its primary downstream targets, the STAT proteins (primarily STAT3 and STAT5).[1] In a normal state, upon cytokine binding, JAK2 phosphorylates the intracellular domain of the receptor, creating docking sites for STATs. JAK2 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. This compound's inhibition of JAK2 prevents STAT phosphorylation, halting this entire cascade.[1]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3_inactive STAT3 JAK2->STAT3_inactive 3. Phosphorylation STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer 4. Dimerization DNA Target Gene DNA STAT3_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Regulation This compound This compound This compound->JAK2 Inhibition G A 1. Prepare Reagents (Buffer, Kinase, Substrate, ATP) C 3. Dispense Inhibitor/ Vehicle to Assay Plate A->C B 2. Create Serial Dilution of this compound in DMSO B->C D 4. Add Kinase/Substrate Mix and Pre-incubate C->D E 5. Initiate Reaction by Adding ATP D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Add Luminescence Detection Reagent F->G H 8. Read Signal on Plate Reader G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I

References

Ilginatinib's Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It also demonstrates inhibitory activity against Src-family kinases.[2] As an ATP-competitive inhibitor, this compound targets both wild-type JAK2 and the constitutively active JAK2V617F mutant, a common driver in myeloproliferative neoplasms (MPNs).[3] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the JAK2/STAT3 signaling pathway.[3] This pathway is crucial for normal hematopoiesis and becomes dysregulated in various cancers. Additionally, this compound's inhibition of Src-family kinases contributes to its overall cellular effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's inhibitory activity.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Selectivity vs. JAK2
JAK20.72-
JAK133~46-fold
JAK339~54-fold
TYK222~31-fold
SRCPotent Inhibition (Specific IC50 not consistently reported)-
FYNPotent Inhibition (Specific IC50 not consistently reported)-

Source:[4]

Table 2: Cellular Inhibitory Activity of this compound

Cell Line / ConditionIC50 (nM)Key Mutation
Cell lines with JAK2V617F or MPLW515L mutations11-120Constitutively active JAK2 signaling
CFU-GM from MDS-derived BMMNCsSuppression at 500 nM-
Phosphorylation of STAT3 in CFU-GM from MDS patientsSuppression at 1000 nM-

Source:[5]

Downstream Signaling Pathways

The JAK2/STAT3 Pathway

The canonical JAK2/STAT3 pathway is a principal target of this compound. Upon cytokine binding to their receptors, JAK2 is activated and subsequently phosphorylates STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation.

This compound, by inhibiting JAK2, prevents the phosphorylation of STAT3, thereby blocking its downstream transcriptional activity.[5] This leads to several key cellular outcomes:

  • Inhibition of Cell Proliferation: STAT3 promotes the transcription of genes that drive the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting STAT3 activation, this compound can induce cell cycle arrest, primarily at the G1/S transition.

  • Induction of Apoptosis: STAT3 upregulates the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). Inhibition of STAT3 by this compound can lead to a decrease in these anti-apoptotic proteins and an increase in pro-apoptotic proteins (e.g., Bax, Bak), ultimately triggering the caspase cascade and apoptosis.

  • Modulation of Inflammatory Cytokines: The JAK/STAT pathway is a key regulator of inflammatory cytokine production. This compound's inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 cytokine Cytokine cytokine->receptor stat3 STAT3 jak2->stat3 Phosphorylation p_stat3 p-STAT3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer Dimerization This compound This compound This compound->jak2 Inhibition dna DNA stat3_dimer->dna Transcription Activation target_genes Target Genes (e.g., Bcl-2, Cyclins) dna->target_genes Cell Proliferation Cell Proliferation target_genes->Cell Proliferation Survival Survival target_genes->Survival Inflammation Inflammation target_genes->Inflammation

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Src-Family Kinase Signaling

This compound also inhibits Src-family kinases, particularly SRC and FYN.[4] Src kinases are non-receptor tyrosine kinases that play a role in various cellular processes, including cell adhesion, migration, and proliferation. The downstream effects of Src inhibition by this compound can include:

  • Disruption of Focal Adhesions: Src kinases are involved in the signaling cascades initiated by integrins at focal adhesions. Inhibition can lead to reduced cell adhesion and migration.

  • Modulation of other Signaling Pathways: Src kinases can act as upstream regulators of other signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Inhibition of Src can therefore have broader effects on cell signaling.

Src_Pathway This compound This compound src Src-Family Kinases (SRC, FYN) This compound->src Inhibition focal_adhesion Focal Adhesion Proteins src->focal_adhesion ras_mapk Ras/MAPK Pathway src->ras_mapk pi3k_akt PI3K/Akt Pathway src->pi3k_akt migration Cell Migration & Adhesion focal_adhesion->migration proliferation Cell Proliferation ras_mapk->proliferation pi3k_akt->proliferation

Caption: this compound's inhibition of Src-family kinase signaling.

Experimental Protocols

Western Blot for Phospho-STAT3

This protocol is used to determine the phosphorylation status of STAT3, a direct downstream target of JAK2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT3 antibody to normalize for protein loading.

Western_Blot_Workflow start Cell Treatment (this compound vs. Control) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pSTAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Stripping & Re-probing (anti-total-STAT3) detection->reprobe end Data Analysis reprobe->end

Caption: Workflow for Western Blot analysis of p-STAT3.
MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Drug Treatment: Treat cells with various concentrations of this compound for the desired time period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Colony Forming Unit (CFU) Assay

This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

  • Methylcellulose-based medium

  • 35 mm culture dishes

  • Hematopoietic progenitor cells (e.g., bone marrow mononuclear cells)

  • Incubator (37°C, 5% CO2, high humidity)

Procedure:

  • Cell Preparation: Isolate hematopoietic progenitor cells.

  • Plating: Mix the cells with the methylcellulose-based medium containing various concentrations of this compound or vehicle control.

  • Incubation: Plate the cell mixture into 35 mm culture dishes and incubate for 7-14 days.

  • Colony Counting: Count the number and type of colonies (e.g., CFU-GM, BFU-E) under a microscope.

  • Data Analysis: Compare the number of colonies in the this compound-treated groups to the control group.

Conclusion

This compound exerts its therapeutic effects primarily through the potent and selective inhibition of the JAK2/STAT3 signaling pathway, with additional contributions from the inhibition of Src-family kinases. This leads to a reduction in cell proliferation, induction of apoptosis, and modulation of the inflammatory response in malignant cells dependent on these pathways. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound's downstream effects in both preclinical and clinical research settings.

References

Ilginatinib's Impact on STAT3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other malignancies, making it a critical target for therapeutic intervention. A primary downstream effector of JAK2 is the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 through phosphorylation is implicated in promoting cell proliferation, survival, and inflammation. This technical guide provides an in-depth overview of the effect of this compound on STAT3 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its inhibitory effect on STAT3 phosphorylation by directly targeting its upstream kinase, JAK2. In the canonical JAK/STAT signaling cascade, the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors leads to the activation of receptor-associated JAKs.[3] Activated JAK2 then phosphorylates STAT3 at the Tyr705 residue.[4][5] This phosphorylation event is crucial for the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[3] By selectively inhibiting JAK2, this compound effectively blocks this phosphorylation cascade, leading to a reduction in phosphorylated STAT3 (p-STAT3) levels.[6]

Quantitative Data on STAT3 Phosphorylation Inhibition

Several studies have demonstrated the dose-dependent inhibitory effect of this compound on STAT3 phosphorylation in various cellular contexts.

Cell Line/Model SystemThis compound ConcentrationObserved Effect on STAT3 PhosphorylationReference
Colony-forming unit-granulocyte/macrophage (CFU-GM) from Myelodysplastic Syndrome (MDS) patients1 µMSuppression of STAT3 phosphorylation.[7]
Human Multiple Myeloma (MM) Cell Lines (U266, RPMI 8226, PCM6)>100 nmol/LDose-dependent suppression of IL-6-induced STAT3 phosphorylation.[6]

Table 1: Summary of Quantitative Data on this compound's Effect on STAT3 Phosphorylation.

Experimental Protocols

Western Blotting for the Detection of Phosphorylated STAT3 (p-STAT3 Tyr705)

This protocol outlines a standard method for assessing the levels of phosphorylated STAT3 in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed the desired cancer cell line (e.g., U266, RPMI 8226) in appropriate culture medium and incubate until they reach 70-80% confluency.

  • For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 4, or 24 hours).

  • If applicable, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for the final 15-30 minutes of the incubation period.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145) diluted in blocking buffer overnight at 4°C.[4][5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 (e.g., from Cell Signaling Technology, Cat# 9139) or a housekeeping protein like β-actin.[4]

Visualizations

Signaling Pathway of this compound's Action on STAT3 Phosphorylation

Ilginatinib_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound (NS-018) This compound->JAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Experimental_Workflow arrow arrow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer (PVDF) D->E F 6. Immunoblotting (Primary Ab: p-STAT3 Tyr705) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantify band intensity) H->I

References

Ilginatinib's Inhibition of Src Family Kinases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor primarily recognized for its high affinity and selectivity for Janus kinase 2 (JAK2).[1][2] This characteristic has positioned it as a therapeutic candidate for myeloproliferative neoplasms (MPNs), which are frequently driven by aberrant JAK2 signaling.[2][3] However, the kinase selectivity profile of this compound extends beyond the JAK family, demonstrating significant inhibitory activity against members of the Src family of non-receptor tyrosine kinases. This dual JAK/Src inhibitory profile presents a unique mechanistic action that may offer broader therapeutic potential and warrants detailed investigation.

This technical guide provides an in-depth analysis of this compound's activity against Src family kinases, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Profile of this compound

This compound exhibits a distinct selectivity profile, with potent inhibition of JAK2 and notable activity against the Src family kinases, SRC and FYN. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, highlighting its dual activity.

Kinase TargetIC50 (nM)Fold Selectivity over JAK2
JAK Family
JAK20.721
JAK13346
JAK33954
TYK22231
Src Family
SRC3244
FYN1926
Other Kinases
ABL3245
FLT36590

Data compiled from Nakaya et al., 2011.[2]

Core Signaling Pathway: Src Family Kinase Activation and Inhibition by this compound

Src family kinases are integral components of numerous signaling pathways that regulate critical cellular processes, including proliferation, survival, migration, and angiogenesis. Their activation is tightly regulated and, when dysregulated, can contribute to oncogenesis. The following diagram illustrates a simplified signaling cascade involving Src and its inhibition by this compound.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription This compound This compound This compound->Src Inhibition

Caption: Src Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound's inhibitory effect on Src family kinases involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase.

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate (e.g., poly-GT)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • HTRF® detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • This compound serial dilutions

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in the assay buffer.

  • In a 384-well plate, add the Src kinase and the this compound dilutions (or DMSO for control).

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the HTRF® detection reagents diluted in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF® ratio and determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot Analysis of Src Phosphorylation

This assay assesses the ability of this compound to inhibit Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416).

Materials:

  • Human cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Src to confirm equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated Src to total Src at each this compound concentration.

Experimental Workflow for Kinase Inhibitor Characterization

The preclinical evaluation of a kinase inhibitor like this compound follows a structured workflow, progressing from initial high-throughput screening to in-depth cellular and in vivo characterization.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assays) Hit_Validation Hit Validation & Potency (IC50 Determination) HTS->Hit_Validation Selectivity Kinase Selectivity Profiling (Panel of Kinases) Hit_Validation->Selectivity Cellular_Potency Cellular Potency Assays (p-Src Inhibition) Selectivity->Cellular_Potency Phenotypic_Assays Phenotypic Assays (Proliferation, Migration) Cellular_Potency->Phenotypic_Assays PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular_Potency->PK_PD Off_Target Off-Target & Toxicity (Cell Viability) Phenotypic_Assays->Off_Target Efficacy In Vivo Efficacy (Xenograft Models) Phenotypic_Assays->Efficacy Toxicity_Studies Toxicology Studies Off_Target->Toxicity_Studies

Caption: Kinase Inhibitor Characterization Workflow.

Conclusion

This compound is a potent kinase inhibitor with a dual specificity for the JAK and Src families of kinases. While its development has primarily focused on its JAK2 inhibitory activity for the treatment of myeloproliferative neoplasms, its significant inhibition of SRC and FYN suggests a broader therapeutic potential. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound's effects on Src kinase signaling. Further investigation into the synergistic or independent roles of JAK and Src inhibition in various disease contexts is warranted to fully elucidate the therapeutic utility of this dual-acting inhibitor.

References

The Discovery and Development of NS-018: A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that are frequently dysregulated in myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of NS-018, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for the pivotal experiments that have defined its therapeutic potential.

Introduction to NS-018 and its Target

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A key driver of these diseases is the constitutive activation of the JAK-STAT signaling pathway, often due to a single somatic mutation, V617F, in the JAK2 gene. NS-018 was discovered through a screening program aimed at identifying potent and selective JAK2 inhibitors.[1] It is an orally bioavailable, ATP-competitive inhibitor that has demonstrated significant therapeutic efficacy in preclinical models and clinical trials of myelofibrosis.[1][2]

Mechanism of Action: Targeting the JAK-STAT Pathway

NS-018 exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[3] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of genes involved in cell proliferation, differentiation, and survival.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT_dimer->Gene_Transcription Translocates to Nucleus and Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds NS_018 NS-018 NS_018->JAK2 Inhibits

Figure 1: Simplified signaling pathway of JAK-STAT and the inhibitory action of NS-018.

Preclinical Development

The preclinical evaluation of NS-018 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Kinase and Cell-Based Assays

NS-018 demonstrated potent inhibition of JAK2 kinase activity with high selectivity over other JAK family members.[1][3] This selectivity is crucial for minimizing off-target effects. The compound also showed potent anti-proliferative activity against hematopoietic cell lines harboring the JAK2V617F mutation.[1]

Table 1: In Vitro Kinase Inhibitory Activity of NS-018

KinaseIC50 (nM)Selectivity vs. JAK2
JAK2 0.72 -
JAK13346-fold
JAK33954-fold
TYK22231-fold
Data sourced from MedchemExpress and reflects the high selectivity of NS-018 for JAK2.[3]

Table 2: Anti-proliferative Activity of NS-018 in Hematopoietic Cell Lines

Cell LineExpressed MutationIC50 (nM)
Ba/F3-JAK2V617FJAK2V617F60
SET-2JAK2V617F120
Ba/F3-MPLW515LMPLW515LSimilar to JAK2V617F
Ba/F3-TEL-JAK2TEL-JAK2 fusion11
Data from a study on the efficacy of NS-018 in primary cells and mouse models of myeloproliferative neoplasms.[1]
In Vivo Efficacy in Mouse Models

NS-018 was evaluated in a JAK2V617F bone marrow transplantation mouse model of myelofibrosis. Oral administration of NS-018 led to significant improvements in key disease parameters, including reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival, without causing significant hematologic toxicity. In a separate study with V617F-TG mice, NS-018 treatment prevented the progression of anemia.[1]

Table 3: In Vivo Efficacy of NS-018 in a JAK2V617F Mouse Model

Treatment GroupDosageOutcome
Vehicle-Progressive disease
NS-01825 mg/kg (BID)Reduced leukocytosis and splenomegaly, improved survival
NS-01850 mg/kg (BID)Further reduction in leukocytosis and splenomegaly, prevention of anemia progression, prolonged survival
BID: twice daily. Data from studies on the efficacy of NS-018 in mouse models of myeloproliferative neoplasms.[1]

Clinical Development

NS-018 has undergone clinical evaluation in patients with myelofibrosis, demonstrating promising efficacy and a manageable safety profile.

Phase I/II Study (NCT01423851)

A Phase I/II, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and clinically active dose of NS-018 in patients with myelofibrosis.[2][4] The study enrolled 48 patients, 48% of whom had previously received a JAK inhibitor.[2]

Table 4: Efficacy Results from the Phase I Portion of the NS-018-101 Study

Efficacy EndpointResult
≥50% reduction in palpable spleen size56% of patients
Improvement in myelofibrosis-associated symptomsObserved
Improvement in bone marrow fibrosis grade37% of evaluable patients after 3 cycles
Data from the phase I, dose-escalation portion of a phase I/II study of NS-018 in patients with myelofibrosis.[2]

The most common drug-related adverse events were thrombocytopenia (27%), anemia (15%), dizziness (23%), and nausea (19%).[2] A once-daily dose of 300 mg was selected for the Phase II portion of the study.[2]

Phase 2b Study (NS-018-201; NCT04854096)

A multinational, multicenter, randomized, controlled Phase 2b trial is currently underway to compare the efficacy and safety of NS-018 (300mg twice daily) versus the best available therapy (BAT) in patients with primary or secondary myelofibrosis and severe thrombocytopenia.[5][6] The co-primary endpoints are the reduction of spleen size and symptomatic scores.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical development of NS-018.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of NS-018 against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • NS-018 stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of NS-018 in kinase buffer.

  • In a 384-well plate, add the diluted NS-018 or vehicle (DMSO) to the appropriate wells.

  • Add the JAK enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT or XTT)

Objective: To determine the anti-proliferative activity of NS-018 on hematopoietic cell lines.

Materials:

  • Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • NS-018 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Add serial dilutions of NS-018 or vehicle (DMSO) to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the effect of NS-018 on the phosphorylation of STAT proteins in JAK2-activated cells.

Materials:

  • Ba/F3-JAK2V617F cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • NS-018 stock solution (in DMSO)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat Ba/F3-JAK2V617F cells with increasing concentrations of NS-018 for a specified time (e.g., 3 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin).

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay JAK Kinase Inhibition Assay Cell_Assay Cell Proliferation Assay (JAK2V617F+) Kinase_Assay->Cell_Assay Western_Blot Western Blot (pSTAT Inhibition) Cell_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Mouse_Model JAK2V617F Mouse Model Efficacy_Studies Efficacy Studies (Splenomegaly, Survival) Mouse_Model->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Clinical_Candidate Clinical Candidate (NS-018) Toxicity_Studies->Clinical_Candidate Discovery Compound Discovery Discovery->Kinase_Assay Lead_Optimization->Mouse_Model

Figure 2: Preclinical experimental workflow for the development of NS-018.

JAK2V617F Bone Marrow Transplantation Mouse Model

Objective: To evaluate the in vivo efficacy of NS-018 in a mouse model that recapitulates human myelofibrosis.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., lethally irradiated C57BL/6)

  • Retroviral vector encoding JAK2V617F

  • 5-Fluorouracil (5-FU)

  • Bone marrow harvesting and cell culture reagents

  • NS-018 formulation for oral gavage

  • Calipers for spleen measurement

  • Complete blood count analyzer

  • Histology reagents

Procedure:

  • Donor Cell Preparation: Treat donor mice with 5-FU to enrich for hematopoietic stem cells. Harvest bone marrow cells and transduce them with a retrovirus encoding JAK2V617F.

  • Transplantation: Lethally irradiate recipient mice and transplant the transduced bone marrow cells via tail vein injection.

  • Disease Development: Monitor the mice for the development of a myeloproliferative neoplasm phenotype, including elevated white blood cell counts and splenomegaly.

  • Treatment: Once the disease is established, randomize the mice into treatment (NS-018) and vehicle control groups. Administer NS-018 by oral gavage at the desired doses and schedule.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and overall health.

    • Perform regular complete blood counts.

    • Measure spleen size with calipers.

    • At the end of the study, euthanize the mice and perform histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.

    • Monitor survival over the course of the study.

Conclusion

NS-018 is a promising, potent, and selective JAK2 inhibitor with a well-characterized mechanism of action and demonstrated efficacy in both preclinical models and clinical trials of myelofibrosis. Its development has been guided by a rigorous series of in vitro and in vivo experiments that have established its therapeutic potential. The ongoing Phase 2b study will further elucidate the role of NS-018 in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia, a population with high unmet medical need. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the science behind NS-018 and the broader field of JAK inhibition.

References

Ilginatinib (NS-018): A Technical Guide for Myeloproliferative Neoplasm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of mature blood cells. A key driver in many MPN cases is the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation, V617F, in JAK2.[1][2] Ilginatinib (formerly NS-018) is a potent and selective small-molecule inhibitor of JAK2, demonstrating significant promise in preclinical and clinical studies for the treatment of MPNs, particularly myelofibrosis (MF). This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to this compound (NS-018)

This compound is an orally bioavailable, selective inhibitor of JAK2.[3] It targets the hyperactivated JAK/STAT pathway, which is a hallmark of MPNs.[2][3] The discovery of the JAK2 V617F mutation in a majority of patients with polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) spurred the development of targeted JAK2 inhibitors like this compound.[1][4] Unlike some other JAK inhibitors that target multiple JAK family members, this compound exhibits a degree of selectivity for JAK2, which may offer a favorable safety profile.[1][5] It has also been shown to inhibit Src-family kinases. This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of myelofibrosis.[6][7]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2. In MPNs, the JAK2 V617F mutation leads to constitutive activation of the JAK2 protein, resulting in cytokine-independent cell growth and the clinical manifestations of the disease.[4] this compound binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[4][5] This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis in malignant hematopoietic cells.[8]

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 associates Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT JAK2_V617F JAK2 V617F (Constitutively Active) JAK2_V617F->STAT constitutively phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression translocates to nucleus & activates transcription This compound This compound (NS-018) This compound->JAK2 inhibits This compound->JAK2_V617F inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor binds

Figure 1: this compound's Inhibition of the JAK/STAT Signaling Pathway.

Preclinical Data

This compound has undergone extensive preclinical evaluation in both in vitro and in vivo models of myeloproliferative neoplasms.

In Vitro Kinase and Cell Line Activity

This compound is a highly potent inhibitor of JAK2 with an IC50 of 0.72 nM. It demonstrates 46-fold, 54-fold, and 31-fold selectivity for JAK2 over JAK1, JAK3, and Tyk2, respectively.[5] The compound has also shown inhibitory activity against Src-family kinases. In cellular assays, this compound effectively suppresses the growth of cell lines harboring the JAK2 V617F mutation or other activating mutations that signal through JAK2.[8] Notably, it shows greater selectivity for cells expressing the mutant JAK2V617F over wild-type JAK2.

Target IC50 (nM) Reference
JAK20.72[5]
JAK133[5]
JAK339[5]
Tyk222[5]
Cell Line Mutation/Activation IC50 (nM) Reference
Ba/F3-JAK2V617FJAK2 V617F60[8]
SET-2JAK2 V617F120[8]
Ba/F3-MPLW515LMPL W515L (JAK2 dependent)11-120[5][8]
Ba/F3-TEL-JAK2TEL-JAK2 fusion11-120[5][8]
Ba/F3-JAK2WT + IL-3Wild-Type JAK22000
In Vivo Efficacy in MPN Mouse Models

In murine models of MPN driven by the JAK2 V617F mutation, oral administration of this compound has demonstrated significant therapeutic efficacy.[1][4] Treatment with this compound led to a reduction in splenomegaly, decreased leukocytosis, and improved bone marrow fibrosis.[9] Importantly, these therapeutic effects were achieved without causing significant reductions in red blood cell or platelet counts, a common side effect of less selective JAK2 inhibitors.[9] Furthermore, this compound treatment resulted in a prolonged survival rate in these animal models.[1]

Mouse Model Key Findings Dosage (p.o.) Reference
Ba/F3-JAK2V617F inoculatedReduced splenomegaly, prolonged survival12.5, 25, 50, 100 mg/kg[5][8]
JAK2 V617F transgenicReduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis; prolonged survivalNot specified[8]
JAK2 V617F Bone Marrow TransplantReduced leukocytosis and splenomegaly, improved bone marrow fibrosis, prolonged survival without decreasing RBC or platelet counts50 mg/kg (twice daily)[9]

Clinical Development

This compound is being evaluated in clinical trials for patients with myelofibrosis.

Phase I/II Study (NCT01423851)

A Phase I/II, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and clinically active dose of this compound in patients with primary MF, post-PV MF, or post-ET MF.[3] A total of 48 patients were treated, with 48% having received prior treatment with a JAK inhibitor.[3] The most common drug-related adverse events were thrombocytopenia, anemia, dizziness, and nausea.[3] The study established 300 mg once daily as the recommended Phase II dose.[3] In terms of efficacy, a ≥50% reduction in palpable spleen size was achieved in 56% of patients (47% of those with prior JAK inhibitor treatment).[3] Improvements in myelofibrosis-associated symptoms were also observed, and bone marrow fibrosis grade improved in 37% of evaluable patients after three cycles.[3]

Phase IIb Study (NCT04854096)

A Phase IIb, open-label, multicenter, randomized, controlled study is currently underway to assess the efficacy and safety of this compound versus the best available therapy (BAT) in patients with MF and severe thrombocytopenia (platelet count <50,000/μL).[10][11] This study will provide further data on the potential of this compound in a patient population with limited treatment options.[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other JAK2 inhibitors.

In Vitro JAK2 Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against JAK2 kinase.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Recombinant JAK2 - Kinase Buffer - ATP - Substrate Peptide - Test Compound (this compound) start->reagent_prep plate_setup Plate Setup: - Add buffer, substrate, and  serially diluted this compound  to a 384-well plate reagent_prep->plate_setup enzyme_add Add recombinant JAK2 enzyme to all wells except negative control plate_setup->enzyme_add reaction_start Initiate Reaction: Add ATP to all wells enzyme_add->reaction_start incubation Incubate at room temperature (e.g., 60 minutes) reaction_start->incubation detection_prep Prepare Detection Reagent (e.g., ADP-Glo™) incubation->detection_prep reaction_stop Stop Reaction & Detect: Add detection reagent detection_prep->reaction_stop read_plate Read luminescence on a plate reader reaction_stop->read_plate analysis Data Analysis: Calculate % inhibition and determine IC50 value read_plate->analysis end End analysis->end

Figure 2: Workflow for an in vitro JAK2 Kinase Inhibition Assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for JAK2), and the substrate peptide.

  • Assay Plating:

    • Add 2.5 µL of the master mix to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted this compound to the appropriate wells. For control wells, add 0.5 µL of DMSO.

  • Enzyme Addition: Dilute the recombinant JAK2 enzyme in kinase assay buffer to the desired concentration. Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of JAK2-dependent hematopoietic cell lines.

Materials:

  • Ba/F3-JAK2V617F or other suitable hematopoietic cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements)

  • This compound

  • Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white culture plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Plating: Harvest cells in the exponential growth phase and adjust the cell density to 5 x 10^4 cells/mL in complete culture medium. Plate 50 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare a 2X serial dilution of this compound in complete culture medium. Add 50 µL of the diluted compound to the appropriate wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value as described for the kinase assay.

Erythroid Colony Formation Assay

This assay assesses the effect of this compound on the formation of erythroid colonies from bone marrow progenitor cells.

Materials:

  • Bone marrow mononuclear cells (BMMCs) isolated from mice or human donors

  • Semi-solid methylcellulose medium supplemented with cytokines for erythroid differentiation (e.g., MethoCult™)

  • This compound

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Isolate BMMCs using density gradient centrifugation.

  • Plating: Resuspend the BMMCs in Iscove's Modified Dulbecco's Medium (IMDM). Add a defined number of cells (e.g., 2 x 10^4 for mouse BMMCs) to the methylcellulose medium containing various concentrations of this compound.

  • Incubation: Vortex the mixture thoroughly and dispense 1.1 mL into each 35 mm culture dish using a syringe. Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 7-14 days.

  • Colony Counting: Enumerate erythroid colonies (e.g., CFU-E and BFU-E) under an inverted microscope based on their characteristic morphology and red color from hemoglobin.

  • Data Analysis: Plot the number of colonies against the this compound concentration to determine its inhibitory effect on erythroid progenitor cell differentiation and proliferation.

In Vivo Myelofibrosis Mouse Model

This protocol describes the establishment of a JAK2 V617F-driven myelofibrosis model in mice via bone marrow transplantation.

Mouse_Model_Workflow cluster_donor Donor Mouse Preparation cluster_recipient Recipient Mouse Preparation cluster_transplant Transplantation & Treatment cluster_analysis Analysis donor_bm Isolate bone marrow cells from donor mice transduction Transduce cells with retrovirus expressing JAK2 V617F-IRES-GFP donor_bm->transduction injection Inject transduced cells into recipient mice via tail vein transduction->injection irradiation Lethally irradiate recipient mice irradiation->injection engraftment Allow for engraftment and MPN disease development (e.g., 4-6 weeks) injection->engraftment treatment Administer this compound or vehicle (e.g., daily oral gavage) engraftment->treatment monitoring Monitor peripheral blood counts, body weight, and survival treatment->monitoring endpoint Endpoint analysis: - Spleen weight - Histopathology of spleen, liver, bone marrow - Bone marrow fibrosis staining monitoring->endpoint

Figure 3: Workflow for a JAK2 V617F Bone Marrow Transplant Mouse Model.

Materials:

  • Donor and recipient mice (e.g., BALB/c)

  • Retroviral vector encoding JAK2 V617F and a marker gene (e.g., GFP)

  • Reagents for bone marrow isolation and cell culture

  • Irradiation source

  • This compound formulation for oral gavage

Procedure:

  • Retrovirus Production: Produce high-titer retrovirus in a suitable packaging cell line.

  • Donor Cell Transduction: Isolate bone marrow cells from donor mice. Culture the cells in the presence of cytokines and transduce them with the JAK2 V617F-expressing retrovirus.

  • Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.

  • Bone Marrow Transplantation: Inject a defined number of transduced bone marrow cells (e.g., 5 x 10^5) into the tail vein of the irradiated recipient mice.

  • Disease Development: Monitor the mice for the development of MPN-like features, such as increased white blood cell counts, which typically occurs within a few weeks.

  • Treatment: Once the disease is established, randomize the mice into treatment groups to receive either this compound or vehicle control via oral gavage daily for a specified duration (e.g., 40 days).

  • Monitoring and Endpoint Analysis:

    • Throughout the study, monitor peripheral blood counts, body weight, and overall survival.

    • At the end of the study, euthanize the mice and harvest spleens, livers, and femurs.

    • Measure spleen weight and perform histopathological analysis of the tissues to assess extramedullary hematopoiesis and bone marrow fibrosis (e.g., using reticulin staining).

Conclusion

This compound (NS-018) is a potent and selective JAK2 inhibitor with a compelling preclinical and clinical profile for the treatment of myeloproliferative neoplasms. Its ability to effectively target the underlying pathogenic pathway in MPNs, leading to significant improvements in disease parameters in both animal models and human patients, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other JAK2 inhibitors, contributing to the ongoing development of more effective therapies for patients with MPNs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Kinase Selectivity of Ilginatinib versus other JAK Inhibitors

This technical guide provides a detailed analysis of the kinase selectivity profile of this compound in comparison to other Janus kinase (JAK) inhibitors. The document outlines quantitative selectivity data, the experimental methodologies used to determine kinase inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Kinase Selectivity in JAK Inhibition

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors.[1][2][3][4] This pathway is integral to cellular processes such as immunity, cell division, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders, making JAKs attractive therapeutic targets.[5][6]

JAK inhibitors are classified based on their selectivity for different JAK family members.[4][7] The selectivity of these inhibitors is a crucial determinant of their efficacy and safety profiles, as each JAK isoform has distinct biological functions.[8][9] For instance, JAK2 is central to erythropoiesis, while JAK3 is primarily involved in lymphocyte function.[8] this compound (formerly NS-018) is an orally bioavailable, ATP-competitive small-molecule inhibitor of JAK2 and Src-family kinases.[5][10][11] Understanding its selectivity is paramount for its clinical development and application.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific cell surface receptor.[1][2] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[1][2][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor_R Receptor Subunit Cytokine->Receptor_R Receptor_L Receptor Subunit JAK_L JAK Receptor_L->JAK_L STAT_L STAT Receptor_L->STAT_L JAK_R JAK Receptor_R->JAK_R STAT_R STAT Receptor_R->STAT_R JAK_L->JAK_R Activation (Phosphorylation) P_L P JAK_L->P_L P_STAT_L P JAK_L->P_STAT_L Phosphorylation P_R P JAK_R->P_R P_STAT_R P JAK_R->P_STAT_R STAT_Dimer STAT Dimer STAT_L->STAT_Dimer STAT_R->STAT_Dimer DNA DNA STAT_Dimer->DNA Nuclear Translocation P_L->Receptor_L P_R->Receptor_R P_STAT_L->STAT_L P_STAT_R->STAT_R Transcription Gene Transcription DNA->Transcription

Caption: The canonical JAK-STAT signaling pathway.

Kinase Selectivity Profile of this compound

This compound is a potent inhibitor of JAK2, demonstrating significant selectivity for JAK2 over other JAK family members.[10][13] In biochemical assays, this compound inhibits JAK2 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, while its inhibition of JAK1, JAK3, and TYK2 is substantially less potent.[10][13] This selectivity profile suggests that this compound may offer a therapeutic advantage by primarily targeting JAK2-mediated signaling, which is often dysregulated in myeloproliferative neoplasms.[5] In addition to its effects on the JAK family, this compound also shows potent inhibition of Src-family kinases, particularly SRC and FYN.[10][13]

Table 1: Biochemical Potency of this compound against JAK Family Kinases

KinaseIC50 (nM)Selectivity over JAK2 (Fold)
JAK1 33~46x
JAK2 0.721x
JAK3 39~54x
TYK2 22~31x
Data sourced from MedchemExpress and Selleck Chemicals.[10][13]

Comparative Kinase Selectivity of JAK Inhibitors

The clinical profiles of various JAK inhibitors are influenced by their distinct selectivity patterns. The following table provides a comparative overview of the biochemical potencies (IC50) of this compound and other notable JAK inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions.

Table 2: Comparative IC50 Values (nM) of Selected JAK Inhibitors

InhibitorJAK1JAK2JAK3TYK2Primary Selectivity
This compound 330.723922JAK2[10][13]
Ruxolitinib 3.32.8>400-JAK1/JAK2[14]
Fedratinib -3--JAK2[14]
Pacritinib -23--JAK2
Momelotinib 1118--JAK1/JAK2
Tofacitinib 112201-JAK3/JAK1[14]
Baricitinib 5.95.7>40053JAK1/JAK2
Upadacitinib 431102300-JAK1
Filgotinib 1028810116JAK1
Note: Data is compiled from multiple sources and serves as a comparative reference. Absolute values may differ based on assay conditions.[6][8]

This compound is characterized by its moderate to high selectivity for JAK2.[6] While some sources report a 30- to 50-fold selectivity for JAK2 over other JAKs, other head-to-head comparisons have shown a more moderate 9-fold selectivity over JAK1.[6][10] In contrast, inhibitors like Ruxolitinib and Baricitinib show potent inhibition of both JAK1 and JAK2, while Tofacitinib preferentially targets JAK1 and JAK3.[7][15] Second-generation inhibitors such as Filgotinib and Upadacitinib were designed for greater JAK1 selectivity.[16][17]

Experimental Protocols for Determining Kinase Selectivity

The determination of kinase inhibitor selectivity relies on a variety of in vitro assays. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical (Enzymatic) Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[18] These assays are crucial for determining the intrinsic potency of an inhibitor against its target.

General Protocol:

  • Reagent Preparation: A purified, recombinant kinase is prepared along with a specific substrate (often a peptide) and ATP. The test inhibitor is serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated together in the presence of varying concentrations of the inhibitor. The reaction is typically initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or measuring ATP depletion.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Inhibitor Serial Dilutions of Inhibitor Inhibitor->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis

References

Ilginatinib's Role in Hematopoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilginatinib (NS-018) is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that regulate hematopoiesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on normal and malignant hematopoiesis, and detailed experimental protocols for its preclinical evaluation. This compound demonstrates significant promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), by selectively targeting the constitutively activated JAK2-STAT signaling pathway driven by mutations such as JAK2V617F. Preclinical studies have shown its efficacy in reducing splenomegaly and bone marrow fibrosis in mouse models of myelofibrosis, notably without causing severe thrombocytopenia, a common side effect of other JAK inhibitors. This guide serves as a comprehensive resource for researchers and drug development professionals working on novel therapies for hematological malignancies.

Introduction to this compound

This compound (formerly known as NS-018) is an orally bioavailable, ATP-competitive inhibitor of JAK2.[1] It is under investigation for the treatment of myelofibrosis, a serious bone marrow disorder characterized by the formation of scar tissue in the bone marrow, leading to impaired blood cell production.[2][3] The rationale for targeting JAK2 in myelofibrosis stems from the high prevalence of activating mutations in the JAK2 gene, most commonly the V617F mutation, in patients with this disease.[4] These mutations lead to constitutive activation of the JAK2-STAT signaling pathway, driving the aberrant proliferation of hematopoietic cells and the production of pro-inflammatory cytokines that contribute to the disease's pathology.[5]

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2. This inhibition disrupts the downstream signaling cascade, primarily the STAT pathway, which is crucial for the proliferation and survival of hematopoietic cells.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling.[6] Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7]

In myelofibrosis, the JAK2V617F mutation leads to ligand-independent activation of JAK2, resulting in persistent phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[8] this compound's high selectivity for JAK2 allows it to effectively block this aberrant signaling.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., EpoR, TpoR) JAK2_V617F JAK2 V617F (Constitutively Active) STAT3 STAT3 JAK2_V617F->STAT3 Phosphorylation STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization This compound This compound This compound->JAK2_V617F Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression Nuclear Translocation & Transcription pSTAT5_dimer->Gene_Expression

This compound inhibits the constitutively active JAK2-STAT pathway.
Kinase Selectivity Profile

This compound exhibits high selectivity for JAK2 over other JAK family members. This selectivity is crucial for minimizing off-target effects and associated toxicities.

KinaseIC₅₀ (nM)Selectivity vs. JAK2
JAK2 0.72 -
JAK13346-fold
JAK33954-fold
Tyk22231-fold
Table 1: In vitro kinase inhibitory activity of this compound.[8]

Effects on Hematopoiesis

This compound has been shown to have differential effects on malignant versus normal hematopoiesis, a desirable characteristic for a therapeutic agent.

Inhibition of Malignant Hematopoiesis

Preclinical studies have demonstrated that this compound potently inhibits the proliferation of cell lines harboring the JAK2V617F mutation. Furthermore, it preferentially suppresses the formation of colony-forming units-granulocyte/macrophage (CFU-GM) from bone marrow mononuclear cells of patients with myelodysplastic syndromes (MDS), another hematological malignancy where JAK2 signaling can be dysregulated.

In a murine bone marrow transplantation (BMT) model of JAK2V617F-driven myelofibrosis, this compound treatment led to significant reductions in leukocytosis and splenomegaly.[4]

ParameterVehicle ControlThis compound (50 mg/kg, bid)% Reduction
Spleen Weight (g) 2.07 ± 0.080.49 ± 0.0876%
White Blood Cell Count (x10⁹/L) Markedly elevatedReduced towards normal-
Table 2: Efficacy of this compound in a JAK2V617F BMT mouse model.[4][10]
Sparing of Normal Hematopoiesis

A key advantage of this compound is its minimal impact on normal hematopoiesis, particularly erythropoiesis and thrombopoiesis, at therapeutic concentrations. In the JAK2V617F BMT mouse model, this compound did not cause a significant decrease in red blood cell or platelet counts.[4] This is in contrast to some other JAK inhibitors that are associated with dose-limiting anemia and thrombocytopenia. This favorable safety profile is attributed to this compound's selectivity for the active conformation of JAK2, which is more prevalent in the context of the V617F mutation.[9]

Effects on Hematopoietic Progenitors

In vitro colony-forming assays have shown that this compound inhibits the formation of erythroid colonies (burst-forming unit-erythroid, BFU-E) from JAK2V617F transgenic mice at a significantly lower concentration than from wild-type mice, with IC₅₀ values of 360 nM and >600 nM, respectively.[11]

Impact on Megakaryopoiesis

The effect of selective JAK2 inhibition on megakaryopoiesis and platelet formation is an area of active research. While JAK2 is a key regulator of thrombopoietin (TPO) signaling, which is essential for megakaryocyte development, the observation that this compound does not cause severe thrombocytopenia suggests a complex interplay of signaling pathways. It is hypothesized that this compound's selectivity for the mutated JAK2 spares sufficient wild-type JAK2 signaling to maintain adequate platelet production.

Preclinical and Clinical Development

This compound has undergone extensive preclinical evaluation and is currently in clinical development for the treatment of myelofibrosis.

Preclinical Animal Models

The efficacy of this compound has been demonstrated in a bone marrow transplantation mouse model of myelofibrosis. In this model, BALB/c mice are lethally irradiated and then transplanted with bone marrow cells retrovirally transduced to express the human JAK2V617F mutation.[11] These mice develop a myelofibrosis-like disease characterized by leukocytosis, splenomegaly, and bone marrow fibrosis.[11]

FindingObservation
Leukocytosis Reduced
Splenomegaly Significantly reduced
Bone Marrow Fibrosis Improved
Survival Prolonged
Erythrocyte Count No significant decrease
Platelet Count No significant decrease
Table 3: Summary of this compound's effects in a JAK2V617F BMT mouse model.[4]
Clinical Trials

This compound has been evaluated in a Phase 1/2 clinical trial (NCT01423851) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[2][12] The study assessed the safety, tolerability, and efficacy of this compound. A Phase 2b study (NCT04854096) is also underway to compare the efficacy and safety of this compound versus the best available therapy in patients with myelofibrosis and severe thrombocytopenia.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in hematopoiesis.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against JAK family kinases.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes are used.

  • The kinase reaction is performed in a buffer containing ATP and a suitable peptide substrate.

  • This compound is added at various concentrations.

  • The reaction is incubated at 30°C for a specified time.

  • The amount of phosphorylated substrate is quantified using a suitable method, such as a mobility shift assay or an antibody-based detection system.

  • IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of hematopoietic cell lines.

Methodology:

  • Hematopoietic cell lines, such as Ba/F3 cells engineered to express JAK2V617F, are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound.

  • Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay.

  • IC₅₀ values are determined from the dose-response curves.

Colony-Forming Unit (CFU) Assay

Objective: To evaluate the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

BM_MNCs Isolate Bone Marrow Mononuclear Cells (BMMNCs) Plating Plate BMMNCs in Methylcellulose Medium + Cytokines ± this compound BM_MNCs->Plating Incubation Incubate for 14 days at 37°C, 5% CO₂ Plating->Incubation Colony_Counting Count Colonies (BFU-E, CFU-GM) under a microscope Incubation->Colony_Counting Analysis Calculate % Inhibition Colony_Counting->Analysis

Workflow for the Colony-Forming Unit (CFU) Assay.

Methodology:

  • Isolate bone marrow mononuclear cells (BMMNCs) from experimental animals or human subjects using density gradient centrifugation.

  • Plate the BMMNCs (e.g., 1 x 10⁵ cells/mL) in a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of hematopoietic cytokines (e.g., erythropoietin, stem cell factor, IL-3, IL-6, GM-CSF).

  • Add this compound at various concentrations to the culture.

  • Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.

  • Identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope based on their morphology.

  • Calculate the percentage of colony inhibition at each drug concentration compared to the vehicle control.

Western Blot Analysis of STAT Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 and STAT5.

Cell_Treatment Treat Hematopoietic Cells with this compound Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to a PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-pSTAT3, anti-pSTAT5, anti-total STAT3, anti-total STAT5) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Chemiluminescence Secondary_Ab->Detection

Workflow for Western Blot Analysis of STAT Phosphorylation.

Methodology:

  • Culture hematopoietic cells (e.g., JAK2V617F-expressing cell line) in the presence or absence of this compound for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3), total STAT3, phosphorylated STAT5 (pSTAT5), and total STAT5.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total STAT proteins.

Murine Bone Marrow Transplantation (BMT) Model of Myelofibrosis

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of myelofibrosis.

Donor_Prep Harvest Bone Marrow from 5-FU treated donor mice Transduction Transduce with Retrovirus expressing JAK2V617F Donor_Prep->Transduction Transplantation Inject Transduced Cells into Recipient Mice Transduction->Transplantation Recipient_Prep Lethally Irradiate Recipient Mice Recipient_Prep->Transplantation Treatment Administer this compound or Vehicle Control Transplantation->Treatment Monitoring Monitor Hematological Parameters, Spleen Size, and Survival Treatment->Monitoring Endpoint_Analysis Histological Analysis of Bone Marrow and Spleen Monitoring->Endpoint_Analysis

Workflow for the Murine BMT Model of Myelofibrosis.

Methodology:

  • Harvest bone marrow cells from donor mice (e.g., BALB/c) treated with 5-fluorouracil to enrich for hematopoietic stem and progenitor cells.[13]

  • Transduce the bone marrow cells with a retrovirus encoding the human JAK2V617F mutation.[11]

  • Lethally irradiate recipient mice to ablate their endogenous hematopoietic system.[13]

  • Inject the transduced bone marrow cells into the tail vein of the recipient mice.[13]

  • After a period for engraftment and disease development, treat the mice with this compound (e.g., 50 mg/kg, orally, twice daily) or vehicle control.[4]

  • Monitor the mice regularly for changes in peripheral blood counts (leukocytes, erythrocytes, platelets), spleen size (by palpation or imaging), and overall survival.

  • At the end of the study, perform histological analysis of the bone marrow and spleen to assess the degree of fibrosis (e.g., using reticulin staining).[4]

Conclusion

This compound is a promising, selective JAK2 inhibitor with a distinct mechanism of action that translates to a favorable efficacy and safety profile in preclinical models of myelofibrosis. Its ability to potently inhibit the pathogenic JAK2V617F-driven signaling while sparing normal hematopoiesis addresses a key unmet need in the treatment of myeloproliferative neoplasms. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of this compound and other selective JAK2 inhibitors in the context of hematological malignancies. Continued clinical development will be crucial in establishing the role of this compound in the management of myelofibrosis and related disorders.

References

Ilginatinib and induction of tumor cell apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Ilginatinib and the Induction of Tumor Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NS-018) is a potent and selective, orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway is a critical driver in the pathogenesis of various malignancies, particularly myeloproliferative neoplasms (MPNs).[4][5][6] By targeting the constitutively activated JAK2 kinase, this compound effectively disrupts downstream signaling cascades, leading to the inhibition of cellular proliferation and the induction of apoptosis in tumor cells.[1][7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in promoting tumor cell apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and workflows.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[2] In many hematologic and solid tumors, aberrant activation of this pathway, often due to mutations like JAK2 V617F, leads to uncontrolled cell growth and survival.[5][6]

This compound exerts its therapeutic effect by competing with ATP for binding to the kinase domain of JAK2, including the mutated JAK2 V617F form.[3] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] In their unphosphorylated state, STAT proteins cannot dimerize and translocate to the nucleus to act as transcription factors. The subsequent downregulation of STAT-mediated gene transcription, which includes genes responsible for cell proliferation and survival (such as members of the Bcl-2 family), ultimately shifts the cellular balance towards apoptosis.[7][8]

This compound is highly selective for JAK2, which is crucial for its therapeutic window, particularly in minimizing hematological side effects that could arise from inhibiting wild-type JAK2 in normal hematopoiesis.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Bim Bim (Upregulation) JAK2->Bim Leads to Upregulation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer->Bim Repression of Bim Gene Target Gene Transcription (e.g., Bcl-2 family) STAT_dimer->Gene Nuclear Translocation This compound This compound This compound->JAK2 Inhibition This compound->STAT Bcl2 Bcl-2/Bcl-xL (Inhibition) Bim->Bcl2 Neutralization BaxBak Bax/Bak Activation Bcl2->BaxBak Sequestration Mitochondrion Mitochondrion BaxBak->Mitochondrion MOMP Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Gene->Bcl2 Transcription

Caption: this compound inhibits JAK2, blocking STAT phosphorylation and nuclear translocation.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through in vitro kinase assays and cellular antiproliferative assays.

Table 1: Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against members of the JAK family, demonstrating its high potency and selectivity for JAK2.

KinaseIC50 (nM)Selectivity vs. JAK2
JAK2 0.72 -
JAK13346-fold
JAK33954-fold
Tyk22231-fold
Data sourced from MedchemExpress.[2]
Table 2: Antiproliferative Activity of this compound in Cell Lines

This table shows the IC50 values of this compound against cell lines engineered to express wild-type (WT) or mutant JAK2, highlighting its preferential activity against cells dependent on the constitutively active JAK2V617F mutation.

Cell LineJAK2 StatusTreatmentIC50 (nM)
Ba/F3JAK2V617FThis compound (NS-018)11 - 120
Ba/F3JAK2 WTThis compound (NS-018) + IL-32000
HELJAK2V617FJAK Inhibitor I530
SET-2JAK2V617FJAK Inhibitor I140
Data for this compound (NS-018) sourced from Nakaya et al., 2011 and Nakashima et al., 2014.[1][5] Data for JAK Inhibitor I is included as a representative example of a JAK2 inhibitor's effect on JAK2 mutant cell lines.[7]

The Role of the Bcl-2 Family in this compound-Induced Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members, which are further divided into effectors (Bax, Bak) and BH3-only proteins (e.g., Bim, Puma, Bad).[10] In healthy cells, pro-survival proteins sequester effector proteins, preventing apoptosis.[10]

Research has demonstrated that apoptosis induced by JAK2 inhibition is critically mediated by the BH3-only protein Bim.[7][8] Inhibition of the JAK/STAT pathway leads to the upregulation and activation of Bim.[7][8] Activated Bim neutralizes pro-survival Bcl-2 proteins, liberating Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis. Studies have shown that the knockdown of Bim significantly inhibits apoptosis following JAK2 inhibitor treatment, confirming its essential role in this process.[7][8]

Experimental Protocols

The following protocols are standard methodologies for investigating the pro-apoptotic effects of a kinase inhibitor like this compound.

Western Blotting for Signaling Pathway Modulation

Objective: To detect changes in the phosphorylation status of key signaling proteins (JAK2, STAT3/5) and the expression of apoptotic markers (cleaved Caspase-3, cleaved PARP, Bim).

Methodology:

  • Cell Culture and Treatment: Seed tumor cells (e.g., HEL, SET-2, or Ba/F3-JAK2V617F) at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for specified time points (e.g., 3, 6, 12, 24 hours).[1][7]

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-Bim, anti-cleaved Caspase-3, anti-Actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on cell proliferation and calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following this compound treatment.

Methodology:

  • Cell Treatment: Treat 1x10^6 cells with desired concentrations of this compound for 24-48 hours. Include both treated and untreated control samples.[7]

  • Cell Harvesting: Collect cells (including supernatant for adherent cells) and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

cluster_assays Parallel Analysis cluster_endpoints Endpoints & Data Acquisition start Start: Tumor Cell Culture (e.g., JAK2V617F+) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability Incubate apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay Incubate western_blot Protein Analysis (Western Blot) treatment->western_blot Incubate ic50 Determine IC50 viability->ic50 flow_cytometry Quantify Apoptosis (Flow Cytometry) apoptosis_assay->flow_cytometry protein_levels Measure Protein Levels: - pSTAT5 / STAT5 - Bim - Cleaved Caspase-3 western_blot->protein_levels interpretation Conclusion: This compound inhibits proliferation and induces apoptosis via JAK/STAT/Bim axis ic50->interpretation flow_cytometry->interpretation protein_levels->interpretation

Caption: Workflow for evaluating this compound-induced apoptosis in tumor cells.

Conclusion

This compound is a promising therapeutic agent that selectively targets the aberrant JAK2 signaling pathway fundamental to the survival of certain cancer cells. Its mechanism of action, centered on the potent inhibition of JAK2, leads to the suppression of downstream STAT signaling. This disruption directly impacts the cellular machinery controlling survival and proliferation, most notably by upregulating the pro-apoptotic BH3-only protein Bim. The subsequent activation of the intrinsic apoptotic pathway provides a clear rationale for its clinical development in myeloproliferative neoplasms and potentially other malignancies characterized by a dependency on the JAK/STAT pathway. The experimental frameworks detailed herein provide a robust template for the continued investigation and characterization of this compound and other JAK inhibitors in preclinical and clinical settings.

References

Methodological & Application

Application Notes: In Vitro Profiling of Ilginatinib (NS-018)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilginatinib (also known as NS-018) is a potent, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[2] this compound is an ATP-competitive inhibitor that targets both wild-type JAK2 and its mutated form, JAK2V617F, which is frequently implicated in myeloproliferative neoplasms (MPNs).[1][3] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, a critical cascade that regulates hematopoiesis and immune cell function.[1][4] Dysregulation of this pathway is a key driver in various cancers. Additionally, this compound has shown inhibitory activity against Src-family kinases.[1][5] These application notes provide detailed protocols for the in vitro characterization of this compound's activity.

Mechanism of Action: The JAK/STAT Pathway

The JAK/STAT signaling pathway is a crucial signal transduction cascade initiated by cytokines and growth factors. Ligand binding to cell surface receptors induces receptor dimerization, which brings receptor-associated JAKs into close proximity, allowing for their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent modulation of target gene transcription, which governs processes like cell proliferation, differentiation, and survival.[4]

This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This blockade disrupts the aberrant signaling that drives the proliferation of malignant cells in diseases such as myelofibrosis and polycythemia vera.[2]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data below is compiled from publicly available sources.

Table 1: Biochemical Kinase Inhibitory Activity of this compound

Target Kinase IC50 (nM) Selectivity vs. JAK2
JAK2 0.72 -
JAK1 33 46-fold
JAK3 39 54-fold
Tyk2 22 31-fold

Data sourced from MedchemExpress.[2]

Table 2: Anti-proliferative Activity of this compound in Cell Lines

Cell Line / Mutation IC50 (nM) Assay Type
Ba/F3 (JAK2 V617F) 11 MTT Assay
Cells with JAK2V617F, MPLW515L, or TEL-JAK2 fusion 11 - 120 Proliferation Assay

Data sourced from MedchemExpress.[2]

Experimental Protocols

Biochemical Kinase Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of this compound against purified JAK2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant JAK2 enzyme (e.g., BPS Bioscience, #79520)[6]

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[6]

  • This compound (NS-018)

  • ATP

  • Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)[7]

  • ADP-Glo™ or Kinase-Glo® Max Assay System (Promega)[6][8]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer, the appropriate concentration of purified JAK2 enzyme, and the substrate peptide.

  • Assay Plate Setup:

    • To appropriate wells, add 1 µL of serially diluted this compound or DMSO (for vehicle control).

    • Add 12.5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 12.5 µL of a 2X ATP solution (prepared in kinase buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Km for JAK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detect ATP Depletion:

    • Add the ADP-Glo™ or Kinase-Glo® Reagent according to the manufacturer's protocol (this stops the kinase reaction and depletes remaining ATP).

    • Incubate as recommended (e.g., 40 minutes for ADP-Glo™).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as recommended (e.g., 30-60 minutes).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT-Based)

This protocol measures the anti-proliferative effect of this compound on a JAK2-dependent cell line, such as Ba/F3 cells expressing the JAK2V617F mutation.

Materials:

  • Ba/F3-JAK2V617F cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (NS-018)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed Ba/F3-JAK2V617F cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired final concentrations to the wells. Include wells with untreated cells and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of this compound concentration to determine the IC50 value.

Western Blot for Phospho-STAT3 Inhibition

This protocol assesses this compound's ability to inhibit the JAK2-mediated phosphorylation of its downstream target, STAT3, in a cellular context.

Materials:

  • A suitable cell line with constitutive or cytokine-inducible JAK2 activity (e.g., HEL, Ba/F3-JAK2V617F).

  • This compound (NS-018)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T).

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total-STAT3.[12]

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere (if applicable). Starve cells if cytokine induction is required. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. If necessary, stimulate with a cytokine (e.g., IL-6) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:10,000) for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and/or a loading control like β-actin.

General In Vitro Assay Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

Ilginatinib_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: This compound Stock Solution (in DMSO) dilution Prepare Serial Dilutions start->dilution biochem Biochemical Kinase Assay (IC50 vs. purified JAK2) dilution->biochem cell_via Cell Viability Assay (e.g., MTT on Ba/F3-JAK2V617F) dilution->cell_via target_val Target Engagement Assay (Western Blot for p-STAT3) dilution->target_val apoptosis Mechanism of Action Assay (Flow Cytometry for Apoptosis) dilution->apoptosis ic50_calc IC50 Determination biochem->ic50_calc dose_resp Dose-Response Curves cell_via->dose_resp quant Signal Quantification (Densitometry) target_val->quant pop_analysis Population Analysis (% Apoptotic Cells) apoptosis->pop_analysis conclusion Conclusion: Characterize Potency, Selectivity, and Cellular Effect ic50_calc->conclusion dose_resp->conclusion quant->conclusion pop_analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Ilginatinib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular effects of Ilginatinib, a potent and selective JAK2 inhibitor. The following sections detail the mechanism of action, provide quantitative data on its inhibitory activity, and offer step-by-step protocols for key cell-based assays.

Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor that targets the Janus-associated kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to the kinase domain of JAK2, including the constitutively active JAK2V617F mutant, which is frequently found in myeloproliferative neoplasms (MPNs).[1][2] This inhibition blocks the activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The JAK2/STAT3 signaling pathway is crucial for normal hematopoiesis, and its dysregulation plays a significant role in the pathogenesis of MPNs.[1][2] By disrupting this pathway, this compound leads to the induction of apoptosis in tumor cells.[1] this compound also demonstrates inhibitory activity against Src-family kinases.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Selectivity vs. JAK2
JAK20.72-
TYK22231-fold
JAK13346-fold
JAK33954-fold
SRCPotent InhibitionNot specified
FYNPotent InhibitionNot specified
ABLWeak Inhibition45-fold
FLT3Weak Inhibition90-fold

Source:[3][4]

Table 2: Anti-proliferative Activity of this compound in Cell Lines

Cell LineGenotypeAssayIC50 (nM)
Ba/F3JAK2 V617FMTT Assay (72 hrs)11
Ba/F3TEL-JAK2MTT Assay (72 hrs)11
Cell lines with JAK2V617F or MPLW515L mutations-Proliferation Assay11-120

Source:[4]

Signaling Pathway and Experimental Workflow Diagrams

JAK2/STAT3 Signaling Pathway Inhibition by this compound

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Association pJAK2 p-JAK2 (Active) JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT3 Recruitment & Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization DNA DNA pSTAT3_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->pJAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription 7. Gene Regulation

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Ba/F3-JAK2V617F cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Add_this compound 4. Add this compound to wells Cell_Seeding->Add_this compound Ilginatinib_Prep 3. Prepare serial dilutions of this compound Ilginatinib_Prep->Add_this compound Incubation_72h 5. Incubate for 72 hours Add_this compound->Incubation_72h Add_MTT 6. Add MTT reagent to each well Incubation_72h->Add_MTT Incubation_4h 7. Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer 8. Add solubilization solution Incubation_4h->Add_Solubilizer Read_Absorbance 9. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 10. Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of JAK2-dependent cell lines, such as Ba/F3 cells expressing the JAK2 V617F mutation.

Materials:

  • Ba/F3-JAK2V617F cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Ba/F3-JAK2V617F cells in RPMI-1640 medium.

    • Harvest cells in the exponential growth phase and determine cell viability using a trypan blue exclusion assay.

    • Resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.

    • Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Colony-Forming Unit (CFU) Assay

This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells, particularly from patients with myelodysplastic syndromes (MDS). This compound has been shown to preferentially suppress colony-forming unit-granulocyte/macrophage (CFU-GM) formation from MDS-derived bone marrow mononuclear cells (BMMNCs).[4]

Materials:

  • Bone marrow mononuclear cells (BMMNCs) from MDS patients or healthy donors

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal bovine serum (FBS)

  • MethoCult™ GF H4434 (or similar methylcellulose-based medium containing cytokines)

  • This compound

  • DMSO

  • 35 mm culture dishes

Procedure:

  • Cell Preparation:

    • Isolate BMMNCs from bone marrow aspirates using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with IMDM.

    • Resuspend the cells in IMDM with 2% FBS and perform a cell count and viability assessment.

  • Plating in Methylcellulose:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock to the desired final concentrations in IMDM. The final DMSO concentration should be kept constant across all conditions.

    • In a sterile tube, mix the BMMNCs (e.g., 1 x 10^5 cells), the appropriate volume of diluted this compound or vehicle control, and the MethoCult™ medium according to the manufacturer's instructions.

    • Vortex the mixture thoroughly to ensure a homogenous cell suspension.

    • Dispense the mixture into 35 mm culture dishes.

  • Incubation and Colony Counting:

    • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

    • After 14 days, identify and count the colonies under an inverted microscope. Distinguish between burst-forming unit-erythroid (BFU-E) and colony-forming unit-granulocyte/macrophage (CFU-GM) based on their morphology.

  • Data Analysis:

    • Express the number of colonies for each treatment condition as a percentage of the vehicle control.

    • Compare the inhibitory effect of this compound on CFU-GM and BFU-E formation from MDS and healthy donor cells.

STAT3 Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3, a key downstream target of JAK2. This compound has been observed to suppress the phosphorylation of STAT3 in CFU-GM-forming cells from MDS patients.[4]

Materials:

  • JAK2-dependent cell line (e.g., Ba/F3-JAK2V617F or primary cells)

  • Appropriate cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere or grow to a suitable density.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

    • Express the results as a percentage of the vehicle control to determine the dose-dependent inhibition of STAT3 phosphorylation by this compound.

References

Ilginatinib (NS-018): Preclinical Application Notes for Myeloproliferative Neoplasm (MPN) Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It demonstrates significant selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) and also inhibits Src-family kinases.[1][2] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis, and the constitutively active JAK2 V617F mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis.[1] this compound's targeted mechanism of action makes it a compound of significant interest for the treatment of MPNs. These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of this compound in established murine models of MPN.

Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK2, including the mutated JAK2 V617F form.[1] This inhibition blocks the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the proliferation and survival of cells driving MPNs.[1] Preclinical studies have shown that this compound preferentially inhibits the growth of cells harboring the JAK2 V617F mutation over cells with wild-type JAK2.[1]

Ilginatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 / JAK2 V617F Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound (NS-018) This compound->JAK2 Inhibits

Figure 1: this compound Mechanism of Action in the JAK-STAT Pathway.

Preclinical Efficacy in Murine Models

This compound has demonstrated significant efficacy in mouse models of MPN, leading to prolonged survival and reduction of disease-related symptoms.

Ba/F3-JAK2V617F Allograft Model

In a model where mice are inoculated with Ba/F3 cells expressing the human JAK2 V617F mutation, oral administration of this compound resulted in a dose-dependent increase in survival and a reduction in splenomegaly.[2]

Table 1: Efficacy of this compound in the Ba/F3-JAK2V617F Mouse Model

Dosage (mg/kg, p.o., b.i.d.)Median Survival (Days)Spleen Weight Reduction vs. Vehicle (%)Reference
12.5Significantly ProlongedNot Reported[2]
25Significantly ProlongedNot Reported[2]
50Significantly Prolonged~75%[2]
100All mice alive at day 25~90%[2]
JAK2V617F Bone Marrow Transplant (BMT) Model

A more clinically relevant model using bone marrow from JAK2 V617F transgenic mice transplanted into recipient mice also showed significant therapeutic benefits with this compound treatment.[1]

Table 2: Efficacy of this compound in the JAK2V617F BMT Mouse Model

Dosage (mg/kg, p.o., b.i.d.)OutcomeObservationReference
50SurvivalSignificantly prolonged survival vs. vehicle[1]
50SplenomegalySignificant reduction in spleen weight[1]
50LeukocytosisSignificant reduction in white blood cell count[1]
50Bone Marrow FibrosisImprovement in reticulin fibrosis[1]
50Erythrocyte and Platelet CountsNo significant decrease observed[1]

Pharmacokinetics

Experimental Protocols

The following are detailed protocols for the key in vivo experiments cited in the preclinical evaluation of this compound.

Experimental_Workflow cluster_model_prep Model Preparation cluster_in_vivo In Vivo Phase cluster_analysis Endpoint Analysis Cell_Culture Ba/F3-JAK2V617F Cell Culture Inoculation Cell Inoculation (i.v.) or BMT Cell_Culture->Inoculation BMT_Prep JAK2V617F Donor Marrow Harvest BMT_Prep->Inoculation Treatment This compound Administration (p.o.) Inoculation->Treatment Monitoring Monitor Survival & Body Weight Treatment->Monitoring Hematology Hematological Analysis Monitoring->Hematology Spleen Spleen Weight Measurement Monitoring->Spleen Histology Bone Marrow Histology Monitoring->Histology

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Protocol 1: Ba/F3-JAK2V617F Allograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound on survival and splenomegaly in a murine allograft model of MPN.

Materials:

  • Ba/F3 cells expressing human JAK2 V617F

  • Female BALB/c nude mice (6-8 weeks old)

  • This compound (NS-018)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Standard laboratory animal housing and care facilities

Procedure:

  • Cell Preparation: Culture Ba/F3-JAK2V617F cells under appropriate conditions. On the day of inoculation, harvest cells and wash with sterile PBS. Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Inoculation: Inject 1 x 10^6 Ba/F3-JAK2V617F cells in a volume of 0.1 mL into the tail vein of each mouse.

  • Treatment: Randomize mice into treatment and vehicle control groups. Begin oral gavage administration of this compound or vehicle on day 1 post-inoculation. Administer treatment twice daily (b.i.d.) at the desired dosages (e.g., 12.5, 25, 50, 100 mg/kg).

  • Monitoring: Monitor mice daily for clinical signs of disease and measure body weight regularly. Record survival data.

  • Endpoint Analysis: At a predetermined endpoint (e.g., day 11 for spleen analysis, or upon reaching ethical endpoints for survival), euthanize the mice.

  • Spleen Weight Measurement: Carefully dissect the spleen and measure its wet weight.

  • Data Analysis: Compare survival curves between groups using a log-rank test. Compare spleen weights using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: JAK2V617F Bone Marrow Transplant (BMT) Model

Objective: To assess the efficacy of this compound in a more physiologically relevant murine model of myelofibrosis.

Materials:

  • Donor mice: JAK2 V617F transgenic mice

  • Recipient mice: Wild-type BALB/c mice (8-10 weeks old)

  • This compound (NS-018)

  • Vehicle

  • Radiation source

  • Standard laboratory animal housing and care facilities

  • Hematology analyzer

Procedure:

  • Recipient Preparation: Lethally irradiate recipient BALB/c mice to ablate their native bone marrow.

  • Donor Bone Marrow Harvest: Euthanize JAK2 V617F transgenic donor mice and aseptically harvest bone marrow from femurs and tibias.

  • Bone Marrow Transplantation: Inject the harvested bone marrow cells into the tail vein of the irradiated recipient mice.

  • Disease Development: Allow for the development of the myelofibrosis-like disease in the transplanted mice.

  • Treatment: Once the disease is established, randomize mice into treatment and vehicle groups. Administer this compound (e.g., 50 mg/kg) or vehicle by oral gavage twice daily.

  • Monitoring and Hematological Analysis: Monitor mice for survival and body weight. Collect peripheral blood samples at regular intervals for complete blood counts using a hematology analyzer.

  • Endpoint Analysis: At the study endpoint, euthanize the mice.

  • Spleen and Bone Marrow Analysis: Measure spleen weight as described in Protocol 1. Collect femurs for histopathological analysis of bone marrow fibrosis (e.g., reticulin staining).

  • Data Analysis: Analyze survival, spleen weight, and hematological parameters as described previously. Grade bone marrow fibrosis according to established scoring systems.

Conclusion

This compound has demonstrated compelling preclinical efficacy in murine models of myeloproliferative neoplasms, supporting its clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo activity of this compound and similar JAK2 inhibitors. The use of these standardized models will facilitate the generation of robust and comparable data for the advancement of novel therapies for MPNs.

References

Application Notes and Protocols for Ilginatinib (NS-018) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (also known as NS-018) is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway, often due to mutations such as JAK2V617F, is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2] this compound has demonstrated significant preclinical efficacy in mouse models of MPNs, showing promise for therapeutic intervention.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including its pharmacokinetics, pharmacodynamics, and detailed experimental protocols.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
KinaseIC₅₀ (nM)Selectivity vs. JAK2
JAK2 0.72 -
Tyk222~31-fold
JAK133~46-fold
JAK339~54-fold
SRCPotent Inhibition-
FYNPotent Inhibition-
ABLWeak Inhibition45-fold
FLT3Weak Inhibition90-fold

Data compiled from in vitro kinase assays.[1][3]

In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Mouse Model
Dose (mg/kg, p.o., BID)OutcomeQuantitative Results
Vehicle ControlSurvivalAll mice died by day 19.
12.5SurvivalSignificantly prolonged survival compared to vehicle.
50Spleen WeightSimilar to uninoculated control mice.
100SurvivalAll mice were still alive on day 25.

Data from a study where Ba/F3-JAK2V617F cells were intravenously inoculated into mice.[1]

In Vivo Efficacy of this compound in JAK2V617F Transgenic Mice
Dose (mg/kg, p.o., BID)OutcomeQuantitative Results
Vehicle ControlSurvival12 of 34 mice died during the 24-week study.
50Survival1 of 36 mice died during the 24-week study (P<0.01 vs. vehicle).
25Leukocyte CountReduced to 59% of vehicle-treated mice after 2 weeks.
50Leukocyte CountReduced to 39% of vehicle-treated mice after 2 weeks.

Data from a 24-week study in JAK2V617F transgenic mice.[1][4]

Pharmacokinetics of this compound in Humans (Phase I Study)
ParameterValue
Time to Maximum Plasma Concentration (Tₘₐₓ) 1-2 hours
Half-life (t₁/₂) 2-5 hours
Drug Accumulation No evidence of accumulation with multiple dosing.

Signaling Pathway

This compound primarily targets the JAK2-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival. In MPNs, the JAK2V617F mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, as a selective JAK2 inhibitor, blocks this aberrant signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound (NS-018) This compound->JAK2 Inhibition Gene_Expression Gene Expression (Cell Proliferation, Survival) DNA->Gene_Expression 7. Transcription Regulation

Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage

1. Materials:

  • This compound (NS-018) powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Mortar and pestle or appropriate homogenization equipment

  • Weighing scale

  • Vortex mixer

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

  • Syringes (1 ml)

2. Preparation of this compound Suspension:

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the mice.

  • Weigh the this compound powder accurately.

  • If necessary, grind the powder to a fine consistency using a mortar and pestle.

  • Gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste.

  • Slowly add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

  • Vortex the suspension thoroughly before each use to ensure uniform distribution of the drug.

3. Oral Gavage Procedure:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus.

  • Once the needle is in the correct position, administer the suspension slowly and steadily.

  • Carefully withdraw the needle in a single, smooth motion.

  • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Gavage_Workflow start Start prep Prepare this compound Suspension start->prep restrain Restrain Mouse prep->restrain insert Insert Gavage Needle restrain->insert administer Administer Suspension insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

Caption: Workflow for oral gavage administration of this compound in mice.

Protocol 2: In Vivo Efficacy Study Using a Ba/F3-JAK2V617F Syngeneic Mouse Model

1. Cell Culture and Preparation:

  • Culture Ba/F3 cells harboring the JAK2V617F mutation in appropriate media supplemented with necessary growth factors.

  • Harvest the cells during the logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 10⁶ cells per 100-200 µl).

2. Animal Model and Drug Administration:

  • Use immunocompromised or syngeneic mice (e.g., BALB/c).

  • Inject the Ba/F3-JAK2V617F cell suspension intravenously via the tail vein.

  • Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at various doses).

  • Begin treatment with this compound (prepared as in Protocol 1) at the designated time point (e.g., 24 hours post-cell inoculation).

  • Administer the treatment orally twice daily (BID) for the duration of the study.

3. Monitoring and Endpoint Analysis:

  • Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and lethargy.

  • For survival studies, record the date of death or euthanize moribund mice according to institutional guidelines.

  • For efficacy studies, euthanize the mice at a predetermined endpoint (e.g., after 8 days of treatment).

  • At necropsy, carefully dissect and weigh the spleens to assess splenomegaly.

  • Collect blood and bone marrow for further analysis, such as complete blood counts and flow cytometry, if required.

Efficacy_Study_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Culture Ba/F3-JAK2V617F Cells cell_prep Prepare Cell Suspension cell_culture->cell_prep injection Intravenous Injection of Cells cell_prep->injection grouping Randomize Mice into Groups injection->grouping treatment Administer this compound/Vehicle (p.o., BID) grouping->treatment monitoring Daily Monitoring (Health, Weight) treatment->monitoring survival Survival Analysis monitoring->survival necropsy Necropsy and Spleen Weight Measurement monitoring->necropsy

Caption: Experimental workflow for an in vivo efficacy study of this compound.

References

Ilginatinib In Vivo Efficacy: Application Notes and Protocols for Myeloproliferative Neoplasm Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilginatinib (NS-018) is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the pathogenesis of myeloproliferative neoplasms (MPNs).[1][2] Preclinical in vivo studies have demonstrated the efficacy of this compound in murine models of MPNs, highlighting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, including detailed experimental protocols and a summary of key quantitative data. This compound is also an inhibitor of Src-family kinases.[1] It is an orally bioavailable, small-molecule inhibitor that competes with ATP for binding to JAK2 and its mutated form, JAK2V617F.[2] This inhibition disrupts the downstream JAK2/STAT3 signaling pathway, which is crucial for hematopoiesis and is often dysregulated in MPNs, ultimately leading to tumor cell apoptosis.[2]

Signaling Pathway

The primary mechanism of action for this compound involves the inhibition of the JAK2/STAT3 signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Ilginatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription Nuclear Translocation This compound This compound (NS-018) This compound->JAK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in mouse models of myeloproliferative neoplasms, primarily through the inhibition of JAK2V617F, a common mutation in these diseases. The following tables summarize the key findings from these preclinical studies.

Table 1: Efficacy of this compound in a Ba/F3-JAK2V617F Cell-Derived Xenograft Model
Treatment GroupDose (mg/kg, p.o., b.i.d.)Median SurvivalSpleen Weight ReductionReference
Vehicle-19 days-[1]
This compound12.5Significantly ProlongedNot Reported[1]
This compound25Significantly ProlongedNot Reported[1]
This compound50Significantly ProlongedNot Reported[1]
This compound100All mice survivedNot Reported[1]
Table 2: Efficacy of this compound in a JAK2V617F Transgenic Mouse Model
Treatment GroupDose (mg/kg, p.o., b.i.d.)Effect on Anemia ProgressionEffect on LeukocytosisEffect on Bone Marrow FibrosisReference
Vehicle-Progressive AnemiaProgressive LeukocytosisMild-to-moderate reticulin fibrosis[2]
This compound25Similar to vehicleReductionNot Reported[1]
This compound50Prevented ProgressionReductionSlight-to-little reticulin fibrosis[1][2]

Experimental Protocols

The following are detailed protocols for the key in vivo efficacy studies of this compound in murine models of myeloproliferative neoplasms.

Protocol 1: Ba/F3-JAK2V617F Cell-Derived Xenograft Model

This model is used to assess the acute efficacy of this compound in a rapidly progressing disease model.

1. Cell Culture:

  • Maintain Ba/F3 cells expressing the JAK2V617F mutation in appropriate culture medium supplemented with necessary growth factors.

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice).
  • Inoculate mice intravenously with Ba/F3-JAK2V617F cells to induce a systemic disease resembling acute leukemia.

3. Dosing and Administration:

  • Prepare this compound formulation for oral gavage.
  • Randomize mice into treatment and vehicle control groups.
  • Administer this compound or vehicle orally twice daily, starting on a specified day post-cell inoculation. Doses can range from 12.5 to 100 mg/kg.[1]

4. Efficacy Endpoints:

  • Monitor survival daily.
  • At a predetermined endpoint or upon euthanasia, measure spleen weight to assess splenomegaly.
  • Collect peripheral blood for complete blood counts (CBCs) to monitor disease progression.

Protocol 2: JAK2V617F Bone Marrow Transplantation Model

This model recapitulates key features of human myelofibrosis and is used to evaluate the long-term efficacy of this compound.

1. Donor and Recipient Mice:

  • Use donor mice transgenic for the JAK2V617F mutation and wild-type recipient mice (e.g., C57BL/6).

2. Bone Marrow Transplantation:

  • Isolate bone marrow cells from JAK2V617F transgenic donor mice.
  • Lethally irradiate recipient mice to ablate their native bone marrow.
  • Transplant the donor bone marrow cells into the recipient mice via intravenous injection.

3. Dosing and Administration:

  • Allow a period for engraftment and disease development.
  • Initiate treatment with this compound or vehicle via oral gavage. A dose of 50 mg/kg twice daily has been shown to be effective.[1]

4. Efficacy Endpoints:

  • Monitor survival.
  • Perform serial peripheral blood analysis to assess for leukocytosis and anemia.
  • At the end of the study, harvest spleens to measure weight and assess for splenomegaly.
  • Collect bone marrow for histological analysis to evaluate the degree of bone marrow fibrosis using reticulin staining.[2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vivo efficacy studies of this compound.

Ilginatinib_InVivo_Workflow start Start animal_model Animal Model Preparation (e.g., Xenograft or BMT) start->animal_model randomization Randomization into Treatment Groups animal_model->randomization treatment This compound or Vehicle Administration (p.o.) randomization->treatment monitoring In-life Monitoring (Survival, Blood Counts) treatment->monitoring endpoint Endpoint Analysis (Spleen Weight, Histology) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General workflow for this compound in vivo efficacy studies.

Conclusion

The provided data and protocols summarize the significant in vivo efficacy of this compound in preclinical models of myeloproliferative neoplasms. Its ability to prolong survival, reduce splenomegaly, and improve hematological parameters and bone marrow fibrosis underscores its therapeutic potential. These application notes serve as a valuable resource for researchers designing and conducting further preclinical and clinical investigations of this compound. Ongoing Phase 2 clinical trials are further evaluating the safety and efficacy of this compound in patients with myelofibrosis, particularly those with severe thrombocytopenia.[3]

References

Application Notes and Protocols: Ilginatinib for JAK2V617F Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ilginatinib (NS-018), a potent and selective JAK2 inhibitor, for studying its effects on cell lines harboring the JAK2V617F mutation. This mutation is a key driver in myeloproliferative neoplasms (MPNs). The following sections detail the mechanism of action of this compound, its in vitro efficacy, and detailed protocols for key experimental assays.

Introduction

This compound is an orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is crucial for normal hematopoiesis; however, the V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation.[2] This aberrant signaling drives the proliferation of hematopoietic cells and is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2] this compound selectively targets this dysregulated pathway, offering a promising therapeutic strategy. Preclinical studies have demonstrated its potent and selective inhibitory activity against JAK2 and Src-family kinases.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the JAK2 kinase.[1] By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][4] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2V617F JAK2V617F (Constitutively Active) CytokineReceptor->JAK2V617F Activates STAT STAT3/STAT5 JAK2V617F->STAT Phosphorylates pSTAT p-STAT3/p-STAT5 pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization This compound This compound This compound->JAK2V617F Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT_dimer->GeneTranscription Promotes

Figure 1: this compound's Mechanism of Action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)Selectivity over JAK2
JAK2 0.72 -
JAK13346-fold
JAK33954-fold
Tyk22231-fold
SRC--
FYN--
ABL-45-fold (weak inhibition)
FLT3-90-fold (weak inhibition)
Data compiled from MedchemExpress.[3][4]
Table 2: Cellular Activity of this compound on JAK2V617F Mutant Cell Lines
Cell Line / ConditionAssayIC50 / Effective Concentration
Cell lines with JAK2V617F or other activating mutationsCell Proliferation11-120 nM
Myelodysplastic syndrome (MDS)-derived bone marrow mononuclear cellsCFU-GM formation0.5 µM (preferential suppression)
CFU-GM-forming cells from MDS patientsSTAT3 Phosphorylation1 µM (suppression)
Ba/F3-JAK2V617F mouse modelIn vivo survival12.5, 25, 50, 100 mg/kg (p.o.) - potently prolongs survival
Data compiled from MedchemExpress.[3][4]

Experimental Protocols

cluster_assays Cellular Assays start Start: JAK2V617F Mutant Cell Line culture Cell Culture (e.g., Ba/F3-JAK2V617F) start->culture treat This compound Treatment (Dose-Response & Time-Course) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western Western Blot (p-STAT3/5) treat->western data Data Analysis (IC50, % Apoptosis, etc.) viability->data apoptosis->data cell_cycle->data western->data

Figure 2: Experimental Workflow for Evaluating this compound.
Protocol 1: Cell Culture of Ba/F3-JAK2V617F Cells

The murine pro-B cell line Ba/F3, engineered to express human JAK2V617F, is a standard model for studying JAK2 inhibitors. These cells exhibit cytokine-independent growth due to the constitutively active mutant kinase.

Materials:

  • Ba/F3-JAK2V617F cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • T25 or T75 culture flasks

  • Centrifuge

Procedure:

  • Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

    • Transfer to a T25 flask and incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Maintenance:

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium at the desired seeding density.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Ba/F3-JAK2V617F cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ba/F3-JAK2V617F cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Ba/F3-JAK2V617F cells

  • This compound

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Western Blot for Phospho-STAT3/5

This protocol is for detecting the phosphorylation status of STAT3 and STAT5, key downstream targets of JAK2.

Materials:

  • Treated and untreated Ba/F3-JAK2V617F cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.

JAK2V617F JAK2V617F Mutation ConstitutiveActivation Constitutive JAK2 Activation JAK2V617F->ConstitutiveActivation DownstreamSignaling Aberrant Downstream Signaling (STAT3/5, etc.) ConstitutiveActivation->DownstreamSignaling CellProliferation Uncontrolled Cell Proliferation DownstreamSignaling->CellProliferation MPN Myeloproliferative Neoplasm (MPN) CellProliferation->MPN This compound This compound Inhibition Inhibition of JAK2 Activity This compound->Inhibition Inhibition->ConstitutiveActivation Inhibition->DownstreamSignaling Blocks

Figure 3: Rationale for Targeting JAK2V617F with this compound.

Troubleshooting and Quality Control

  • Cell Viability Assay: Ensure a linear relationship between cell number and absorbance in the chosen seeding density range. High DMSO concentrations can be toxic; keep the final concentration below 0.5%.

  • Apoptosis Assay: Process samples quickly after staining to avoid artifacts. Include compensation controls for flow cytometry to correct for spectral overlap.

  • Western Blot: Use fresh lysis buffer with inhibitors to preserve phosphorylation states. Ensure complete protein transfer by checking the gel post-transfer. Use a loading control to confirm equal protein loading.

Conclusion

This compound is a valuable research tool for investigating the pathophysiology of JAK2V617F-driven myeloproliferative neoplasms. The protocols provided herein offer a framework for characterizing its cellular effects, from inhibiting proliferation and inducing apoptosis to modulating key signaling pathways. These studies are essential for advancing our understanding of MPNs and the development of targeted therapies.

References

Application Notes and Protocols for Ilginatinib (NS-018) in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ilginatinib (NS-018), a potent and selective JAK2 inhibitor, in a mouse xenograft model. The protocols detailed below are for a subcutaneous xenograft model using Ba/F3 cells expressing the JAK2V617F mutation, a common driver in myeloproliferative neoplasms.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP at the catalytic site of Janus kinase 2 (JAK2), including the constitutively active JAK2V617F mutant. This inhibition blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. The phosphorylation of STAT proteins is a critical step in the JAK/STAT signaling pathway, which regulates cell proliferation, differentiation, and survival. By disrupting this pathway, this compound can induce apoptosis in cancer cells that are dependent on JAK2 signaling for their growth and survival.

Ilginatinib_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Gene Target Gene Transcription STAT3_dimer->Gene Translocation This compound This compound (NS-018) This compound->JAK2 Inhibition Cell Proliferation,\nSurvival Cell Proliferation, Survival Gene->Cell Proliferation,\nSurvival

This compound's inhibition of the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a mouse model of myeloproliferative neoplasm induced by the inoculation of Ba/F3-JAK2V617F cells.

Table 1: Effect of this compound on Splenomegaly in Ba/F3-JAK2V617F Inoculated Mice

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean Spleen Weight (g) ± SEMReduction in Spleen Weight (%)
Vehicle-2.07 ± 0.08-
This compound1.5Not specifiedSignificant reduction observed
This compound50Similar to uninoculated control~76% (compared to vehicle)[1]
This compound (in a separate study)1000.49 ± 0.0876.3%

Note: Data is compiled from different studies and direct comparison should be made with caution.

Table 2: Effect of this compound on Survival in Ba/F3-JAK2V617F Inoculated Mice

Treatment GroupDose (mg/kg, p.o., b.i.d.)Median Survival
Vehicle-~19 days
This compound12.5Significantly prolonged
This compound100All mice alive at day 25

Experimental Protocols

The following are detailed protocols for conducting a subcutaneous mouse xenograft study with this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Ba/F3-JAK2V617F) cell_prep Cell Preparation for Injection cell_culture->cell_prep xenograft Subcutaneous Xenograft Implantation cell_prep->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Workflow for an in vivo xenograft study with this compound.
Cell Culture and Preparation

  • Cell Line: Ba/F3 cells engineered to express the human JAK2V617F mutation.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting:

    • Culture Ba/F3-JAK2V617F cells to a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS).

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 1 x 10^7 viable cells/mL in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.

Subcutaneous Xenograft Implantation
  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Implantation Procedure:

    • Anesthetize the mouse using isoflurane or another approved anesthetic.

    • Shave and sterilize the right flank of the mouse with 70% ethanol.

    • Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 Ba/F3-JAK2V617F cells) into the prepared flank.

    • Monitor the mice for recovery from anesthesia.

This compound Dosing and Administration
  • Dosing Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in sterile water).

    • This compound: 12.5 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound for each dosing group based on the average body weight of the mice.

    • Prepare a homogenous suspension of this compound in the vehicle. The final concentration should be such that the desired dose is administered in a volume of 10 mL/kg.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into the different treatment groups.

    • Administer the prepared this compound suspension or vehicle orally (p.o.) via gavage, twice daily (b.i.d.).

Tumor Growth and Health Monitoring
  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) two to three times per week using digital calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Body Weight:

    • Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.

  • Clinical Observations:

    • Monitor the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint:

    • Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor volume and body weight between the treatment and control groups.

  • Survival Analysis: If survival is an endpoint, use Kaplan-Meier curves and the log-rank test to analyze the survival data.

References

Application Notes and Protocols for Oral Gavage Administration of Ilginatinib (NS-018)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to JAK2 and its mutated form, JAK2V617F, which are implicated in the pathogenesis of myeloproliferative neoplasms (MPNs).[2][3] This inhibition disrupts the downstream JAK/STAT signaling pathway, leading to the suppression of STAT3 phosphorylation and ultimately inducing apoptosis in tumor cells.[2] this compound exhibits significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2, and also shows inhibitory activity against Src-family kinases.[1] Preclinical studies in mouse models of myelofibrosis have demonstrated that oral administration of this compound can prolong survival, reduce splenomegaly, and decrease leukocytosis.[1][3][4]

These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in a research setting, along with a summary of its biological activity and relevant data from preclinical studies.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound targets the JAK/STAT signaling pathway, a critical regulator of hematopoiesis and immune function. In many myeloproliferative neoplasms, a mutation in the JAK2 gene (JAK2V617F) leads to constitutive activation of the pathway, driving uncontrolled cell growth and proliferation. This compound selectively inhibits this aberrant signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 / JAK2V617F CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization GeneTranscription Gene Transcription (Proliferation, Survival) STAT3_dimer->GeneTranscription Translocates to Nucleus Cytokine Cytokine Cytokine->CytokineReceptor Binds This compound This compound (NS-018) This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC₅₀ (nM) Selectivity vs. JAK2
JAK2 0.72 -
JAK1 33 46-fold
JAK3 39 54-fold
TYK2 22 31-fold

Data sourced from MedchemExpress.[1]

Table 2: Preclinical Efficacy of this compound in a JAK2V617F Mouse Model

Dose (mg/kg, p.o.) Dosing Regimen Key Outcomes
12.5, 25, 50, 100 Twice daily Potently prolongs survival and reduces splenomegaly in a Ba/F3-JAK2V617F disease model.[1]
25, 50 Twice daily Significantly reduces leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis; improves nutritional status and prolongs survival in JAK2V617F transgenic mice.[1][4]

p.o. = per os (by mouth/oral gavage)

Table 3: Pharmacokinetic Parameters of this compound (Clinical Data)

Parameter Value (in Humans)
Time to Peak Plasma Concentration (Tmax) 1–2 hours
Accumulation with Multiple Dosing No accumulation observed

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes two common formulations for administering this compound via oral gavage in mice.

Formulation A: Suspension in Methylcellulose

A simple suspension is often suitable for many preclinical studies.

  • Materials:

    • This compound (NS-018) powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound powder based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 0.5% methylcellulose solution to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

    • Visually inspect for homogeneity. Continue to vortex briefly before each administration to maintain suspension.

Formulation B: Solubilized Formulation

For compounds with poor aqueous solubility, a solubilizing vehicle may be necessary.

  • Materials:

    • This compound (NS-018) powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.

    • Mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture and vortex again until clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • This protocol yields a clear solution of ≥ 2.5 mg/mL.[1] The final concentration should be calculated based on the desired dosage and administration volume.

Gavage_Prep_Workflow cluster_formulation Formulation Preparation cluster_A Suspension cluster_B Solution Start Start: Calculate Required Dose Weigh Weigh this compound Powder Start->Weigh Choose Choose Formulation Weigh->Choose Add_MC Add 0.5% Methylcellulose Choose->Add_MC Suspension Add_DMSO Dissolve in DMSO Choose->Add_DMSO Solution Vortex_A Vortex to Suspend Add_MC->Vortex_A Ready Ready for Gavage Vortex_A->Ready Add_PEG Add PEG300 & Tween-80 Add_DMSO->Add_PEG Add_Saline Add Saline Add_PEG->Add_Saline Vortex_B Vortex to Mix Add_Saline->Vortex_B Vortex_B->Ready

Caption: Workflow for preparing this compound formulations.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a standardized method for administering the prepared this compound formulation to mice. Proper training and technique are essential to minimize stress and prevent injury to the animal.

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized oral gavage needle (feeding needle), typically 18-20 gauge for adult mice, with a rounded or ball tip.[6]

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Preparation:

      • Weigh the mouse to determine the precise dosing volume (typically not exceeding 10 mL/kg).[7][8]

      • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the maximum safe insertion depth. Mark this depth on the needle.[7]

      • Draw the calculated volume of the this compound formulation into the syringe and securely attach the gavage needle.

    • Animal Restraint:

      • Firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. The head should be immobilized, and the body and head should form a straight, vertical line to facilitate passage into the esophagus.[8][9]

    • Needle Insertion:

      • Gently insert the gavage needle into the mouth, slightly to one side of the incisors, and advance it along the roof of the mouth towards the pharynx.[7]

      • The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly with minimal resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.[7][9]

      • Advance the needle to the pre-measured depth.

    • Substance Administration:

      • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the substance.

      • Administer the full dose before gently withdrawing the needle along the same path of insertion.[8]

    • Post-Procedure Monitoring:

      • Return the mouse to its cage and monitor for 5-10 minutes for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the trachea.[6][10]

      • Continue to monitor the animal according to the experimental plan.

Gavage_Procedure Start Weigh Mouse & Calculate Volume Prepare Prepare Syringe with This compound Formulation Start->Prepare Restrain Restrain Mouse Securely (Vertical Alignment) Prepare->Restrain Insert Gently Insert Gavage Needle into Esophagus Restrain->Insert Check Resistance Met? Insert->Check Check->Insert Yes, Re-attempt Administer Slowly Administer Substance Check->Administer No Withdraw Withdraw Needle Gently Administer->Withdraw Monitor Monitor Animal for Distress Withdraw->Monitor End End of Procedure Monitor->End

Caption: Step-by-step oral gavage procedure in mice.

Safety Precautions

  • Follow all institutional guidelines for animal handling and care (IACUC).

  • Oral gavage should only be performed by trained personnel to prevent esophageal or gastric perforation and aspiration pneumonia.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and administering it to animals.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

Application Notes and Protocols: Ilginatinib in Myelofibrosis Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Myelofibrosis (MF) is a severe myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[1][2] A primary driver of MF is the hyperactive Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][4] A specific mutation, JAK2-V617F, is found in a majority of patients and leads to constitutive activation of the pathway, promoting abnormal blood cell production and the disease's progression.[3][5][6] Ilginatinib (NS-018) is an orally bioavailable, potent, and highly selective inhibitor of JAK2, developed as a targeted therapy for MPNs like myelofibrosis.[5][7][8] These notes provide an overview of its preclinical efficacy in mouse models and protocols for its application in a research setting.

Mechanism of Action this compound is an ATP-competitive inhibitor of JAK2.[8] It demonstrates high selectivity for JAK2 over other members of the JAK family, which may contribute to a more favorable safety profile, particularly concerning hematologic side effects.[7][9][10] The compound also shows inhibitory activity against Src-family kinases.[7][8] In cellular assays, this compound potently suppresses the growth of cell lines harboring the JAK2-V617F mutation and inhibits the phosphorylation of downstream signaling proteins like STAT3.[7][10]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases, highlighting its selectivity for JAK2.

Kinase TargetIC₅₀ (nM)Selectivity vs. JAK2 (Fold)
JAK2 0.72 1
JAK13346
JAK33954
Tyk22231
ABL-45
FLT3-90
Data sourced from MedChemExpress and GlpBio.[7][9]
Table 2: Preclinical Efficacy of this compound in a JAK2-V617F Myelofibrosis Mouse Model

This table outlines the key outcomes from studies using a JAK2-V617F bone marrow transplantation (BMT) mouse model, which develops a myelofibrosis-like disease.

Parameter AssessedTreatment Group & Dose (p.o.)Outcome
Survival This compound (25, 50 mg/kg)Potently and significantly prolonged survival compared to vehicle control.[7][10]
Splenomegaly This compound (25, 50 mg/kg)Significantly reduced spleen size and weight.[7][10]
Leukocytosis This compound (25, 50 mg/kg)Significantly reduced elevated white blood cell counts.[7][10]
Bone Marrow Fibrosis This compound (Not specified)Improved bone marrow fibrosis.[10]
Hematologic Safety This compound (Not specified)No significant decrease in erythrocyte or platelet counts in peripheral blood was observed.[10]
Data is based on studies in a JAK2-V617F BMT mouse model.[10]

Signaling Pathway and Experimental Workflow Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_V617F JAK2-V617F (Constitutively Active) STAT STAT JAK2_V617F->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization GeneExpression Target Gene Expression STAT_dimer->GeneExpression Nuclear Translocation This compound This compound (NS-018) This compound->JAK2_V617F Inhibition Myeloproliferation Myeloproliferation & Fibrosis GeneExpression->Myeloproliferation A 1. Donor Mouse Bone Marrow Harvest B 2. Retroviral Transduction with JAK2-V617F gene A->B D 4. Bone Marrow Transplantation (BMT) B->D C 3. Recipient Mouse Lethal Irradiation C->D E 5. Disease Development (Myelofibrosis-like Phenotype) D->E F 6. Treatment Initiation E->F G_vehicle Vehicle Control Group (Oral Gavage) F->G_vehicle G_this compound This compound Group (25-100 mg/kg, Oral Gavage) F->G_this compound H 7. Efficacy Assessment G_vehicle->H G_this compound->H I1 Survival Monitoring H->I1 I2 Blood Counts (CBC) H->I2 I3 Spleen Weight H->I3 I4 Bone Marrow Histology (Fibrosis Staining) H->I4

References

Application Notes and Protocols: Ilginatinib Treatment in JAK2V617F Transgenic Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of myeloid cells. A significant number of MPN cases, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are driven by a somatic gain-of-function mutation in the Janus kinase 2 gene, JAK2V617F.[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting uncontrolled cell growth and survival.[2][3]

Ilginatinib (NS-018) is a potent and highly selective, orally bioavailable small-molecule inhibitor of JAK2.[4][5][6] It demonstrates significant selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2).[5][7] Preclinical studies utilizing JAK2V617F transgenic mouse models, which recapitulate many features of human MPNs, have shown that this compound can effectively reduce disease burden and improve survival, making it a promising therapeutic agent for MPN patients.[1][7][8]

These application notes provide a detailed overview of the protocols for evaluating the efficacy of this compound in JAK2V617F transgenic mice, including data on its therapeutic effects and a guide to the underlying signaling pathways.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[6] The JAK2V617F mutation results in a constitutively active kinase, leading to ligand-independent autophosphorylation and subsequent phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] Phosphorylated STATs dimerize, translocate to the nucleus, and activate the transcription of genes involved in cell proliferation, differentiation, and survival, such as anti-apoptotic genes (e.g., Bcl-xL).[2][9]

This compound selectively binds to the JAK2 kinase, blocking its phosphotransferase activity. This inhibition prevents the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that drives the myeloproliferative phenotype.[7][9] Studies indicate that this compound has a higher selectivity for the mutated JAK2V617F over the wild-type (WT) form, which may contribute to its therapeutic efficacy with reduced hematologic side effects.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 V617F (Constitutively Active) STAT STAT5 JAK2->STAT Phosphorylation pSTAT pSTAT5 STAT_dimer pSTAT5 Dimer pSTAT->STAT_dimer Dimerization DNA Target Gene Promoters STAT_dimer->DNA Nuclear Translocation This compound This compound (NS-018) This compound->JAK2 Inhibition Transcription Gene Transcription (e.g., Bcl-xL) DNA->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits the constitutively active JAK2V617F kinase.

Experimental Protocols

  • Model Description: Transgenic mouse models expressing the human or murine JAK2V617F mutation under a hematopoietic-specific promoter (e.g., vav) are widely used.[1] These mice develop an MPN-like phenotype that includes leukocytosis, thrombocytosis, progressive anemia, splenomegaly due to extramedullary hematopoiesis, and eventual bone marrow fibrosis, closely mimicking the human disease.[1][7] Alternatively, a bone marrow transplant (BMT) model, where lethally irradiated recipient mice are reconstituted with bone marrow from JAK2V617F donors, can be used to induce a more rapid and consistent myelofibrosis phenotype.[8]

  • Establishment of Disease: Disease is typically established and confirmed before the initiation of treatment. For transgenic mice, this is often around 12 weeks of age, when key disease parameters like elevated white blood cell counts and splenomegaly are evident.[7] For BMT models, disease establishment is confirmed by peripheral blood counts several weeks post-transplantation.[10]

  • Control Animals: Age-matched wild-type littermates or mice receiving a vehicle control are used as comparators throughout the study.[7]

  • Formulation: Prepare this compound (NS-018) in a suitable vehicle for oral administration. A common vehicle is 0.5% methylcellulose or a solution containing DMSO and PEG300/PEG400.[5] Ensure the final concentration of any solvent like DMSO is non-toxic to the animals.

  • Dosage: Based on preclinical efficacy studies, effective doses range from 25 mg/kg to 50 mg/kg, administered twice daily (BID).[7] A dose of 50 mg/kg BID has shown significant therapeutic benefit.[7][11]

  • Administration: Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume should be adjusted based on the individual mouse's body weight (e.g., 10 mL/kg).

  • Treatment Duration: Treatment duration can vary. Short-term studies may last 4-8 weeks to assess effects on hematological parameters and splenomegaly.[10][12] Long-term studies can extend for 24 weeks or more to evaluate effects on survival and fibrosis progression.[7]

  • Survival and Morbidity: Monitor mice daily for signs of distress, and record survival data. Body weight should be measured regularly (e.g., weekly) as an indicator of general health and treatment tolerance.[7]

  • Hematological Analysis: Collect peripheral blood (e.g., via tail vein or retro-orbital sampling) at baseline and regular intervals during the study. Perform complete blood counts (CBCs) using an automated hematology analyzer to quantify white blood cells (WBC), red blood cells (RBC), hematocrit, and platelets.[7]

  • Spleen and Liver Weight: At the study endpoint, euthanize mice and carefully dissect the spleen and liver. Blot the organs dry and weigh them. Calculate organ weight relative to body weight (mg/g) to normalize the data.[7][8]

  • Histopathological Analysis:

    • Fix spleen, liver, and femur specimens in 10% neutral buffered formalin.

    • Decalcify femurs before processing.

    • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue architecture and cellularity.

    • Use Gomori's silver or reticulin stain on bone marrow sections to visualize and grade the degree of fibrosis.[7][8]

  • Molecular Analysis:

    • To confirm the mechanism of action, isolate bone marrow or spleen cells.

    • Prepare cell lysates and perform Western blotting or flow cytometry to assess the phosphorylation status of STAT5. A reduction in p-STAT5 levels in treated mice compared to vehicle controls indicates target engagement.[7][13]

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A Acquire JAK2V617F TG & WT Control Mice B Allow Disease Establishment (e.g., 12 weeks of age) A->B C Baseline Measurements: Blood Counts, Body Weight B->C D Randomize into Groups: Vehicle vs. This compound C->D E Daily Oral Gavage: Vehicle or this compound (e.g., 50 mg/kg BID) D->E F Ongoing Monitoring: Survival, Body Weight, Periodic Blood Counts E->F G Euthanasia & Necropsy F->G H Measure Spleen/Liver Weight G->H I Collect Tissues for Histopathology (H&E, Reticulin) G->I J Collect Cells for Molecular Analysis (p-STAT5) G->J K Analyze & Compare Data (Survival, Hematology, Organ Weight) J->K

Caption: Workflow for evaluating this compound in JAK2V617F transgenic mice.

Summary of Preclinical Data

The following tables summarize the quantitative outcomes of this compound treatment in JAK2V617F mouse models as reported in key preclinical studies.

Table 1: Effect of this compound on Survival and Body Weight

ParameterVehicle Control GroupThis compound (50 mg/kg) GroupOutcomeCitation
Survival 12 of 34 mice died1 of 36 mice diedStatistically significant prolongation of survival[7]
Body Weight Exhibited weight lossGained weight, comparable to wild-type miceSignificant improvement in body weight[7]

Table 2: Effect of this compound on Hematological Parameters and Splenomegaly

ParameterVehicle Control GroupThis compound (50 mg/kg) GroupOutcomeCitation(s)
WBC Count Severe leukocytosis (avg. 24 x 10¹⁰/L)Significantly reduced leukocytosisNormalization of WBC count[7][8]
Anemia Progressive anemiaImprovement in anemiaAmelioration of anemia[7]
RBC / Platelet Count N/ANo significant decreaseReduced hematologic adverse effects[8][11]
Spleen Weight Marked splenomegaly (avg. 2.07 g)Significantly reduced splenomegaly (avg. 0.46 g)Drastic reduction in spleen size[7][8][11]
Bone Marrow Fibrosis Mild-to-moderate reticulin fibrosisSlight-to-little reticulin fibrosisImprovement in bone marrow fibrosis (BMT model)[8]

Note: Data are compiled from different studies and experimental models (transgenic and BMT) and should be interpreted in that context. Absolute values can vary between models and study durations.

Conclusion

The JAK2V617F transgenic mouse model is an invaluable tool for the preclinical evaluation of JAK2 inhibitors. The protocols outlined here provide a comprehensive framework for assessing the therapeutic efficacy of this compound. Preclinical data strongly support the potent activity of this compound in reducing the key pathological features of MPNs in these models, including splenomegaly, leukocytosis, and constitutional symptoms, while prolonging survival.[7][8] Its selectivity for JAK2V617F suggests a favorable safety profile, particularly concerning myelosuppressive side effects.[8] These findings have provided a strong rationale for the ongoing clinical development of this compound as a targeted therapy for patients with myelofibrosis.[4][14][15]

References

Application Note: In Vitro Determination of Ilginatinib IC50 using a Luminescence-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] It functions as an ATP-competitive inhibitor, exhibiting high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and Tyk2.[4][5] The JAK/STAT signaling pathway is crucial for hematopoiesis, and its dysregulation, often due to mutations like JAK2V617F, is implicated in myeloproliferative neoplasms (MPNs).[2][6] this compound has shown potential in targeting these disorders by inhibiting the constitutively activated JAK2 and its downstream signaling, leading to apoptosis in tumor cells.[2][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against JAK2 in vitro using the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring ADP production.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is carried out, where the kinase (JAK2) phosphorylates a substrate using ATP, producing ADP. Upon completion of the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the JAK2 kinase activity. The IC50 value for an inhibitor like this compound is determined by measuring the reduction in luminescence across a range of inhibitor concentrations.

Materials and Reagents

  • Enzyme: Recombinant human JAK2 (e.g., BPS Bioscience, #79520)[1]

  • Substrate: Poly(Glu, Tyr) 4:1 (e.g., BPS Bioscience, #79520) or a suitable peptide substrate[1]

  • Inhibitor: this compound (NS-018)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101)[7]

  • Buffers: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP: Ultra-Pure ATP (included in ADP-Glo™ kit)

  • Plates: White, opaque 96-well or 384-well assay plates

  • Equipment:

    • Multichannel pipettes

    • Plate shaker

    • Luminometer capable of reading multi-well plates

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be adjusted for 384-well plates.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Dilution Series: Create a serial dilution of this compound in kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being 1000 nM. Also, prepare a no-inhibitor control (vehicle) containing the same final concentration of DMSO as the inhibitor wells.

  • Enzyme Preparation: Thaw the recombinant JAK2 enzyme on ice and dilute it to the working concentration in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

  • Substrate and ATP Mix: Prepare a solution containing the substrate and ATP in kinase assay buffer. The final concentrations in the reaction should be at or near the Km for each, which may require optimization.

2. Kinase Reaction:

  • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells of the assay plate.

  • Add 10 µL of the JAK2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well. The final reaction volume is 25 µL.

  • Mix the plate on a plate shaker for 30 seconds.

  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • After the kinase reaction incubation, equilibrate the plate to room temperature.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition as a function of the log of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound against JAK family kinases is summarized in the table below. These values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

KinaseThis compound IC50 (nM)Selectivity vs. JAK2
JAK20.72[1][4][8]1-fold
Tyk222[1][4][8]31-fold[1][8]
JAK133[1][4][8]46-fold[1][8]
JAK339[1][4][8]54-fold[1][8]

This compound also demonstrates inhibitory activity against Src-family kinases, particularly SRC and FYN.[1][4]

Visualizations

JAK2 Signaling Pathway and Point of Inhibition by this compound

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT Cytokine_Receptor->STAT Recruits & Phosphorylates JAK2->Cytokine_Receptor Phosphorylates JAK2->JAK2 STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Activates This compound This compound This compound->JAK2 Inhibits (ATP-competitive) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow for this compound IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Ilginatinib_Dilution Prepare this compound Serial Dilutions Add_Components Add this compound, JAK2, and Substrate/ATP to Plate Ilginatinib_Dilution->Add_Components Reagent_Mix Prepare Enzyme and Substrate/ATP Mixes Reagent_Mix->Add_Components Incubate_Reaction Incubate at 30°C for 60 min Add_Components->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining this compound IC50 via kinase assay.

References

Troubleshooting & Optimization

Ilginatinib Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with Ilginatinib.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its salt forms (hydrochloride and maleate).[1][2][3][4] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][5]

Q2: I'm observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be employed to aid dissolution.[1][2][3] Ensure your DMSO is anhydrous, as moisture absorption can lead to decreased solubility.[5]

Q3: Can I dissolve this compound in aqueous solutions like water or PBS?

A3: this compound base and its maleate salt are reported to be practically insoluble in water.[4] However, this compound hydrochloride shows some solubility in water, though sonication is recommended to facilitate dissolution.[2][6][7] For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into an aqueous-based culture medium. The final DMSO concentration should typically be kept low (e.g., below 0.1%) to avoid solvent-induced cellular toxicity.[4]

Q4: My this compound solution appears cloudy or shows particulates after storage. Why is this happening and what can I do?

A4: Cloudiness or precipitation upon storage can be due to the compound coming out of solution, especially if stored at lower temperatures. It is recommended to store stock solutions at -20°C or -80°C to maintain stability.[1][2][3] Before use, allow the solution to come to room temperature and vortex or sonicate briefly to ensure it is fully redissolved. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to aliquot the stock solution into smaller volumes for single-use.[4]

Q5: Are there established formulations for in vivo animal studies?

A5: Yes, several co-solvent systems have been developed to improve the solubility and bioavailability of this compound for oral administration in animal models. These formulations typically use a combination of DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1][6] Corn oil can also be used as a vehicle.[1]

Troubleshooting Guide

This guide addresses specific solubility issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound powder in DMSO. 1. Hygroscopic DMSO (has absorbed water).2. Insufficient solvent volume.3. Compound has precipitated out of solution.1. Use fresh, anhydrous DMSO.[1][5]2. Consult the solubility data to ensure you are using an appropriate concentration (see tables below).3. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1][2][3]
Precipitation observed after diluting DMSO stock into aqueous media (e.g., cell culture medium, PBS). 1. The aqueous solubility of this compound is low.2. The final concentration in the aqueous medium exceeds its solubility limit.1. Increase the volume of the aqueous medium to further dilute the compound.2. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) to reduce its impact on cell health.[4]3. Consider using a formulation with solubilizing agents like Tween-80 or SBE-β-CD for in vitro experiments if compatible with your assay.
Inconsistent experimental results potentially linked to solubility. 1. Incomplete dissolution of the compound.2. Precipitation of the compound during the experiment.3. Degradation of the compound due to improper storage or handling.1. Visually inspect your solutions for any particulates before use. If necessary, centrifuge the solution and use the supernatant.2. Prepare fresh dilutions from a validated stock solution for each experiment.3. Aliquot stock solutions and store them at -80°C for long-term stability.[2][3][4] Avoid repeated freeze-thaw cycles.[4]

Quantitative Solubility Data

The following tables summarize the solubility of this compound and its common salt forms in various solvents.

Table 1: this compound Solubility

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO100256.79Ultrasonic treatment may be needed.[1]
DMSO50128.39Sonication is recommended.[3]

Table 2: this compound Hydrochloride Solubility

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO≥ 35≥ 82.18Saturation unknown.[6][7]
DMSO60140.88Sonication is recommended.[2]
H₂O24.70Ultrasonic treatment is needed.[6][7]

Table 3: this compound Maleate Solubility

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO5098.91Sonication is recommended.[4]
H₂O< 0.1Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Based on the molecular weight of this compound (389.43 g/mol ), to prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound.

  • Procedure: a. Weigh out 3.89 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][2][3]

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is adapted from a commonly cited formulation for poorly soluble compounds.[1]

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Formulation (e.g., for a 2.5 mg/mL solution):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Procedure: a. Dissolve the required amount of this compound in DMSO first. b. Add PEG300 to the DMSO solution and mix thoroughly. c. Add Tween-80 and mix until the solution is clear. d. Finally, add the saline and mix to achieve a homogeneous solution. The final concentration of this compound in this vehicle can be ≥ 2.5 mg/mL.[1]

Visualizations

This compound Mechanism of Action: JAK/STAT Signaling Pathway

This compound is a potent inhibitor of Janus kinase 2 (JAK2).[1][3][8] The JAK/STAT signaling pathway is crucial for cellular processes like proliferation and differentiation, and its aberrant activation is implicated in various diseases. This compound exerts its therapeutic effect by blocking this pathway.

Ilginatinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 Receptor->STAT3 Recruitment JAK2->Receptor JAK2->JAK2 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene Target Gene Transcription STAT3_dimer->Gene Nuclear Translocation This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK2-mediated phosphorylation of STAT3.

Experimental Workflow for Assessing this compound Solubility

This workflow outlines the steps to systematically assess the solubility of this compound in a new solvent system.

Solubility_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Solvent Incrementally weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Visually Inspect for Undissolved Particles vortex->observe dissolved Completely Dissolved observe->dissolved No not_dissolved Particles Remain observe->not_dissolved Yes calculate Calculate Solubility (mg/mL or mM) dissolved->calculate not_dissolved->add_solvent end End calculate->end

Caption: A stepwise process for determining this compound's solubility.

References

Technical Support Center: Ilginatinib In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilginatinib in vivo research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals overcome common challenges associated with the in vivo administration of this compound.

Troubleshooting Guide

Formulation & Solubility Issues

Q1: My this compound solution is precipitating after preparation. What should I do?

A1: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:

  • Sonication and Heating: Gentle heating and/or sonication can help redissolve the compound.[1] Ensure the temperature is controlled to avoid degradation.

  • Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which significantly impacts the solubility of this compound. Always use newly opened DMSO for preparing stock solutions.[1]

  • Check Solvent Ratios: Ensure the co-solvent ratios in your formulation are accurate. Incorrect percentages of DMSO, PEG300, Tween-80, or other vehicles can cause the compound to fall out of solution.

  • Prepare Fresh Daily: For many formulations, it is recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[1] If the solution is a suspension, it should be prepared and used immediately.[2]

Q2: I am observing phase separation in my formulation. How can I resolve this?

A2: Phase separation can occur when using oil-based vehicles or certain co-solvent mixtures.

  • Ensure Proper Mixing: When preparing the formulation, add each solvent sequentially and ensure the solution is mixed thoroughly after each addition before adding the next.[1]

  • Vortexing Before Administration: If you are using a formulation like corn oil, vortex the solution immediately before each administration to ensure a homogenous suspension.

  • Consider Alternative Formulations: If phase separation persists, consider using a different vehicle system. Formulations using SBE-β-CD can offer improved solubility and stability for some compounds.[1]

Administration & Dosing Issues

Q3: The animals are showing signs of distress (e.g., coughing, choking) during oral gavage. What is happening and how can I prevent it?

A3: Distress during gavage often indicates incorrect needle placement, potentially into the trachea. This is a serious complication that can lead to aspiration pneumonia or immediate death.[3][4][5]

  • Refine Technique: The person performing the gavage must be highly skilled.[5][6] The gavage needle should be guided gently along the esophagus, not forced.[6] A swallowing reflex from the mouse can indicate correct placement.[6]

  • Use Appropriate Equipment: Use a flexible gavage needle or catheter, which is less likely to cause esophageal trauma than a rigid needle.[5] Ensure the needle is the correct size for the mouse's weight.[6]

  • Stop and Monitor: If an animal coughs or chokes, immediately stop the injection and remove the needle.[6] The animal should be monitored closely for respiratory distress and humanely euthanized if symptoms persist.[5][6] Do not attempt the procedure again for at least 24 hours.[6]

  • Consider Anesthesia: Brief isoflurane anesthesia can be used to minimize animal movement and stress, which may reduce the incidence of esophageal trauma.[7]

Q4: I am seeing high variability in my experimental results between animals.

A4: High variability can stem from inconsistencies in dosing, animal stress, or procedural complications.

  • Standardize Administration: Ensure the gavage procedure is performed consistently by a trained individual. The stress induced by restraint and gavage can be a significant confounding variable.[3][4]

  • Accurate Dosing Volume: Calculate the dose volume accurately based on each animal's most recent body weight. The maximum volume should not exceed 10 ml/kg.[6]

  • Homogenous Formulation: Ensure your drug formulation is homogenous. If it is a suspension, mix it thoroughly before drawing each dose to prevent variability in the administered concentration.

  • Monitor Animal Health: Complications like esophageal trauma can affect an animal's ability to eat and drink, leading to weight loss and altered drug metabolism, which can confound results.[7] Animals showing signs of pain or distress should be monitored and potentially removed from the study.[6]

Q5: An animal died unexpectedly after oral gavage. What are the potential causes?

A5: Mortality associated with oral gavage is a known risk and can be caused by several factors:[3]

  • Inadvertent Tracheal Administration: Dosing into the lungs is often fatal.[5]

  • Esophageal Perforation: Forcing the needle can perforate the esophagus or trachea, leading to severe complications.[6]

  • Gastric Rupture: Administering too large a volume can cause the stomach to rupture.[6]

  • Chronic Irritation: Long-term studies with repeated gavage can lead to chronic irritation and increased mortality.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: DMSO is the most common solvent for creating a high-concentration stock solution of this compound. Solubility in DMSO is reported to be ≥ 35-100 mg/mL, though sonication may be required.[1][2][8][9] For the maleate salt, solubility is around 50 mg/mL in DMSO.[10]

Q2: Which formulation is best for oral administration of this compound in mice?

A2: The choice of vehicle depends on the required dose and study duration. Several formulations have been successfully used:

  • For clear solutions:

    • 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1]

    • 10% DMSO / 90% (20% SBE-β-CD in Saline)[1][9]

  • For suspensions/oil-based solutions:

    • 10% DMSO / 90% Corn Oil[1]

    • 0.5% methylcellulose (used in a Ba/F3-JAK2V617F mouse model)[11]

Q3: What doses of this compound have been used in mouse models?

A3: In a mouse model using Ba/F3 cells with the JAK2V617F mutation, oral doses of 12.5, 25, 50, and 100 mg/kg administered twice daily were shown to prolong survival.[1][11] In a JAK2V617F transgenic mouse model, doses of 25 and 50 mg/kg were also effective.[11]

Q4: How should I store this compound powder and prepared solutions?

A4:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[1][2]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[10]

  • Working Solutions (for injection): It is strongly recommended to prepare these fresh for each day of dosing to ensure stability and avoid precipitation.[1]

Q5: Can I administer this compound via a route other than oral gavage?

A5: this compound is described as an orally bioavailable JAK2 inhibitor, and oral gavage is the most common and precise method for oral dosing in rodent studies.[1][4] While other methods like voluntary consumption in palatable mixtures exist to reduce stress, gavage is preferred for ensuring delivery of a precise dose.[3][5]

Data Presentation

Table 1: this compound Properties and Solubility
PropertyValueCitations
Compound Name This compound (NS-018)[1]
Molecular Formula C₂₁H₂₀FN₇[1]
Molecular Weight 389.43 g/mol [1]
Target JAK2 Inhibitor[1][2]
IC₅₀ (JAK2) 0.72 nM[1][11]
Solubility in DMSO 35-100 mg/mL (Sonication may be needed. Use fresh DMSO.)[1][2][9]
Solubility in H₂O < 0.1 mg/mL (this compound maleate is insoluble)[10]
Solubility (HCl salt) H₂O: 2 mg/mL (with sonication) DMSO: 60 mg/mL (with sonication)[8][9]
Table 2: Example Formulations for In Vivo Oral Administration
Formulation CompositionFinal Concentration AchievedNotesCitations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLResults in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLResults in a clear solution.[1][9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLResults in a clear solution/suspension. Requires mixing before use.[1]
0.5% MethylcelluloseNot specifiedUsed as a vehicle in published mouse studies.[3][11]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (SBE-β-CD Method)

This protocol describes the preparation of a clear this compound solution suitable for oral gavage, based on a common formulation method.[1][9]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile, conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). If needed, use an ultrasonic bath to aid dissolution.[1]

  • Prepare Vehicle: Ensure the 20% SBE-β-CD in saline solution is fully dissolved and at room temperature.

  • Create Working Solution: a. For a final concentration of 2.5 mg/mL, you will perform a 1:10 dilution. b. In a sterile conical tube, add 9 parts of the 20% SBE-β-CD in saline vehicle. c. Add 1 part of the this compound DMSO stock solution to the vehicle. For example, to make 1 mL of working solution, add 100 µL of 25 mg/mL stock to 900 µL of the SBE-β-CD vehicle.[1]

  • Mix Thoroughly: Cap the tube and vortex immediately and vigorously until the solution is completely clear and homogenous.

  • Final Checks: Visually inspect the solution for any precipitation before administration. Prepare this working solution fresh on the day of use.[1]

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for oral gavage, emphasizing safety and accuracy. It is critical that this procedure is only performed by trained and proficient personnel.[5][6]

Materials:

  • Mouse restraint device (optional)

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for a 20-25g mouse)[6]

  • 1 mL syringe

  • Prepared this compound formulation

  • Scale for weighing the mouse

Procedure:

  • Calculate Dose: Weigh the mouse and calculate the precise volume to be administered. The volume should not exceed 10 ml/kg of body weight (e.g., a 25g mouse should receive no more than 0.25 mL).[6]

  • Prepare Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Restrain the Animal: Gently but firmly restrain the mouse, ensuring its head and body are held in a straight line to create a direct path to the esophagus. The neck should be slightly extended.

  • Insert the Gavage Needle: a. Insert the ball-tipped needle into the side of the mouth, advancing it gently towards the back of the throat. b. Allow the mouse to swallow the tip of the needle. Once past the pharynx, the needle should slide easily down the esophagus with minimal resistance.[6] Do not force the needle. If you feel resistance, withdraw and start again. c. Ensure the needle has been inserted to the correct depth (typically to the last rib) to deliver the substance to the stomach.

  • Administer the Compound: Depress the syringe plunger slowly and steadily to deliver the solution.[6]

  • Withdraw the Needle: Once the full dose is administered, gently remove the needle following the same path of insertion.

  • Monitor the Animal: Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of immediate distress, such as coughing, gasping, or cyanosis.[6] If distress is observed, the animal may have been dosed into the trachea and requires immediate attention.[5]

Visualizations

Signaling Pathway

Ilginatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_dimer JAK2 CytokineReceptor->JAK2_dimer Binding & Dimerization This compound This compound pJAK2 p-JAK2 JAK2_dimer->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation & Binding This compound->pJAK2 Inhibits In_Vivo_Workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing Procedure cluster_analysis Data Collection & Analysis A 1. Weigh this compound Powder B 2. Prepare High-Conc. DMSO Stock Solution A->B D 4. Dilute Stock into Vehicle to Create Working Solution B->D C 3. Prepare Vehicle (e.g., 20% SBE-β-CD) C->D E 5. Vortex until Clear and Homogenous D->E F 6. Weigh Animal & Calculate Dose Volume E->F Proceed to Dosing (Use Fresh Solution) G 7. Restrain Animal Properly F->G H 8. Perform Oral Gavage G->H I 9. Monitor Animal Post-Dosing H->I J 10. Monitor for Therapeutic Efficacy (e.g., Tumor Size) I->J K 11. Observe for Signs of Toxicity I->K L 12. Collect Samples for PK/PD Analysis I->L M 13. Analyze Data J->M K->M L->M

References

Technical Support Center: Optimizing Ilginatinib Dose in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ilginatinib in murine experimental models. The information is designed to assist in optimizing dosing strategies and addressing common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] It also demonstrates inhibitory activity against Src family kinases.[1] The JAK-STAT signaling pathway is crucial for cellular proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various myeloproliferative neoplasms.[2][3] this compound's targeted inhibition of JAK2, particularly the JAK2V617F mutant, makes it a compound of interest for treating these conditions.[4]

Q2: What is the recommended starting dose for this compound in mice?

Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the efficacy of this compound at doses ranging from 12.5 mg/kg to 100 mg/kg, administered orally.[1][5] The selection of a starting dose should be based on the specific mouse model, the therapeutic window of the compound, and the study's endpoint.

Q3: How should this compound be formulated for oral administration in mice?

Due to its low aqueous solubility, this compound requires a specific formulation for effective oral delivery. A commonly used vehicle is 0.5% methylcellulose in water.[5] Alternative formulations may include solutions with DMSO, PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1] It is crucial to ensure the compound is fully suspended or dissolved before administration.

Q4: What are the expected therapeutic effects of this compound in mouse models?

In preclinical mouse models, this compound has been shown to significantly reduce splenomegaly, a common symptom of myelofibrosis.[1][4][5] It has also been demonstrated to prolong the survival of mice with JAK2V617F-driven diseases.[1][4][5] Furthermore, studies have indicated that this compound can reduce leukocytosis, improve bone marrow fibrosis, and normalize blood counts without causing significant reductions in erythrocytes or platelets.[4]

Troubleshooting Guides

Issue 1: Difficulty with Oral Gavage Administration

Symptoms:

  • Resistance during needle insertion.

  • Regurgitation of the compound by the mouse.

  • Signs of respiratory distress in the animal (e.g., coughing, gasping).

Possible Causes:

  • Improper restraint of the mouse.

  • Incorrect placement of the gavage needle into the trachea instead of the esophagus.

  • Use of an inappropriately sized gavage needle.

  • Administration of too large a volume.

Solutions:

  • Proper Restraint: Ensure the mouse is firmly but gently restrained, with the head and body in a straight line to facilitate the passage of the needle into the esophagus.

  • Correct Needle Placement: The gavage needle should be inserted into the side of the mouth and gently guided along the roof of the mouth towards the esophagus. If any resistance is met, do not force the needle. Withdraw and attempt again.

  • Appropriate Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal or stomach perforation.

  • Volume Limits: The volume administered by oral gavage should not exceed 10 ml/kg of the mouse's body weight.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in tumor growth or other efficacy endpoints between mice in the same treatment group.

  • Lack of expected therapeutic effect at a previously effective dose.

Possible Causes:

  • Improper formulation of this compound, leading to inconsistent dosing.

  • Inaccurate dosing due to errors in calculating the required volume.

  • Variability in the health status or age of the experimental mice.

Solutions:

  • Formulation Consistency: Ensure the this compound formulation is homogenous. If it is a suspension, vortex it thoroughly before drawing each dose.

  • Accurate Dosing: Double-check all calculations for dose and volume. Use calibrated pipettes or syringes for accurate measurement.

  • Standardized Animal Cohorts: Use mice of the same age, sex, and health status for all experimental groups to minimize biological variability.

Issue 3: Potential Adverse Effects

Symptoms:

  • Weight loss or reduced food and water intake.

  • Lethargy or changes in behavior.

  • Signs of gastrointestinal distress (e.g., diarrhea).

Possible Causes:

  • Toxicity related to the dose of this compound.

  • Stress induced by the oral gavage procedure.

  • Adverse effects related to the vehicle used for formulation.

Solutions:

  • Dose Adjustment: If signs of toxicity are observed, consider reducing the dose or the frequency of administration.

  • Acclimatization: Acclimate the mice to handling and the gavage procedure before the start of the experiment to reduce stress.

  • Vehicle Control: Always include a vehicle-only control group to distinguish between the effects of the compound and the vehicle. While specific adverse events for this compound in mice are not extensively documented in the provided search results, JAK inhibitors as a class can be associated with hematological side effects such as anemia and thrombocytopenia in human patients.[3] Careful monitoring of blood counts in mice is advisable.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Murine Models

Dose (mg/kg, p.o.)Mouse ModelKey Efficacy EndpointsReference
12.5, 25, 50, 100Ba/F3-JAK2V617F disease modelProlonged survival, reduced splenomegaly[1][5]
50 (twice daily)JAK2V617F bone marrow transplantation modelReduced leukocytosis, suppressed bone marrow fibrosis, prolonged survival[4]
25, 50JAK2V617F transgenic miceReduced leukocytosis and hepatosplenomegaly, improved nutritional status, prolonged survival[5]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Sterile conical tubes

Procedure:

  • Calculate the required amount of this compound and 0.5% methylcellulose for the desired final concentration and volume.

  • Weigh the this compound powder accurately and place it in a sterile conical tube.

  • Prepare the 0.5% methylcellulose solution by dissolving the appropriate amount of methylcellulose powder in sterile water. Use a magnetic stirrer to ensure it is fully dissolved.

  • Add a small amount of the 0.5% methylcellulose solution to the this compound powder and vortex to create a paste.

  • Gradually add the remaining 0.5% methylcellulose solution to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

  • Store the formulation at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model

Materials:

  • Female BALB/c nude mice (6-8 weeks old)

  • Ba/F3-JAK2V617F cells

  • This compound formulation

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

  • Oral gavage needles (flexible, ball-tipped)

  • Syringes

Procedure:

  • Cell Inoculation: Inoculate mice intravenously or subcutaneously with Ba/F3-JAK2V617F cells. For subcutaneous models, allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Administer this compound or vehicle control orally via gavage once or twice daily at the predetermined doses.

    • Monitor the body weight of the mice daily or every other day.

  • Tumor Measurement: For subcutaneous models, measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

  • Efficacy Assessment:

    • Primary endpoints may include tumor growth inhibition and prolongation of survival.

    • Secondary endpoints can include spleen weight at the end of the study and analysis of blood parameters.

  • Ethical Considerations: Monitor mice for any signs of distress or toxicity. Euthanize mice if they reach humane endpoints as defined by the institutional animal care and use committee (IACUC) guidelines.

Visualizations

JAK2_STAT_Signaling_Pathway JAK2-STAT Signaling Pathway Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Activation Cytokine Cytokine Cytokine->Receptor JAK2->JAK2 STAT STAT JAK2->STAT pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription This compound This compound This compound->JAK2 Inhibition Experimental_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Formulation This compound Formulation Dosing Oral Gavage with This compound/Vehicle Formulation->Dosing Cell_Culture Tumor Cell Culture Inoculation Tumor Cell Inoculation in Mice Cell_Culture->Inoculation Randomization Randomization of Mice into Groups Inoculation->Randomization Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume Dosing->Monitoring Efficacy Efficacy Assessment (Tumor Growth, Survival) Monitoring->Efficacy Toxicity Toxicity Assessment (Weight Loss, Clinical Signs) Monitoring->Toxicity

References

Technical Support Center: Ilginatinib (Brigatinib) Off-Target Activity Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilginatinib (Brigatinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target activities of this compound during experimentation. This compound, also known as Brigatinib (brand name Alunbrig®), is a potent tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1][2][3][4] However, like many TKIs, it exhibits activity against other kinases, which can lead to off-target effects that may confound experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-target activities of this compound (Brigatinib)?

A1: this compound is a multi-kinase inhibitor.

  • Primary (On-Target) Kinases: Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[2][3][4] It is highly effective against wild-type ALK and a broad range of ALK resistance mutations.[2][5][6]

  • Known Off-Target Kinases: At clinically achievable concentrations, this compound also inhibits other kinases, including Epidermal Growth Factor Receptor (EGFR) with specific mutations, FMS-like tyrosine kinase 3 (FLT3), and Insulin-like growth factor 1 receptor (IGF-1R).[2][7] A kinome scan of 289 kinases revealed that this compound inhibits 11 additional kinases with an IC50 of less than 10 nmol/L, including ROS1 and FLT3.[8][9][10]

Q2: My experimental results are unexpected. How can I determine if they are due to an off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Dose-Response Analysis: Perform a dose-response curve for this compound in your experimental model. If the unexpected phenotype occurs at a significantly different concentration than that required for ALK inhibition, it may be an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: Employ another potent ALK inhibitor with a different chemical scaffold and off-target profile (e.g., Alectinib or Ceritinib).[5] If the phenotype is not replicated, it is likely due to an off-target effect of this compound.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ALK. If the phenotype is recapitulated, it is likely an on-target effect.

  • Rescue Experiments: In an ALK-knockdown background, the on-target effects of this compound should be abrogated. If the phenotype persists, it is independent of ALK inhibition.

Q3: What are some common off-target related side effects observed with this compound that I should be aware of in my preclinical models?

A3: While clinical side effects don't always translate directly to preclinical models, being aware of them can provide clues. The most common adverse reactions (≥25%) reported in clinical trials include diarrhea, fatigue, nausea, rash, cough, myalgia, headache, hypertension, vomiting, and dyspnea.[2] Early-onset pulmonary events have also been noted.[11] These may be linked to the inhibition of off-target kinases.

Troubleshooting Guides

Issue 1: Inconsistent cellular viability results with this compound treatment.
  • Possible Cause: Off-target toxicity at higher concentrations. While this compound is a potent ALK inhibitor, at higher doses, it can affect other kinases essential for cell survival, leading to a sharp drop in viability that is not related to ALK inhibition.

  • Troubleshooting Steps:

    • Determine the IC50 for ALK Inhibition: In your specific cell line, determine the concentration of this compound that inhibits ALK phosphorylation by 50% (IC50) using a Western blot for phosphorylated ALK (p-ALK).

    • Correlate with Viability Data: Compare the p-ALK IC50 with the IC50 for cell viability. A large discrepancy suggests off-target effects.

    • Operate within the "Therapeutic Window": For your experiments, use a concentration of this compound that is sufficient to inhibit ALK but below the threshold for significant off-target toxicity. This is typically 1-10 times the p-ALK IC50.

Issue 2: Activation of a signaling pathway that should be downstream of ALK.
  • Possible Cause: Paradoxical pathway activation, a known phenomenon with some kinase inhibitors.[12] This can occur if this compound inhibits a negative regulator of the pathway or if the inhibition of multiple kinases leads to complex signaling crosstalk.

  • Troubleshooting Steps:

    • Confirm with a Second ALK Inhibitor: As mentioned in the FAQs, use a structurally different ALK inhibitor to see if the paradoxical activation is specific to this compound.

    • Kinome-Wide Analysis: If the issue persists and is critical to your research, consider a kinome-wide analysis (e.g., kinome profiling services) to identify the full spectrum of kinases inhibited by this compound at the concentration you are using. This can help identify the off-target kinase responsible for the paradoxical activation.

    • Inhibit the Paradoxically Activated Pathway: Use a specific inhibitor for the unexpectedly activated pathway in combination with this compound to see if this reverts the phenotype.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound (Brigatinib)

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary on-target kinase (ALK), various ALK resistance mutations, and key off-target kinases.

Kinase TargetIC50 (nmol/L)Selectivity vs. ALKReference
On-Target
EML4-ALK14-[9]
ROS11.90.14x[9]
ALK Resistance Mutations
L1196M251.8x[9]
G1202R18413.1x[9]
C1156Y221.6x[9]
I1171N483.4x[9]
V1180L402.9x[9]
Off-Target
FLT32.10.15x[9]
EGFR (L858R/T790M)292.1x[8]
IGF-1R16011.4x[8]
INSR>1000>71x[10]
MET>1000>71x[8]

Experimental Protocols

Protocol 1: Western Blot for ALK Phosphorylation Inhibition

This protocol is to determine the on-target potency of this compound in a cellular context.

  • Cell Culture and Treatment: Plate ALK-positive cells (e.g., H3122 or SU-DHL-1) and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated ALK (p-ALK Tyr1604). Subsequently, probe with a secondary antibody.

  • Detection: Visualize the bands using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities and normalize the p-ALK signal to total ALK. Plot the normalized p-ALK signal against the this compound concentration to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound is binding to ALK in intact cells.

  • Cell Treatment: Treat ALK-positive cells with this compound at the desired concentration and a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot for ALK.

  • Data Interpretation: In the vehicle-treated cells, ALK will precipitate at a specific temperature. In the this compound-treated cells, the binding of the drug will stabilize ALK, leading to it remaining in the soluble fraction at higher temperatures. This "thermal shift" confirms target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 SHC1 SHC1 ALK->SHC1 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound (Brigatinib) This compound->ALK Inhibits RAS RAS GRB2->RAS SHC1->GRB2 RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR AKT->mTOR S6 S6 mTOR->S6 S6->Proliferation STAT3->Proliferation

Caption: this compound's on-target ALK signaling pathway inhibition.

Off_Target_Mitigation_Workflow cluster_validation Phenotype Validation start Unexpected Experimental Phenotype Observed dose_response Dose-Response Curve start->dose_response other_inhibitor Test Structurally Different ALK Inhibitor dose_response->other_inhibitor genetic_knockdown Genetic Knockdown of ALK (siRNA/CRISPR) other_inhibitor->genetic_knockdown decision Is Phenotype This compound-Specific? genetic_knockdown->decision on_target Conclusion: On-Target Effect decision->on_target No off_target Conclusion: Off-Target Effect decision->off_target Yes

Caption: Workflow for distinguishing on-target vs. off-target effects.

IGF1R_Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS This compound This compound (Brigatinib) This compound->IGF1R Inhibits (at higher conc.) PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth and Survival mTOR->CellGrowth

Caption: Potential off-target inhibition of the IGF-1R pathway by this compound.

References

Ilginatinib Experimental Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ilginatinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental challenges encountered when working with this compound (NS-018), a potent and selective JAK2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My cell viability results with this compound are inconsistent. What are the potential causes?

Inconsistent cell viability results can stem from several factors. Here’s a checklist of potential issues to consider:

  • Compound Solubility and Stability: this compound is soluble in DMSO. Ensure your stock solution is fully dissolved and stored correctly.[1][2] Stock solutions are typically stable for up to one year when stored at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. For experiments, it's recommended to use freshly prepared dilutions.[3]

  • Cell Line Integrity:

    • Cell Line Authentication: Verify the identity of your cell line using methods like STR profiling.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

  • Assay Conditions:

    • Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can impact the final readout.

    • Edge Effects: Be mindful of "edge effects" in multi-well plates. Consider leaving the outer wells empty or filling them with media only.

    • Incubation Time: Optimize and maintain a consistent incubation time with this compound.

  • Reagent Quality: Use high-quality, fresh reagents for your assays.

Q2: I am not observing the expected decrease in STAT3 phosphorylation after this compound treatment. What could be wrong?

Failure to observe a decrease in phosphorylated STAT3 (p-STAT3), a key downstream target of JAK2, can be due to several experimental variables:

  • Suboptimal this compound Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line. The IC50 for JAK2 is 0.72 nM, but cellular potency can vary.[3] Perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Incorrect Timing of Lysate Collection: The phosphorylation status of signaling proteins can be transient. Collect cell lysates at the optimal time point after this compound treatment. A time-course experiment is recommended to determine the peak of p-STAT3 inhibition.

  • Western Blotting Issues:

    • Antibody Quality: Use validated antibodies specific for phosphorylated STAT3 (Tyr705).

    • Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin, or total STAT3).

    • Phosphatase Activity: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.

  • Cellular Resistance Mechanisms: Cells can develop resistance to JAK2 inhibitors. Consider the possibility of intrinsic or acquired resistance in your cell line.[4][5]

Q3: My in vivo experiment with this compound is not showing the expected efficacy. What should I check?

Challenges in in vivo studies can arise from factors related to the compound, the animal model, and experimental procedures.

  • Compound Formulation and Administration: this compound is orally bioavailable.[2] Ensure the formulation is prepared correctly and administered consistently. For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen may not be optimal for achieving sufficient target engagement in the tumor or target tissue. A pilot PK/PD study can help determine the optimal dose and schedule.

  • Animal Model: The chosen animal model may not be sensitive to JAK2 inhibition or may have compensatory signaling pathways that overcome the effect of this compound.

  • Tumor Heterogeneity: In cancer models, tumor heterogeneity can lead to variable responses.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

KinaseIC50 (nM)Selectivity vs. JAK2
JAK2 0.72 -
JAK13346-fold
JAK33954-fold
TYK22231-fold

Data sourced from MedchemExpress.[3]

Table 2: this compound Solubility

SolventSolubilityRecommendations
DMSO≥ 35 mg/mL (82.18 mM)Use freshly opened DMSO without moisture.[1]
H2O2 mg/mL (4.70 mM)Sonication is recommended.[1]

Data sourced from MedchemExpress and TargetMol.[1][6]

Mandatory Visualizations

Ilginatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK2 Inhibition Gene Target Gene Transcription pSTAT3_dimer->Gene Nuclear Translocation & DNA Binding

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Solubility, Storage, Aliquoting) Start->Check_Compound Check_Cells Assess Cell Line Health (Mycoplasma, Passage #, Authentication) Start->Check_Cells Check_Assay Review Assay Parameters (Seeding Density, Controls, Reagents) Start->Check_Assay Dose_Response Perform Dose-Response & Time-Course Check_Compound->Dose_Response Check_Cells->Dose_Response Check_Assay->Dose_Response Resistance Investigate Resistance (Alternative Pathways, Target Mutation) Dose_Response->Resistance Still Inconsistent Success Consistent Results Dose_Response->Success Resolved Resistance->Success Mechanism Identified

Caption: Troubleshooting workflow for inconsistent experimental results.

Logical_Relationships cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Reduced this compound Efficacy C1 Compound Degradation Problem->C1 C2 Cellular Resistance Problem->C2 C3 Suboptimal Protocol Problem->C3 C4 Assay Artifact Problem->C4 S1 Prepare Fresh Aliquots C1->S1 S2 Use Resistant Cell Line Control C2->S2 S3 Optimize Dose & Time C3->S3 S4 Validate Assay Readout C4->S4

References

Ilginatinib stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the preparation and storage of Ilginatinib stock solutions, along with troubleshooting advice for common experimental issues.

Solubility and Stock Solution Parameters

Proper dissolution is critical for experimental accuracy. The following tables summarize the solubility and recommended concentrations for this compound and its hydrochloride salt in common laboratory solvents.

Table 1: this compound Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50128.39Sonication is recommended to aid dissolution.[1]

Table 2: this compound Hydrochloride Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 35 - 85≥ 82.18 - 199.58Use freshly opened, anhydrous DMSO.[2][3][4] Sonication is recommended.[2]
Water (H₂O)24.70Requires sonication to dissolve.[2][3][5]
Ethanol1023.48

Storage and Stability Guidelines

Correct storage is essential to maintain the integrity and activity of this compound.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
This compound (Powder) -20°C3 years
This compound (in Solvent) -80°C1 - 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][6]
-20°C1 year[6]
This compound HCl (Powder) -20°C or 4°C3 yearsStore sealed and away from moisture.[2][3]
This compound HCl (in Solvent) -80°C6 months - 1 year[2][3][5][7] Aliquot to prevent degradation from freeze-thaw cycles.[7]
-20°C1 month[3][5][7][8]
4°C~ 1 weekFor short-term storage of clear solutions.[1] Efficacy may decrease with prolonged storage.[1]

Experimental Protocols & Workflows

Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a concentrated stock solution for in vitro use.

  • Pre-Experiment Preparation:

    • Bring the this compound vial to room temperature before opening to prevent moisture condensation.

    • Use a sterile, tightly sealed vial for the stock solution.

    • Use anhydrous, research-grade DMSO. It is recommended to use a freshly opened bottle.[2]

  • Calculation:

    • This compound Molecular Weight (MW): 389.43 g/mol .

    • To prepare 1 mL of a 50 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.050 mol/L * 0.001 L * 389.43 g/mol * 1000 mg/g = 19.47 mg

  • Dissolution Procedure:

    • Carefully weigh 19.47 mg of this compound powder and add it to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for several minutes until the solution is clear.[1]

  • Storage:

    • Once fully dissolved, create small-volume aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.[1]

    • For long-term storage, place the aliquots at -80°C.[1][6] For short-term use, store at -20°C.[6]

Workflow for Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder weigh 1. Weigh Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate Until Clear Solution add_solvent->dissolve aliquot 4. Aliquot into Sterile Vials dissolve->aliquot long_term Long-Term Storage (-80°C, up to 2 years) aliquot->long_term short_term Short-Term Storage (-20°C, up to 1 year) aliquot->short_term working_solution Dilute to Working Concentration for Assay long_term->working_solution short_term->working_solution

Caption: Workflow for preparing and storing this compound stock solution.

Troubleshooting and FAQs

Q1: My this compound solution appears cloudy or has visible precipitate after adding the solvent. What should I do?

A1: This indicates incomplete dissolution.

  • Sonication: Place the vial in an ultrasonic water bath for 5-10 minute intervals. Sonication is recommended to aid dissolution, especially for higher concentrations.[1][2]

  • Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as it may degrade the compound.

  • Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Moisture can cause some compounds to precipitate.[2]

  • Suspension: If the prepared solution is a suspension and not a clear solution, it is recommended to prepare it freshly and use it immediately each time.[1]

Q2: How many times can I freeze and thaw my stock solution aliquot?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] These cycles can lead to compound degradation and precipitation, reducing the effective concentration and activity of the inhibitor. Prepare small, single-use aliquots to maintain the stability of your stock solution.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: this compound (the free base) is poorly soluble in water. While this compound hydrochloride shows some solubility in water (2 mg/mL with sonication), it is generally not recommended to prepare primary stock solutions in aqueous buffers.[2][3][4] First, prepare a concentrated stock in DMSO, and then dilute this stock into your aqueous buffer or media for your working concentration. The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q4: I stored my stock solution at 4°C for two weeks. Is it still viable?

A4: For clear solutions, short-term storage at 4°C for over a week is possible.[1] However, prolonged storage at this temperature may lead to a loss of efficacy.[1] For any critical or long-term experiments, it is best to use a freshly prepared solution or an aliquot that has been stored properly at -80°C or -20°C.

Q5: What is the primary cellular target of this compound?

A5: this compound is a potent and highly selective inhibitor of Janus kinase 2 (JAK2). It has 30- to 50-fold greater selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[1] It also inhibits Src-family kinases.[1] Its primary mechanism of action is through the inhibition of the JAK/STAT signaling pathway.

This compound Mechanism of Action: JAK/STAT Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 2. Activation & Phosphorylation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization STAT_P_nuc p-STAT (Dimer) STAT_P->STAT_P_nuc 5. Translocation DNA DNA STAT_P_nuc->DNA 6. Binds to DNA transcription Gene Transcription DNA->transcription 7. Regulates Gene Expression cytokine Cytokine cytokine->receptor 1. Binding This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

References

Ilginatinib In Vivo Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the vehicle formulation of Ilginatinib for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as NS-018) is an orally bioavailable small molecule that acts as a potent inhibitor of Janus-associated kinase 2 (JAK2).[1][2] Its mechanism of action involves competing with ATP for binding to JAK2, including the mutated JAK2V617F form.[1][3] This inhibition prevents the activation of JAK2 and downstream signaling molecules, primarily in the JAK/STAT3 pathway, which is crucial for hematopoiesis and can be dysregulated in certain cancers.[1][3] this compound also shows inhibitory activity against Src-family kinases.[4][5]

Q2: What are the common challenges when formulating this compound for in vivo studies?

A2: The primary challenge with this compound is its solubility. While it is soluble in DMSO, this solvent can have toxicity concerns in animal studies, especially at higher concentrations. Therefore, it is crucial to use a co-solvent system to ensure this compound remains in solution when diluted for administration. Precipitation of the compound upon dilution is a common issue that needs to be addressed to ensure accurate dosing and bioavailability.

Q3: Can I use a ready-made commercial formulation?

A3: While some suppliers provide pre-made solutions, these are often intended for in vitro use. For in vivo experiments, it is best practice to prepare fresh formulations to ensure stability and avoid potential degradation. The working solution for in vivo experiments should ideally be prepared and used on the same day.[6]

Q4: What are the different forms of this compound available?

A4: this compound is available in different forms, including the base form, hydrochloride salt, and maleate salt.[7][8] These different forms can have varying solubility profiles. For instance, this compound hydrochloride has some solubility in water, while the base form is practically insoluble.[7][8] It's important to be aware of which form you are using as it will impact the choice of vehicle.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon adding aqueous solution (e.g., saline) This compound has low aqueous solubility.- Ensure the initial stock solution in an organic solvent like DMSO is fully dissolved. - Add the aqueous component slowly while vortexing. - Consider using a formulation with a higher percentage of co-solvents like PEG300 or a solubilizing agent like SBE-β-CD.[2] - Gentle heating and/or sonication can aid in dissolution.[2]
Phase separation in the final formulation Immiscibility of the chosen solvents.- This can occur in oil-based formulations. Ensure vigorous mixing or homogenization to create a stable emulsion or suspension. - Check the miscibility of all components before preparing the final formulation.
Animal showing signs of distress after administration Vehicle toxicity, particularly from high concentrations of DMSO.- Minimize the percentage of DMSO in the final formulation. For mice, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for sensitive strains like nude mice.[8] - Always include a vehicle-only control group in your experiment to assess any effects of the formulation itself.[8]
Inconsistent experimental results Poor bioavailability due to formulation issues or improper storage.- Prepare fresh formulations for each experiment.[6] - Ensure the formulation is a clear solution or a homogenous suspension before administration. - Store stock solutions appropriately. For example, a DMSO stock solution can be stored at -80°C for up to a year.[9]

Quantitative Data Summary

The following tables summarize the solubility of different forms of this compound and provide examples of in vivo vehicle formulations.

Table 1: Solubility of this compound Forms

FormSolventSolubilityNotes
This compound DMSO100 mg/mL (256.79 mM)[2]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4] Sonication may be needed.[9]
This compound DMSO50 mg/mL (128.39 mM)[9]Sonication is recommended.
This compound hydrochloride DMSO≥ 35 mg/mL (82.18 mM)[10]
This compound hydrochloride DMSO60 mg/mL (140.88 mM)[8]Sonication is recommended.
This compound hydrochloride Water2 mg/mL (4.70 mM)[10]Sonication is needed.
This compound maleate DMSO50 mg/mL (98.91 mM)[7]Sonication is recommended.
This compound maleate Water< 0.1 mg/mL (insoluble)[7]

Table 2: Example In Vivo Vehicle Formulations

ProtocolComponentsFinal Concentration of this compoundReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]
4 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂ONot specified, example for a 14 mg/mL stock[4]
5 0.5% MethylcelluloseNot specified, used as a vehicle for oral gavage[6]

Experimental Protocols

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is suitable for achieving a clear solution for oral or parenteral administration.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[2] Ensure the powder is completely dissolved. Sonication can be used to aid dissolution.

  • Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300 and Tween-80, mixing thoroughly after each addition until the solution is clear.

  • Add Aqueous Component: Slowly add saline to the mixture while continuously vortexing to reach the final desired volume.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming or sonication may be used to redissolve the compound.[2]

Protocol 2: Formulation with SBE-β-CD

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.

  • Prepare Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 25 mg/mL).[2]

  • Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.

  • Combine: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix thoroughly until a clear solution is obtained.

Protocol 3: Formulation with Corn Oil

This protocol is suitable for creating a suspension for oral administration.

  • Prepare Stock Solution: Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

  • Combine: Add the required volume of the DMSO stock solution to the corn oil.

  • Homogenize: Mix the solution vigorously to ensure a uniform suspension. This formulation should be used immediately after preparation.

Visualizations

experimental_workflow Experimental Workflow for this compound Formulation cluster_stock Stock Solution Preparation cluster_formulation Vehicle Formulation Options cluster_peg PEG300/Tween-80 cluster_sbcd SBE-β-CD cluster_oil Corn Oil This compound This compound Powder stock Concentrated Stock (e.g., 25 mg/mL) This compound->stock dmso DMSO dmso->stock final1 Final Formulation 1 (Clear Solution) stock->final1 final2 Final Formulation 2 (Clear Solution) stock->final2 final3 Final Formulation 3 (Suspension) stock->final3 peg300 PEG300 peg300->final1 tween80 Tween-80 tween80->final1 saline1 Saline saline1->final1 admin admin final1->admin In Vivo Administration sbcd 20% SBE-β-CD in Saline sbcd->final2 final2->admin corn_oil Corn Oil corn_oil->final3 final3->admin

Caption: Workflow for preparing this compound in vivo formulations.

signaling_pathway This compound Signaling Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates stat3_p p-STAT3 dimer STAT3 Dimer stat3_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene Promotes This compound This compound This compound->jak2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

References

Troubleshooting Ilginatinib precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ilginatinib.

Troubleshooting Guides

Issue: Precipitation of this compound observed in cell culture media.

Root Cause Analysis and Solutions:

This compound hydrochloride is readily soluble in DMSO but exhibits low solubility in aqueous solutions, including cell culture media. Precipitation upon dilution of a DMSO stock solution into your media is a common issue that can significantly impact experimental results by reducing the effective concentration of the compound.

Key Factors Influencing this compound Solubility in Media:

  • Final Concentration of this compound: Higher concentrations are more prone to precipitation.

  • Final Concentration of DMSO: The percentage of DMSO in the final culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%.[1][2][3][4][5] Always determine the maximum tolerable DMSO concentration for your specific cell line.

  • Method of Dilution: Rapidly adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.

  • Media Composition: The pH, salt concentration, and presence of proteins (like those in Fetal Bovine Serum - FBS) can influence the solubility of small molecules.

  • Temperature: Temperature shifts, such as moving from room temperature to 37°C, can affect solubility.

Troubleshooting Workflow:

The following workflow can help you diagnose and resolve this compound precipitation issues.

G start Precipitation Observed check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso check_stock Is stock solution concentration too high? check_dmso->check_stock Yes solution1 Adjust final DMSO % and This compound concentration. check_dmso->solution1 No check_dilution Was a serial dilution in DMSO performed? check_stock->check_dilution No solution2 Prepare a lower concentration stock solution in DMSO. check_stock->solution2 Yes check_media Consider Media Effects: pH, Serum, Temperature check_dilution->check_media No solution3 Perform serial dilutions in DMSO before adding to media. check_dilution->solution3 Yes solution4 Test solubility in different media (e.g., with/without serum). check_media->solution4 end Precipitation Resolved solution1->end solution2->end solution3->end solution4->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Promotes Cytokine Cytokine Cytokine->receptor Binds This compound This compound This compound->JAK2 Inhibits

References

How to dissolve Ilginatinib for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilginatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dissolution and use of this compound in cell culture experiments.

Issue: Precipitate forms when diluting this compound stock solution in cell culture media.

Possible Causes and Solutions:

  • Cause: The high concentration of this compound in the DMSO stock solution is not soluble in the aqueous environment of the cell culture medium. This is a common issue with hydrophobic compounds.

  • Solution 1: Serial Dilution in DMSO: Before adding to your aqueous medium, perform an intermediate dilution of your concentrated DMSO stock solution in DMSO. This can help prevent the compound from crashing out of solution.

  • Solution 2: Slow Addition and Mixing: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This can facilitate better mixing and prevent localized high concentrations that lead to precipitation.

  • Solution 3: Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock may improve solubility.

  • Solution 4: Use of a Carrier Protein: If precipitation persists, consider pre-mixing the this compound stock with a small amount of serum or bovine serum albumin (BSA) before adding it to the serum-containing cell culture medium. The compound may adsorb to the serum proteins, improving its solubility in the aqueous environment.

Issue: Inconsistent or no observable effect of this compound in the cell-based assay.

Possible Causes and Solutions:

  • Cause: The this compound may not be fully dissolved in the stock solution.

  • Solution: Ensure complete dissolution of the powdered this compound in DMSO. If necessary, use sonication or gentle warming (not exceeding 50°C) to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particles.

  • Cause: The final concentration of this compound in the cell culture is too low.

  • Solution: Verify the calculations for your stock and working solutions. If the IC50 value for your cell line is known, it is recommended to start with a concentration 5-10 times higher to observe an optimal inhibitory effect.[3]

  • Cause: The this compound has degraded due to improper storage.

  • Solution: Store the powdered this compound at -20°C for long-term storage (up to 3 years).[1][4] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 year).[1][4][5]

  • Cause: The final DMSO concentration is affecting the cells.

  • Solution: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep it at or below 0.1% to minimize any solvent-induced effects.[6] Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The highly recommended solvent for dissolving this compound for cell culture applications is dimethyl sulfoxide (DMSO).[1][5][6][8] It is advisable to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.[5][9]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a desired high concentration (e.g., 10 mM, 50 mM, or 100 mg/mL).[1][5] If the compound does not dissolve readily, sonication can be used to facilitate dissolution.[1]

Q3: How should I store the this compound stock solution?

A3: It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for up to a year or -20°C for up to a year.[1][4][5] This will prevent degradation from repeated freeze-thaw cycles.

Q4: What is the maximum final concentration of DMSO that can be used in cell culture?

A4: While some cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration of DMSO in your cell culture medium at 0.5% or lower, with 0.1% being the widely recommended safe level for most cell lines to avoid cytotoxicity.[6] It is crucial to include a vehicle control with the same final DMSO concentration in your experimental setup.[7]

Q5: My this compound hydrochloride powder is also soluble in water. Can I use water to make the stock solution for cell culture?

A5: While this compound hydrochloride shows some solubility in water (e.g., 2 mg/mL with sonication), preparing a high-concentration stock solution in water may be challenging.[7][8][9] DMSO is the preferred solvent for achieving higher stock concentrations. If you do use water, the solution should be sterilized by filtering through a 0.22 µm filter before use.[9]

Data Presentation

Table 1: Solubility of this compound and its Salts in Different Solvents.

Compound FormSolventSolubilityNotes
This compoundDMSO50 mg/mL (128.39 mM)[1]Sonication is recommended to aid dissolution.[1]
DMSO100 mg/mL (256.79 mM)[5]Use of newly opened DMSO is advised as it is hygroscopic.[5]
This compound hydrochlorideDMSO60 mg/mL (140.88 mM)[8]Sonication is recommended.[8]
H₂O2 mg/mL (4.7 mM)[7][8][9]Sonication is required.[7][8][9]
This compound maleateDMSO50 mg/mL (98.91 mM)[6]Sonication is recommended.[6]
H₂O< 0.1 mg/mL[6]Insoluble.[6]

Experimental Protocols

Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol details the steps for preparing a working solution of this compound from a powdered form for use in a typical cell culture experiment.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound: 389.43 g/mol ). c. Add the calculated volume of 100% DMSO to the vial of this compound powder. d. Vortex the vial thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. e. Visually confirm that the solution is clear and free of any particulate matter.

  • Prepare an Intermediate Dilution (e.g., 1 mM): a. In a sterile microcentrifuge tube, perform a 1:10 dilution of the 10 mM stock solution with 100% DMSO to obtain a 1 mM intermediate solution. This step can help prevent precipitation when diluting into the aqueous cell culture medium.

  • Prepare the Final Working Solution: a. Determine the final concentration of this compound required for your experiment (e.g., 1 µM). b. Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium. c. Immediately after adding the this compound solution, mix the medium gently by swirling or pipetting up and down.

  • Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. For the example above, this would be 0.1% DMSO.

  • Storage: a. Aliquot the remaining 10 mM stock solution into single-use sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_experiment Cell Culture Experiment powder This compound Powder stock_solution 10 mM Stock Solution powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution intermediate_dilution 1 mM Intermediate (in DMSO) stock_solution->intermediate_dilution 1:10 Dilution working_solution Final Working Solution (e.g., 1 µM) intermediate_dilution->working_solution Add to Medium media Cell Culture Medium media->working_solution vehicle_control Vehicle Control (DMSO only) media->vehicle_control Add equal vol. DMSO cell_treatment Treat Cells working_solution->cell_treatment JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT receptor->stat Recruits & Phosphorylates jak->receptor Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds gene_transcription Gene Transcription dna->gene_transcription Regulates This compound This compound This compound->jak Inhibits

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage Ilginatinib-related cytotoxicity in in-vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in-vitro studies involving this compound.

Issue Potential Cause Recommended Solution
High levels of cytotoxicity observed at expected therapeutic concentrations. Cell Line Sensitivity: Certain cell lines may exhibit heightened sensitivity to this compound, especially those without a constitutively activated JAK2 pathway.[1]- Confirm Cell Line Characteristics: Ensure the cell line used has a constitutively active JAK2 pathway if on-target effects are the primary focus. For cell lines without this characteristic, expect higher off-target cytotoxicity. - Titrate Dosage: Perform a dose-response experiment to determine the optimal concentration that balances on-target effects with acceptable cytotoxicity. - Reduce Exposure Time: Shorten the incubation period with this compound to minimize off-target effects.
Inconsistent results between experiments. Reagent Variability: Inconsistent potency or degradation of this compound stock solutions.- Proper Stock Solution Handling: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Use High-Quality Reagents: Ensure all reagents, including cell culture media and supplements, are of high quality and consistent between experiments.
Unexpected cell death in control groups. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.- Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. - Include Solvent Control: Always include a vehicle control group (cells treated with the solvent alone at the same concentration as the this compound-treated group) to assess solvent-related toxicity.
Difficulty in distinguishing between apoptosis and necrosis. Assay Limitations: The chosen cytotoxicity assay may not differentiate between different modes of cell death.- Use Multiple Assays: Employ a combination of assays to assess different aspects of cell death. For example, use an Annexin V/Propidium Iodide assay to distinguish between early apoptosis, late apoptosis, and necrosis. Combine this with a Caspase-3/7 activity assay to specifically measure apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[1] It functions by competing with ATP for binding to the JAK2 kinase domain, which in turn inhibits the activation of the JAK2/STAT3 signaling pathway. This pathway is crucial for normal hematopoiesis and is often dysregulated in myeloproliferative neoplasms.[1] this compound also shows inhibitory activity against Src-family kinases.[1]

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with a constitutively activated JAK2 pathway, such as those harboring the JAK2V617F mutation, are particularly sensitive to this compound's on-target effects. The compound has shown minimal cytotoxicity against most other hematopoietic cell lines that do not have a constitutively activated JAK2.[1]

Q3: How can I minimize off-target cytotoxic effects of this compound in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and the shortest possible exposure time that still elicits the desired on-target activity. Performing a thorough dose-response and time-course experiment for each new cell line is highly recommended. Additionally, ensuring optimal cell culture conditions can help improve cell health and resilience to off-target effects.

Q4: What are the recommended in-vitro assays to measure this compound-induced cytotoxicity?

A4: A multi-faceted approach is recommended.

  • Cell Viability Assays: MTT or resazurin-based assays can provide a general measure of cell viability.

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is a robust method to quantify apoptotic and necrotic cells. Measuring the activity of key apoptosis executioner enzymes like Caspase-3 and Caspase-7 can provide more specific evidence of apoptosis.

  • Cell Cycle Analysis: Propidium Iodide staining followed by flow cytometry can be used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M), which can be affected by drug treatment.

Quantitative Data Summary

The following tables summarize the in-vitro activity of this compound across various parameters.

Table 1: this compound IC50 Values in Different Cell Lines

Cell LineTargetIC50 (nM)Reference
Ba/F3 (JAK2V617F)JAK211[1]
HELJAK2120[1]
SET-2JAK233[1]

Table 2: Effect of this compound on Kinase Activity

KinaseIC50 (nM)Reference
JAK133[1]
JAK20.72[1]
JAK339[1]
TYK222[1]
SRCPotent Inhibition[1]
FYNPotent Inhibition[1]

Key Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Ilginatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer 4. Dimerization This compound This compound This compound->JAK2 Inhibition DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Troubleshooting Select_Cell_Line Select Appropriate Cell Line Dose_Response Plan Dose-Response & Time-Course Select_Cell_Line->Dose_Response Cell_Culture Cell Culture & Seeding Dose_Response->Cell_Culture Ilginatinib_Treatment This compound Treatment (include controls) Cell_Culture->Ilginatinib_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assays (MTT, Annexin V) Ilginatinib_Treatment->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Cytotoxicity_Assay->Data_Acquisition Analyze_Results Analyze & Interpret Results Data_Acquisition->Analyze_Results Troubleshoot Troubleshoot Unexpected Cytotoxicity Analyze_Results->Troubleshoot If cytotoxicity is high Troubleshoot->Dose_Response Optimize concentration/time

References

Ilginatinib In Vivo Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the in vivo treatment duration of Ilginatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus-associated kinase 2 (JAK2).[1] It functions by competing with ATP to bind to JAK2, including the mutated JAK2V617F form.[1] This inhibition blocks the activation of the JAK2/STAT3 signaling pathway, which is crucial for hematopoiesis and is often dysregulated in myeloproliferative neoplasms.[1] this compound also shows inhibitory activity against Src-family kinases.[1]

Q2: What is a recommended starting dose for this compound in mouse models?

A2: Based on preclinical studies, oral administration of this compound at doses ranging from 12.5 mg/kg to 100 mg/kg has been shown to be effective in a mouse Ba/F3-JAK2V617F disease model, leading to prolonged survival and reduced splenomegaly.[1] The optimal dose for your specific model may need to be determined empirically through a dose-response study.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound can be formulated for oral gavage. A common method involves first dissolving this compound in a small amount of DMSO to create a stock solution. This stock solution is then further diluted in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration.[1] It is recommended to prepare the final working solution fresh on the day of use.[1]

Q4: What are the expected outcomes of successful this compound treatment in a myelofibrosis mouse model?

A4: Successful treatment with this compound in a relevant mouse model is expected to result in a reduction in spleen size (splenomegaly), prolonged survival of the animals, and a decrease in the phosphorylation of STAT3 (pSTAT3), a downstream target of JAK2.[1]

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Efficacy

Question: I am not observing the expected reduction in tumor volume or splenomegaly in my mouse model after treating with this compound. What are the possible causes and what steps can I take?

Possible Cause Troubleshooting Steps
Inadequate Dose The administered dose may be too low for your specific animal model or tumor type. Solution: Perform a dose-escalation study to determine the optimal therapeutic dose. Start with the reported effective dose range (12.5-100 mg/kg) and escalate until a therapeutic effect is observed or signs of toxicity appear.[1]
Poor Bioavailability Issues with the formulation or administration route can lead to poor absorption of the compound. Solution: Ensure the formulation is homogenous and stable. For oral gavage, confirm proper technique to ensure the full dose is delivered to the stomach. Consider pharmacokinetic studies to measure plasma concentrations of this compound.
Drug Resistance The tumor model may have intrinsic or acquired resistance to JAK2 inhibition. Solution: Analyze the tumor cells for mutations in the JAK-STAT pathway that may confer resistance. Consider combination therapies with other agents that target parallel or downstream pathways.
Incorrect Animal Model The chosen animal model may not be sensitive to JAK2 inhibition. Solution: Verify that your in vivo model relies on the JAK2/STAT3 signaling pathway for its growth and survival. This can be confirmed through in vitro studies or by analyzing baseline pSTAT3 levels in the tumor tissue.
Issue 2: Adverse Effects and Toxicity

Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound treatment. How can I manage this?

Possible Cause Troubleshooting Steps
Dose is too High The administered dose may be exceeding the maximum tolerated dose (MTD) in your specific mouse strain. Solution: Reduce the dose of this compound. If a therapeutic effect is lost at the lower dose, consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery.
On-Target Toxicity Inhibition of JAK2 can lead to hematological side effects such as anemia and thrombocytopenia.[2] Solution: Monitor complete blood counts (CBCs) regularly throughout the treatment period. If significant cytopenias are observed, a dose reduction or temporary treatment interruption may be necessary.
Off-Target Effects This compound may have off-target effects contributing to toxicity. Solution: Carefully observe the animals for any specific clinical signs and perform histopathological analysis of major organs at the end of the study to identify any organ-specific toxicities.
Vehicle-Related Toxicity The vehicle used for formulation may be causing adverse effects. Solution: Administer the vehicle alone to a control group of mice to assess its tolerability. If the vehicle is the issue, explore alternative, well-tolerated formulation options.
Issue 3: Inconsistent or Variable Results

Question: I am observing high variability in treatment response between individual mice in the same group. What could be the reason and how can I improve consistency?

Possible Cause Troubleshooting Steps
Inaccurate Dosing Inconsistent administration of the drug can lead to variable exposure. Solution: Ensure accurate and consistent oral gavage technique for all animals. Use appropriate-sized gavage needles and ensure the full dose is delivered each time.
Tumor Heterogeneity The initial tumor burden or the genetic makeup of the tumors may vary between animals. Solution: Randomize animals into treatment groups based on tumor size to ensure an even distribution at the start of the study. For subcutaneous models, measure tumors regularly.
Biological Variability Individual differences in metabolism and drug clearance can affect response. Solution: Increase the number of animals per group to improve statistical power and account for biological variability.
Drug Formulation Instability The drug may not be stable in the formulation over time. Solution: Prepare fresh formulations for each day of dosing to ensure consistent potency.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
  • Animal Model: Utilize an appropriate mouse model with a tumor driven by JAK2 signaling (e.g., Ba/F3-JAK2V617F).

  • Tumor Implantation: Inject tumor cells subcutaneously or intravenously into immunocompromised mice.

  • Group Allocation: Once tumors are established and reach a predetermined size, randomize mice into treatment and control groups.

  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution in a suitable vehicle (e.g., corn oil or 40% PEG300, 5% Tween-80, 45% saline) to the desired final concentration.[1]

  • Treatment Administration: Administer this compound orally via gavage at the determined dose (e.g., 12.5, 25, 50, or 100 mg/kg) once daily.[1] The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity daily.

    • At the end of the study, collect tumors and spleens for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • Collect tumor tissue at various time points after the final dose.

    • Perform western blotting or immunohistochemistry to assess the levels of phosphorylated STAT3 (pSTAT3) to confirm target engagement.

Protocol 2: Pharmacokinetic Study in Mice
  • Animal Strain: Use the same mouse strain as in the efficacy studies.

  • Drug Administration: Administer a single oral dose of this compound.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Mouse Model

Treatment GroupDose (mg/kg, p.o.)Median Survival (days)Spleen Weight Reduction (%)Reference
Vehicle Control0--[1]
This compound12.5IncreasedSignificant[1]
This compound25IncreasedSignificant[1]
This compound50IncreasedSignificant[1]
This compound100IncreasedSignificant[1]

Table 2: Common Side Effects of JAK Inhibitors and Management Strategies

Side EffectMonitoringManagement
AnemiaComplete Blood Count (CBC)Dose reduction, treatment interruption, supportive care.[2]
ThrombocytopeniaComplete Blood Count (CBC)Dose reduction, treatment interruption.[2]
Gastrointestinal Issues (Nausea, Diarrhea)Clinical observationSymptomatic treatment, ensure proper hydration.[2]
InfectionsClinical observationProphylactic antibiotics if necessary, prompt treatment of infections.

Visualizations

Ilginatinib_Signaling_Pathway cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription Promotes This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental_Workflow start Start: Tumor Model Selection implantation Tumor Cell Implantation start->implantation randomization Randomization implantation->randomization treatment This compound Treatment randomization->treatment monitoring Monitoring: Tumor Size, Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor/Spleen Weight, Pharmacodynamics (pSTAT3) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: In vivo efficacy study workflow for this compound.

Troubleshooting_Logic start Suboptimal Efficacy Observed? check_dose Increase Dose or Optimize Schedule start->check_dose Yes continue_study No: Continue Study start->continue_study No check_formulation Verify Formulation & Administration check_dose->check_formulation check_model Confirm Model Sensitivity (pSTAT3) check_formulation->check_model consider_resistance Investigate Resistance Mechanisms check_model->consider_resistance

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

Ilginatinib stability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Ilginatinib in DMSO solutions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q: How should I store this compound powder upon receipt? A: this compound powder should be stored at -20°C and is stable for up to three years.[1][2][3]

Q: What is the recommended storage condition for this compound stock solutions in DMSO? A: For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for one to two years.[1][3] For short-term storage, aliquots can be kept at 4°C for over a week or at -20°C for up to one year.[1][3][4]

Q: I received the this compound powder, and the ice pack had melted. Is the product quality affected? A: Generally, the powder form of the compound is not sensitive to short-term temperature fluctuations during shipping. The ice pack is used to prevent exposure to extreme temperatures, and a melted ice pack will not affect the product's quality.[5]

Solution Preparation

Q: What is the best solvent for preparing this compound stock solutions? A: DMSO is the most common and recommended solvent for preparing concentrated stock solutions of this compound.[5] It is advisable to use freshly opened, hygroscopic DMSO, as moisture can significantly impact the solubility of the product.[2][3]

Q: What should I do if this compound is difficult to dissolve in DMSO? A: If you encounter solubility issues, sonication is recommended to aid dissolution.[1][2] Gentle heating can also be applied.[3]

Q: Can I prepare a large batch of stock solution for long-term use? A: Yes, you can prepare a larger volume of stock solution. However, it is critical to divide it into single-use aliquots before freezing to prevent degradation from multiple freeze-thaw cycles.[1][5]

Experimental Use

Q: What is the maximum final concentration of DMSO recommended for in vitro cell experiments? A: The final concentration of DMSO in your cell culture medium should typically not exceed 0.1%.[5] If a higher concentration is necessary, it is essential to run a solvent-negative control experiment to ensure the DMSO does not have a nonspecific effect on the cells.[2][5]

Q: How do I determine the optimal working concentration for my experiments? A: The optimal concentration depends on factors like the cell type, cell permeability, and incubation time.[2] If Ki or IC50 values are reported in the literature, a good starting point is to use a concentration 5-10 times higher than these values to achieve effective inhibition.[2]

Troubleshooting Guide

Issue: My this compound solution shows precipitation after being stored or thawed.

  • Possible Cause 1: Saturation. The concentration may be too high for the storage temperature.

    • Solution: Gently warm the solution and use sonication to redissolve the precipitate.[3] Consider preparing a slightly lower concentration stock solution for future use.

  • Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles can lead to precipitation and degradation.

    • Solution: Always prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1][5]

  • Possible Cause 3: Water absorption by DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[3]

Issue: I am observing a decrease in the inhibitory activity of my this compound solution over time.

  • Possible Cause 1: Degradation. Prolonged storage, especially at improper temperatures or with exposure to light, can cause the compound to degrade.

    • Solution: Ensure the stock solution is stored at -80°C for long-term stability.[1][3] When preparing working solutions at 4°C, it is recommended to make them fresh weekly.[1]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. This is a common cause of reduced compound potency.

    • Solution: Use a fresh aliquot for each experiment to ensure consistent activity.[1]

Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder. For example, to prepare a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the tube briefly. Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[3] The solution should be clear.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years).[3]

G cluster_workflow Workflow: this compound Stock Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Sonicate Until Dissolved B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C D->E

Caption: Experimental workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium.

  • Thaw Stock: Remove one aliquot of the this compound DMSO stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in fresh DMSO or sterile PBS.

  • Final Dilution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final working concentration. Ensure the final DMSO concentration remains below 0.1%.[5]

  • Mixing: Mix thoroughly by gently pipetting or inverting the tube before adding to the cell culture plates.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment.

Technical Data

Table 1: this compound Solubility in DMSO
SupplierConcentration (mg/mL)Molar Concentration (mM)Notes
TargetMol50 mg/mL128.39 mMSonication is recommended.[1]
TargetMol (HCl salt)60 mg/mL140.88 mMSonication is recommended.[2]
MedchemExpress100 mg/mL256.79 mMUltrasonic and newly opened DMSO are needed.[3]
MedchemExpress (HCl salt)≥ 35 mg/mL≥ 82.18 mMSaturation unknown.[6]
Table 2: Storage Conditions and Stability
FormStorage TemperatureStability PeriodSource
Powder-20°C3 years[1][3]
In DMSO-80°C1-2 years[1][3]
In DMSO (HCl salt)-80°C6 months[4][6]
In DMSO-20°C1 year[3]
In DMSO (HCl salt)-20°C1 month[4][6]
Table 3: Inhibitory Activity (IC₅₀) of this compound against JAK Family Kinases
TargetIC₅₀ (nM)Selectivity vs. JAK2Source
JAK2 0.72 - [1][3]
TYK222~31-fold[1][3]
JAK133~46-fold[1][3]
JAK339~54-fold[1][3]

Signaling Pathway and Mechanism of Action

This compound is a potent and highly selective inhibitor of Janus kinase 2 (JAK2).[7] In myeloproliferative neoplasms (MPNs), a common mutation (V617F) in the JAK2 gene leads to its constitutive activation.[8] This aberrant activation drives the JAK/STAT signaling pathway, promoting uncontrolled cell proliferation and survival.[8] this compound functions by blocking the ATP-binding site of JAK2, thereby inhibiting its kinase activity.[7] This action prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3, ultimately suppressing the pro-proliferative gene expression that characterizes these malignancies.[3]

G cluster_pathway This compound Mechanism in JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene This compound This compound This compound->JAK2 Inhibits Phosphorylation

Caption: this compound inhibits the constitutively active JAK/STAT signaling pathway.

References

Avoiding Ilginatinib degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Ilginatinib during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected bioactivity Degradation of this compound stock solution. - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for up to 1 year or -80°C for up to 2 years.[1][2]
Degradation in working solutions. - Prepare working solutions fresh for each experiment. - If aqueous buffers are used, be mindful of the potential for hydrolysis, especially at non-neutral pH. The stability of this compound across a pH range has not been extensively reported; therefore, maintaining a neutral pH is recommended. - Protect solutions from light, as many small molecule inhibitors are light-sensitive.
Precipitation of this compound in aqueous media Low aqueous solubility. - this compound has low aqueous solubility.[3] - For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween-80.[1] - For in vitro assays, ensure the final DMSO concentration is compatible with the experimental system and does not cause precipitation.
Variability in experimental results between batches Inconsistent weighing or dissolution of solid this compound. - Use a calibrated analytical balance for weighing the compound. - Ensure complete dissolution of the solid material in the solvent. Sonication may be used to aid dissolution in DMSO.[4][5]
Use of aged or improperly stored stock solutions. - Always use stock solutions within their recommended storage period. - Visually inspect solutions for any signs of precipitation or color change before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its stock solutions?

A1: Solid this compound should be stored at -20°C for up to 3 years.[5][6] Stock solutions prepared in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][6] It is soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication.[6]

Q3: Is this compound sensitive to light?

Q4: How can I avoid hydrolysis of this compound in my experiments?

A4: To minimize the risk of hydrolysis, prepare aqueous working solutions fresh for each experiment and use them promptly. The stability of this compound at different pH values has not been extensively documented, so maintaining a neutral pH is advisable.

Q5: What are the likely degradation pathways for this compound?

A5: Although specific degradation pathways for this compound have not been published, similar heterocyclic compounds can be susceptible to oxidation, hydrolysis, and photodegradation. Given its chemical structure, which includes pyrimidine and pyrazole rings, it may be susceptible to oxidative degradation.

Quantitative Data on this compound Degradation

Currently, there is no publicly available quantitative data on the degradation rates of this compound under various stress conditions. The following table is a template that outlines the type of data that would be generated from a forced degradation study. Researchers are encouraged to perform their own stability studies to determine these parameters for their specific experimental conditions.

Stress Condition Condition Details Incubation Time This compound Remaining (%) Major Degradation Products (if known)
Acidic Hydrolysis 0.1 M HCl, 60°C24, 48, 72 hoursData to be determinedData to be determined
Basic Hydrolysis 0.1 M NaOH, 60°C24, 48, 72 hoursData to be determinedData to be determined
Oxidative Degradation 3% H₂O₂, RT24, 48, 72 hoursData to be determinedData to be determined
Thermal Degradation 80°C (solid state)7 daysData to be determinedData to be determined
Photodegradation UV light (254 nm), RT24, 48, 72 hoursData to be determinedData to be determined

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous DMSO

  • HPLC or UPLC system with a UV or PDA detector

  • LC-MS/MS system for identification of degradation products

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • From the stock solution, prepare working solutions in the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic studies) at a final concentration of approximately 100 µg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the working solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Basic Hydrolysis: Mix the working solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix the working solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Store the solid this compound and a solution in a neutral aqueous buffer at 80°C.

  • Photodegradation: Expose a solution of this compound in a neutral aqueous buffer to UV light (254 nm) at room temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Characterize the major degradation products using LC-MS/MS.

Visualizations

This compound's Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[6][7] By binding to the ATP-binding site of JAK2, this compound prevents its phosphorylation and activation. This, in turn, blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[2][8]

JAK_STAT_Pathway This compound's Inhibition of the JAK2-STAT3 Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK2_inactive JAK2 Receptor:p3->JAK2_inactive JAK2_active p-JAK2 JAK2_inactive->JAK2_active 2. Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription 5. Nuclear Translocation This compound This compound This compound->JAK2_active Inhibition

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental Workflow for a Forced Degradation Study

This workflow outlines the key steps in conducting a forced degradation study to assess the stability of a compound like this compound.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Stress Media Prepare_Stock->Prepare_Working Apply_Stress Apply Stress Conditions Prepare_Working->Apply_Stress Acid_Base Acid/Base Hydrolysis Apply_Stress->Acid_Base Oxidation Oxidation (e.g., H2O2) Apply_Stress->Oxidation Thermal Thermal Stress Apply_Stress->Thermal Photolytic Photolytic Stress Apply_Stress->Photolytic Sample_Collection Collect Samples at Time Intervals Acid_Base->Sample_Collection Oxidation->Sample_Collection Thermal->Sample_Collection Photolytic->Sample_Collection Sample_Prep Sample Preparation (Neutralization, Dilution) Sample_Collection->Sample_Prep Analysis Analytical Testing Sample_Prep->Analysis HPLC HPLC/UPLC for Quantification Analysis->HPLC LCMS LC-MS/MS for Impurity Identification Analysis->LCMS Data_Analysis Data Analysis and Degradation Pathway ID HPLC->Data_Analysis LCMS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

An In Vitro Head-to-Head: Ilginatinib vs. Ruxolitinib in JAK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), two prominent Janus kinase (JAK) inhibitors, Ilginatinib (NS-018) and Ruxolitinib, have emerged as critical tools for researchers and clinicians. While both drugs target the JAK/STAT signaling pathway, a cornerstone in the pathogenesis of MPNs, their nuanced differences in selectivity and cellular effects warrant a detailed comparative analysis. This guide provides an objective, data-driven in vitro comparison of this compound and Ruxolitinib to inform researchers, scientists, and drug development professionals.

Kinase Inhibition Profile: A Tale of Two Selectivities

The primary distinction between this compound and Ruxolitinib lies in their kinase selectivity profiles. This compound is a highly potent and selective inhibitor of JAK2, whereas Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2. This is quantitatively illustrated by their half-maximal inhibitory concentrations (IC50) against the JAK family of kinases.

This compound displays a remarkable 46-fold and 54-fold selectivity for JAK2 over JAK1 and JAK3, respectively[1]. In a direct enzymatic assay, this compound inhibited JAK2 with a sub-nanomolar IC50 of 0.72 nM[1]. In contrast, Ruxolitinib inhibits JAK1 and JAK2 with near-equal potency, with IC50 values of 3.3 nM and 2.8 nM, respectively[2][3][4]. This broader spectrum of activity for Ruxolitinib has implications for its biological effects and potential off-target activities. One study noted that at clinically relevant concentrations, ruxolitinib had a broader scope of activities across 12 human primary cell systems compared to other JAK inhibitors[5].

KinaseThis compound (NS-018) IC50 (nM)Ruxolitinib IC50 (nM)
JAK1 33[1]3.3[2][3][4]
JAK2 0.72[1]2.8[2][3][4]
JAK3 39[1]428[3]
Tyk2 22[1]19[3]

Cellular Effects: Proliferation and Apoptosis

The differential kinase inhibition profiles of this compound and Ruxolitinib translate into distinct effects on cell proliferation and survival. Both inhibitors have been shown to effectively suppress the growth of cell lines dependent on dysregulated JAK/STAT signaling, particularly those harboring the JAK2V617F mutation, a common driver in MPNs.

This compound has demonstrated potent anti-proliferative activity against cell lines with constitutively activated JAK2, with IC50 values ranging from 11 to 120 nM[1]. It preferentially suppresses the formation of colony-forming units from bone marrow mononuclear cells derived from myelodysplastic syndrome (MDS) patients[1]. One study found that this compound suppressed the growth of Ba/F3-JAK2V617F cells with an IC50 value of 470 nM, showing a 4.3-fold selectivity for these cells over Ba/F3-JAK2WT cells stimulated with IL-3[6].

Ruxolitinib has also been shown to inhibit the proliferation of JAK2V617F-positive cell lines. For instance, it inhibited the proliferation of Ba/F3 cells expressing JAK2V617F with an IC50 of 100–130 nM[3]. In HEL cells, which also carry the JAK2V617F mutation, Ruxolitinib inhibited cell proliferation with an IC50 of 186 nM[7]. Furthermore, Ruxolitinib has been observed to induce apoptosis in a dose-dependent manner in Ba/F3 cells expressing JAK2V617F[8].

Cell LineGenetic BackgroundThis compound (NS-018) IC50 (nM)Ruxolitinib IC50 (nM)
Ba/F3-JAK2V617FMurine pro-B cells with JAK2V617F470[6]127[4]
HELHuman erythroleukemia, JAK2V617FNot explicitly found186[7]
Ba/F3-JAK2WT + IL-3Murine pro-B cells with wild-type JAK22000[6]Not explicitly found

Signaling Pathway Diagrams

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the canonical JAK/STAT signaling pathway and a typical experimental workflow for their comparison.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK (JAK1, JAK2) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates to Nucleus Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitors This compound (JAK2) Ruxolitinib (JAK1/2) Inhibitors->JAK

Caption: The JAK/STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Ba/F3-JAK2V617F) Cell_Treatment Treat cells with varying concentrations of inhibitors Cell_Culture->Cell_Treatment Drug_Preparation Prepare this compound & Ruxolitinib Solutions Drug_Preparation->Cell_Treatment Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Treatment->Kinase_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Western_Blot Western Blot for pSTAT3/5 Cell_Treatment->Western_Blot Data_Collection Collect Data Kinase_Assay->Data_Collection Viability_Assay->Data_Collection Western_Blot->Data_Collection Comparison Compare IC50 values and cellular effects Data_Collection->Comparison

Caption: A typical experimental workflow for comparing JAK inhibitors.

Comparison_Diagram Inhibitors JAK Inhibitors This compound This compound (NS-018) Inhibitors->this compound Ruxolitinib Ruxolitinib Inhibitors->Ruxolitinib Target_Selectivity Target Selectivity This compound->Target_Selectivity Cellular_Effects Cellular Effects This compound->Cellular_Effects Ruxolitinib->Target_Selectivity Ruxolitinib->Cellular_Effects Ilginatinib_Selectivity Highly Selective for JAK2 Target_Selectivity->Ilginatinib_Selectivity Ruxolitinib_Selectivity Potent Inhibitor of JAK1 and JAK2 Target_Selectivity->Ruxolitinib_Selectivity Ilginatinib_Effects Potent anti-proliferative effect on JAK2-dependent cells Cellular_Effects->Ilginatinib_Effects Ruxolitinib_Effects Inhibits proliferation and induces apoptosis in JAK-dependent cells Cellular_Effects->Ruxolitinib_Effects

Caption: A logical comparison of this compound and Ruxolitinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to characterize JAK inhibitors.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 values of inhibitors against purified kinase enzymes.

  • Enzyme and Substrate Preparation : Recombinant JAK enzymes (JAK1, JAK2, JAK3, Tyk2) are expressed and purified. A peptide substrate, such as -EQEDEPEGDYFEWLE, is used[8].

  • Reaction Mixture : The reaction is typically carried out in a 384-well plate. Each well contains the JAK enzyme, the peptide substrate (e.g., 500 nM), ATP (e.g., 1 mM), and the test inhibitor (this compound or Ruxolitinib) at various concentrations[8]. The final DMSO concentration is kept low (e.g., 2%) to avoid interference[8].

  • Incubation : The reaction mixture is incubated for a set period, for instance, 1 hour at room temperature[8].

  • Detection : The level of substrate phosphorylation is detected using HTRF technology. This involves adding a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to detect the biotinylated peptide substrate.

  • Data Analysis : The fluorescent signal is measured, and the IC50 value is calculated as the concentration of the inhibitor required to achieve 50% inhibition of the fluorescent signal[8].

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, MTS)

These assays measure the number of viable cells in a culture after treatment with an inhibitor.

  • Cell Seeding : Cells (e.g., Ba/F3-JAK2V617F, HEL) are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well)[8].

  • Treatment : The cells are treated with a range of concentrations of this compound or Ruxolitinib. A vehicle control (e.g., 0.2% DMSO) is also included[8][9].

  • Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2[8][10].

  • Measurement :

    • CellTiter-Glo® : This reagent measures ATP levels, which correlate with cell viability. The reagent is added to each well, and luminescence is measured using a microplate reader[8].

    • MTS Assay : An MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength.

  • Data Analysis : The results are expressed as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis[8].

Western Blotting for Phosphorylated STAT3 (pSTAT3)

This technique is used to assess the inhibition of downstream signaling in the JAK/STAT pathway.

  • Cell Lysis : Cells are treated with the inhibitors for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose)[11].

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A primary antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) are used on the same or parallel blots for normalization.

  • Detection : The signal is detected using a chemiluminescent substrate, and the bands are visualized on X-ray film or with a digital imager[11]. The band intensities are quantified to determine the relative levels of pSTAT3.

Conclusion

The in vitro data clearly delineates the distinct profiles of this compound and Ruxolitinib. This compound's high selectivity for JAK2 suggests it may offer a more targeted approach with potentially fewer off-target effects related to the inhibition of other JAK family members. Ruxolitinib's broader inhibition of JAK1 and JAK2 may contribute to its wide range of biological activities. The choice between these inhibitors in a research or drug development context will depend on the specific scientific question being addressed and the desired selectivity profile. The provided experimental data and protocols offer a solid foundation for further investigation into the nuanced mechanisms of these important JAK inhibitors.

References

A Head-to-Head Comparison of Ilginatinib and Momelotinib in the Context of Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two Janus kinase (JAK) inhibitors, Ilginatinib (NS-018) and Momelotinib (GS-0387), for the treatment of myelofibrosis (MF). Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The dysregulation of the JAK-STAT signaling pathway is a central feature of its pathogenesis. This comparison focuses on the mechanism of action, preclinical efficacy, and clinical trial data for both compounds, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Mechanism of Action and Kinase Selectivity

Both this compound and Momelotinib are ATP-competitive small molecule inhibitors that target the JAK family of tyrosine kinases. However, their selectivity profiles and additional targets differ significantly, which may have implications for their clinical efficacy and safety.

This compound (NS-018) is a potent and highly selective inhibitor of JAK2.[1][2] It demonstrates significantly greater selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[1][3] In addition to its activity against wild-type JAK2, this compound also effectively inhibits the constitutively activated JAK2V617F mutant, a common driver mutation in myeloproliferative neoplasms.[2][4] Furthermore, this compound has been shown to inhibit Src-family kinases.[1][2]

Momelotinib (GS-0387) is an inhibitor of JAK1 and JAK2.[5][6] Its inhibitory activity is more potent against JAK2 compared to JAK3 and TYK2.[5] A key distinguishing feature of Momelotinib is its unique ability to also inhibit Activin A receptor, type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[6][7] This inhibition of ACVR1 is believed to be responsible for Momelotinib's beneficial effects on anemia, a common and significant complication of myelofibrosis.[7][8] By inhibiting ACVR1, Momelotinib reduces the production of hepcidin, a key regulator of iron homeostasis, leading to increased iron availability for erythropoiesis.[8][9]

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Momelotinib against various kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetThis compound (NS-018) IC50 (nM)Momelotinib (GS-0387) IC50 (nM)
JAK133[1][3]11[7]
JAK20.72[1][3]18[7]
JAK339[1][3]155[7]
TYK222[1][3]17[7]
ACVR1 (ALK2)Not ReportedPotent Inhibition[7][8]

Signaling Pathways

The differential targeting of kinases by this compound and Momelotinib results in distinct effects on downstream signaling pathways.

This compound: Selective JAK2 Inhibition

This compound's primary mechanism involves the direct inhibition of JAK2, which is a critical mediator of signaling for various cytokines and growth factors involved in hematopoiesis and inflammation. By blocking JAK2, this compound effectively suppresses the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. This leads to the downregulation of genes involved in cell proliferation and survival, thereby reducing the myeloproliferative activity characteristic of myelofibrosis.

Ilginatinib_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates This compound This compound This compound->JAK2 Inhibits

This compound's mechanism of action.
Momelotinib: Dual JAK1/2 and ACVR1 Inhibition

Momelotinib inhibits both JAK1 and JAK2, leading to a broader suppression of the JAK-STAT pathway compared to a highly selective JAK2 inhibitor. This dual inhibition contributes to the reduction of splenomegaly and constitutional symptoms in myelofibrosis patients.[7] In addition, Momelotinib's inhibition of ACVR1 addresses myelofibrosis-associated anemia. ACVR1 is involved in the BMP6/SMAD signaling pathway which upregulates hepcidin expression. By inhibiting ACVR1, Momelotinib decreases hepcidin levels, leading to increased iron availability and improved red blood cell production.[7][8]

Momelotinib_Pathway cluster_jak_stat JAK-STAT Pathway cluster_acvr1 ACVR1 Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK1_2 JAK1/JAK2 CytokineReceptor->JAK1_2 STAT STAT JAK1_2->STAT Spleen_Symptoms Splenomegaly & Symptoms STAT->Spleen_Symptoms BMP6 BMP6 ACVR1 ACVR1 BMP6->ACVR1 SMAD SMAD ACVR1->SMAD Hepcidin Hepcidin Expression SMAD->Hepcidin Anemia Anemia Improvement Hepcidin->Anemia Momelotinib Momelotinib Momelotinib->JAK1_2 Inhibits Momelotinib->ACVR1 Inhibits

Momelotinib's dual mechanism of action.

Preclinical and Clinical Data

This compound (NS-018)

Preclinical studies in mouse models of myelofibrosis demonstrated that this compound effectively reduces splenomegaly and prolongs survival.[4] A Phase 1/2 study of this compound in patients with myelofibrosis showed promising results, with a spleen response rate of 56% and improvements in constitutional symptoms.[10]

A Phase 2b, open-label, randomized, controlled study (NS-018-201) is currently ongoing to evaluate the efficacy and safety of this compound versus the best available therapy in myelofibrosis patients with severe thrombocytopenia.[11][12]

Clinical TrialPhasePatient PopulationKey EndpointsStatus
NCT014238511/2MyelofibrosisSafety, tolerability, spleen response, symptom improvementCompleted
NS-018-201 (NCT04854096)2bMyelofibrosis with severe thrombocytopeniaSpleen volume reduction, symptom score improvementRecruiting
Momelotinib (GS-0387)

Momelotinib has undergone extensive clinical evaluation in several Phase 3 trials.

The SIMPLIFY-1 trial compared Momelotinib to Ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[13] While Momelotinib was non-inferior to Ruxolitinib in spleen volume reduction, it did not meet the non-inferiority endpoint for symptom response.[13] However, a significantly higher percentage of patients treated with Momelotinib achieved transfusion independence.[14]

The SIMPLIFY-2 trial evaluated Momelotinib versus the best available therapy (which included Ruxolitinib) in myelofibrosis patients previously treated with Ruxolitinib.[15] Momelotinib did not meet the primary endpoint of superiority in spleen response, but it did show a significant improvement in transfusion independence.[15]

The MOMENTUM trial was a Phase 3 study of Momelotinib versus Danazol in anemic myelofibrosis patients previously treated with a JAK inhibitor.[16] Momelotinib demonstrated superiority over Danazol in improving myelofibrosis symptoms, spleen size, and transfusion independence.[16]

Clinical TrialPhasePatient PopulationComparatorKey Findings
SIMPLIFY-1 3JAK inhibitor-naïveRuxolitinibNon-inferior in spleen response; did not meet non-inferiority for symptom response; superior in transfusion independence.[13][14]
SIMPLIFY-2 3Previously treated with RuxolitinibBest Available TherapyDid not meet primary endpoint for spleen response; superior in transfusion independence.[15]
MOMENTUM 3Anemic, previously treated with JAK inhibitorDanazolSuperior in improving symptoms, spleen size, and transfusion independence.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative methodologies for key experiments used in the evaluation of this compound and Momelotinib.

In Vitro Kinase Inhibition Assay (Representative Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

    • TR-FRET Assay: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

    • ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then quantified using a luciferase-based reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Procedure (General Steps):

    • The kinase, substrate, and ATP are incubated in a multi-well plate.

    • The test compound (this compound or Momelotinib) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • Detection reagents are added according to the chosen assay format (TR-FRET or ADP-Glo™).

    • The signal (fluorescence or luminescence) is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor dilutions Incubation Incubate reagents in multi-well plate Reagents->Incubation Add_Reagents Add Detection Reagents (e.g., TR-FRET, ADP-Glo) Incubation->Add_Reagents Read_Plate Measure Signal (Fluorescence/Luminescence) Add_Reagents->Read_Plate Calculate_IC50 Calculate IC50 value Read_Plate->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.
Mouse Model of Myelofibrosis (Representative Protocol)

  • Objective: To evaluate the in vivo efficacy of a compound in a model that recapitulates key features of human myelofibrosis.

  • Methodology: A common model is the retroviral transduction-transplantation model using bone marrow cells expressing the JAK2V617F mutation.

  • Procedure (General Steps):

    • Donor Mouse Preparation: Donor mice are treated with 5-fluorouracil to stimulate hematopoietic stem cell proliferation.

    • Bone Marrow Harvest and Transduction: Bone marrow cells are harvested from the donor mice. These cells are then transduced with a retrovirus carrying the human JAK2V617F gene.

    • Recipient Mouse Preparation: Recipient mice are lethally irradiated to ablate their native bone marrow.

    • Transplantation: The transduced bone marrow cells are transplanted into the irradiated recipient mice via tail vein injection.

    • Disease Development and Treatment: The mice are monitored for the development of a myelofibrosis-like phenotype, which typically includes leukocytosis, splenomegaly, and bone marrow fibrosis. Once the disease is established, treatment with the test compound (this compound or Momelotinib) or a vehicle control is initiated.

    • Efficacy Evaluation: Key parameters are assessed throughout the study, including:

      • Complete blood counts

      • Spleen size and weight

      • Histological analysis of bone marrow and spleen for fibrosis

      • Overall survival

Clinical Trial Protocols (Summarized)
  • This compound (NS-018-201): A Phase 2b, open-label, multicenter, randomized, controlled study in patients with primary or secondary myelofibrosis with severe thrombocytopenia (platelet count <50,000/μL). Patients are randomized to receive either this compound or the best available therapy. The primary endpoints are the proportion of patients with a ≥35% reduction in spleen volume and the proportion of patients with a ≥50% reduction in Total Symptom Score (TSS).[11]

  • Momelotinib (MOMENTUM): A Phase 3, randomized, double-blind study in anemic (hemoglobin <10 g/dL) and symptomatic (TSS ≥10) myelofibrosis patients previously treated with a JAK inhibitor. Patients were randomized 2:1 to receive either Momelotinib or Danazol. The primary endpoint was the proportion of patients with a ≥50% reduction in TSS at week 24. Secondary endpoints included transfusion independence rate and spleen response rate.[16]

Summary and Conclusion

This compound and Momelotinib are both promising therapeutic agents for myelofibrosis, but they exhibit distinct pharmacological profiles that may translate to different clinical applications.

This compound stands out for its high selectivity for JAK2. This specificity may offer a more targeted approach to inhibiting the primary driver of myeloproliferation in many myelofibrosis patients, potentially with a favorable safety profile concerning off-target effects. The ongoing clinical trial in patients with severe thrombocytopenia will be crucial in defining its role in this high-risk patient population.

Momelotinib , with its dual inhibition of JAK1/JAK2 and the unique targeting of ACVR1, offers a multifaceted approach to treating myelofibrosis. Its proven ability to improve anemia and reduce transfusion dependence, in addition to reducing spleen size and symptoms, addresses a significant unmet need in the management of this disease. The robust clinical data from its Phase 3 program have established its efficacy, particularly in anemic patients and those previously treated with other JAK inhibitors.

The choice between these two agents in a clinical setting would likely depend on the specific clinical characteristics of the patient, such as the presence and severity of anemia, platelet count, and prior treatment history. The continued development and clinical investigation of both this compound and Momelotinib will further clarify their respective roles in the evolving treatment landscape of myelofibrosis.

References

A Comparative Analysis of Ilginatinib's Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ilginatinib's performance against its primary target and other kinases, supported by experimental data. This compound (formerly known as NS-018) is an orally bioavailable, small-molecule inhibitor targeting Janus-associated kinase 2 (JAK2).[1][2] As an ATP-competitive inhibitor, it has shown potential in treating myeloproliferative neoplasms by blocking the JAK2/STAT3 signaling pathway.[1][3] Understanding its selectivity and off-target effects is crucial for assessing its therapeutic potential and potential side effects.[4][5]

Quantitative Kinase Inhibition Profile

This compound is a potent inhibitor of JAK2 and also demonstrates activity against other members of the JAK family and Src-family kinases.[2][6] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear view of its selectivity.

Kinase Target FamilyKinaseIC50 (nM)Selectivity over JAK2 (fold)
Janus Kinase (JAK) Family JAK20.721
JAK133~46
JAK339~54
TYK222~31
Src-Family Kinases SRCPotent Inhibition (exact IC50 not specified)-
FYNPotent Inhibition (exact IC50 not specified)-
Other Kinases ABLWeak Inhibition45
FLT3Weak Inhibition90

Data compiled from multiple sources.[2][6]

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is essential for its development.[7] A variety of biochemical assays are available for this purpose, such as the ADP-Glo™ Kinase Assay, which provides a universal method for measuring kinase activity by quantifying ADP production.[8]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in fresh DMSO.[6]

    • Serially dilute the this compound stock solution to create a range of concentrations for IC50 determination.

    • Prepare the kinase reaction buffer containing the specific kinase, its substrate (peptide or protein), and ATP at a concentration near its Km value.

  • Kinase Reaction:

    • In a 384-well plate, dispense the diluted this compound compounds.

    • Add the prepared kinase, substrate, and ATP solution to each well to initiate the reaction.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The amount of ADP produced is directly correlated with kinase activity.

    • Plot the kinase activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

JAK/STAT Signaling Pathway Inhibition by this compound

This compound primarily targets the JAK2 kinase, a critical component of the JAK/STAT signaling pathway. This pathway is essential for hematopoiesis and immune response, and its dysregulation is implicated in various cancers.[1][3] this compound competes with ATP to bind to JAK2, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn inhibits gene transcription and leads to apoptosis in tumor cells.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT DNA DNA pSTAT->DNA Translocation This compound This compound This compound->JAK2 Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription Cytokine Cytokine Cytokine->Receptor Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (Serial Dilution) C Plate Loading (Compound + Kinase Mix) A->C B Kinase Panel & Substrate Preparation B->C D Incubation & Reaction C->D E Signal Detection (e.g., Luminescence) D->E F Raw Data Acquisition E->F G Dose-Response Curve Generation F->G H IC50 Calculation & Selectivity Profile G->H Kinase_Selectivity cluster_targets Kinase Targets This compound This compound JAK2 JAK2 This compound->JAK2 High Potency (IC50: 0.72 nM) JAK1 JAK1 This compound->JAK1 Lower Potency JAK3 JAK3 This compound->JAK3 Lower Potency SRC_FYN SRC/FYN This compound->SRC_FYN Lower Potency Other Other Kinases This compound->Other Weak/No Effect

References

Benchmarking Ilginatinib Against Next-Generation JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Ilginatinib, a potent and selective JAK2 inhibitor, against a panel of next-generation Janus kinase (JAK) inhibitors, including Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data and a summary of clinical outcomes to inform research and development decisions in the context of myeloproliferative neoplasms (MPNs) and other relevant diseases.

Introduction to JAK Inhibition in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and hematopoietic regulation. Dysregulation of the JAK-STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms, including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET). The development of JAK inhibitors has revolutionized the treatment landscape for these disorders by targeting the underlying pathogenic mechanism.

This compound (NS-018) is a highly selective JAK2 inhibitor that has demonstrated potent preclinical activity and promising clinical efficacy.[1] This guide benchmarks this compound against other prominent JAK inhibitors to provide a clear perspective on its therapeutic potential.

In Vitro Kinase Selectivity and Potency

The selectivity profile of a JAK inhibitor is a critical determinant of its efficacy and safety. Off-target inhibition can lead to undesirable side effects, while a lack of potency against the primary target can limit therapeutic benefit. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator JAK inhibitors against the JAK family kinases.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Notable Kinase Inhibition (IC50 nM)
This compound 33[2]0.72[2]39[2]22[2]SRC, FYN[2]
Ruxolitinib 3.3[3][4]2.8[3][4]428[4]19[4]-
Fedratinib ~105 (35-fold less than JAK2)[5][6]3[5][6]>1000 (>300-fold less than JAK2)[5]~405 (135-fold less than JAK2)[5]FLT3 (15)[5][7]
Pacritinib 1280[8]23[8]520[8]50[8]FLT3 (22)[8]
Momelotinib <100[9]<100[9]--ACVR1[10]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from various sources and should be interpreted with this in mind. Head-to-head studies under identical conditions provide the most accurate comparison.

Cellular Activity: Inhibition of JAK-STAT Signaling

The efficacy of JAK inhibitors in a cellular context is typically assessed by their ability to inhibit the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The following table presents the cellular IC50 values for the inhibition of STAT phosphorylation.

InhibitorCell LineAssayCellular IC50 (nM)
This compound JAK2V617F or MPLW515L expressing cellsProliferation11-120[2][11]
Ruxolitinib SET2 (JAK2V617F)pSTAT5 Inhibition14[12]
Fedratinib SET2 (JAK2V617F)pSTAT5 Inhibition672[12]
Pacritinib SET2 (JAK2V617F)pSTAT5 Inhibition429[12]
Momelotinib SET2 (JAK2V617F)pSTAT5 Inhibition205[12]

Clinical Efficacy in Myelofibrosis

The clinical utility of JAK inhibitors in myelofibrosis is primarily evaluated based on their ability to reduce spleen volume and improve disease-related symptoms. The following table summarizes key efficacy endpoints from pivotal clinical trials.

InhibitorTrial(s)Primary Endpoint(s)Key Findings
This compound Phase 1/2 (NCT01423851)[13]Safety, Tolerability, EfficacyDemonstrated significant reduction in palpable spleen size and improvement in myelofibrosis-associated symptoms.[13]
Ruxolitinib COMFORT-I & II[14][15]Spleen Volume Reduction (SVR) ≥35%, Total Symptom Score (TSS) Reduction ≥50%Significantly superior to placebo and best available therapy in achieving SVR and TSS reduction.[10][14][16]
Fedratinib JAKARTA & JAKARTA2[2][17][18][19]SVR ≥35%Effective in both treatment-naive and ruxolitinib-experienced patients in achieving SVR.[2][17][18]
Pacritinib PERSIST-2[3][5]SVR ≥35%, TSS Reduction ≥50%Demonstrated efficacy in patients with thrombocytopenia, a population where other JAK inhibitors may have limitations.[3][5]
Momelotinib SIMPLIFY-1[4][11][20]SVR ≥35% (non-inferiority to ruxolitinib)Non-inferior to ruxolitinib for spleen response and showed benefits in anemia-related endpoints.[4][11][20]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 values of inhibitors against JAK kinases.

  • Reagent Preparation :

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X solution of a fluorescently labeled ATP-competitive tracer in kinase buffer.

    • Prepare a 2X solution of a europium-labeled anti-tag antibody specific for the kinase in kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.

  • Assay Procedure :

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 2X tracer solution to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor wavelength (e.g., 615 nm) and the tracer acceptor wavelength (e.g., 665 nm).

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular JAK2-STAT5 Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT5 phosphorylation.

  • Cell Culture and Stimulation :

    • Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media.

    • Starve the cells of cytokines for a defined period (e.g., 4-6 hours) to reduce baseline STAT phosphorylation.

    • Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.

    • Stimulate the cells with a cytokine that signals through JAK2 (e.g., erythropoietin) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and Phospho-STAT5 Detection :

    • Lyse the cells to extract proteins.

    • Measure the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a suitable detection method, such as:

      • Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT5 and total STAT5.

      • ELISA : Use a sandwich ELISA kit with antibodies specific for pSTAT5 and total STAT5.

      • Flow Cytometry : Fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSTAT5 antibody.

  • Data Analysis :

    • Normalize the pSTAT5 signal to the total STAT5 signal.

    • Plot the normalized pSTAT5 signal against the inhibitor concentration and determine the IC50 value.

In Vivo Murine Model of Myelofibrosis

This protocol describes a common method to evaluate the efficacy of JAK inhibitors in a mouse model of myelofibrosis.

  • Model Induction :

    • Induce myelofibrosis in mice (e.g., BALB/c or C57BL/6) through methods such as:

      • Retroviral transduction of bone marrow cells : Transduce bone marrow cells with a retrovirus expressing a constitutively active JAK2 mutant (e.g., JAK2V617F) and transplant them into lethally irradiated recipient mice.[21][22]

      • Thrombopoietin (TPO) overexpression : Administer high levels of TPO to induce a myeloproliferative state that progresses to myelofibrosis.

  • Inhibitor Treatment :

    • Once the myelofibrotic phenotype is established (e.g., splenomegaly, elevated white blood cell counts, bone marrow fibrosis), randomize the mice into treatment and vehicle control groups.

    • Administer the test inhibitor (e.g., this compound) and comparator inhibitors orally or via another appropriate route at predetermined doses and schedules.

  • Efficacy Assessment :

    • Monitor disease progression throughout the study by measuring:

      • Spleen size and weight : Palpate the spleen and measure its weight at the end of the study.

      • Complete blood counts (CBCs) : Analyze peripheral blood to assess red blood cell, white blood cell, and platelet counts.

      • Bone marrow and spleen histology : Perform histological analysis to assess the degree of fibrosis and cellularity.

      • Survival : Monitor the survival of the animals in each treatment group.

  • Data Analysis :

    • Compare the efficacy endpoints between the inhibitor-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK recruits STAT STAT Cytokine_Receptor->STAT recruits Cytokine Cytokine Cytokine->Cytokine_Receptor pJAK pJAK JAK->pJAK autophosphorylation pJAK->Cytokine_Receptor pJAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer dimerization Nucleus Nucleus pSTAT_Dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates This compound This compound This compound->pJAK inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen) IC50_Determination Determine IC50 Values (Potency & Selectivity) Kinase_Assay->IC50_Determination Cell_Culture Cell-Based Assays (e.g., pSTAT Inhibition) IC50_Determination->Cell_Culture Cellular_IC50 Determine Cellular IC50 (Cellular Potency) Cell_Culture->Cellular_IC50 Animal_Model Murine Myelofibrosis Model Cellular_IC50->Animal_Model Efficacy_Study Evaluate Efficacy (Spleen Size, CBC, Survival) Animal_Model->Efficacy_Study

Caption: General experimental workflow for benchmarking JAK inhibitors.

Comparison_Logic This compound This compound Preclinical_Data Preclinical Data (In Vitro & Cellular) This compound->Preclinical_Data In_Vivo_Data In Vivo Data (Animal Models) This compound->In_Vivo_Data Clinical_Data Clinical Data (Efficacy & Safety) This compound->Clinical_Data Next_Gen_JAKi Next-Generation JAK Inhibitors Next_Gen_JAKi->Preclinical_Data Next_Gen_JAKi->In_Vivo_Data Next_Gen_JAKi->Clinical_Data Comparative_Analysis Comparative Analysis Preclinical_Data->Comparative_Analysis In_Vivo_Data->Comparative_Analysis Clinical_Data->Comparative_Analysis

Caption: Logical framework for the comparative analysis of this compound.

References

An In Vitro Comparative Analysis of Ilginatinib and Gandotinib for Myeloproliferative Neoplasm Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two selective JAK2 inhibitors, Ilginatinib (NS-018) and Gandotinib (LY2784544). This analysis is based on publicly available experimental data to inform preclinical research and development in the context of myeloproliferative neoplasms (MPNs).

Myeloproliferative neoplasms are a group of blood cancers often driven by mutations in the Janus kinase 2 (JAK2) gene, most notably the JAK2V617F mutation.[1][2] This mutation leads to constitutive activation of the JAK/STAT signaling pathway, promoting uncontrolled cell growth.[1] this compound and Gandotinib are two small molecule inhibitors that target the JAK2 kinase, offering potential therapeutic avenues for these diseases.

Mechanism of Action and Signaling Pathway

Both this compound and Gandotinib are competitive inhibitors of ATP binding to the JAK2 kinase domain.[3] this compound is a potent inhibitor of JAK2 and also demonstrates inhibitory activity against Src-family kinases.[3][4] Gandotinib is a potent and selective inhibitor of JAK2, particularly the JAK2V617F mutant form, and also shows activity against other kinases such as FLT3, FLT4, FGFR2, and TYK2.[5][6] The inhibition of JAK2 by these compounds blocks the downstream phosphorylation of STAT proteins, which in turn modulates the transcription of genes involved in cell proliferation and survival.

JAK_STAT_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Transcription Gene_Transcription pSTAT->Gene_Transcription Dimerization & Translocation This compound This compound This compound->JAK2 Gandotinib Gandotinib Gandotinib->JAK2 Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation

Figure 1: Simplified JAK/STAT signaling pathway and points of inhibition by this compound and Gandotinib.

In Vitro Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and Gandotinib against a panel of kinases. It is important to note that these values are compiled from different sources and may have been determined under varying experimental conditions.

KinaseThis compound IC50 (nM)Gandotinib IC50 (nM)
JAK Family
JAK133[3][7]-
JAK20.72[3][7]3[5][6]
JAK339[3][7]-
TYK222[3][7]32[5]
Other Kinases
SRCPotent Inhibition[3]-
FYNPotent Inhibition[3]-
FLT3Weakly Inhibits[7]4[5]
FLT4-25[5]
FGFR2-32[5]
TRKB-95[5]

In Vitro Cellular Activity

The efficacy of this compound and Gandotinib has been evaluated in various cell-based assays, particularly in cell lines harboring the JAK2V617F mutation, which is prevalent in myeloproliferative neoplasms.

AssayThis compoundGandotinib
JAK2V617F-mutant Cell Line Proliferation IC50: 11-120 nM[7]IC50: 55 nM (in Ba/F3 cells)[5]
JAK2V617F-driven Signaling Suppresses STAT3 phosphorylation[7]IC50: 20 nM (in Ba/F3 cells)[5]
Wild-type JAK2-driven Cell Proliferation Minimal cytotoxicity[7]IC50: 1309 nM (in IL-3 stimulated Ba/F3 cells)[5]
Colony Formation (CFU-GM) Preferentially suppresses formation from MDS-derived bone marrow mononuclear cells[7]-

Experimental Protocols

While direct comparative studies are not available, the following outlines general methodologies for key in vitro experiments based on published data for JAK2 inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

General Protocol:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2) are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

  • The test compounds (this compound or Gandotinib) are added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of the compounds on the proliferation of cancer cell lines, particularly those dependent on JAK2 signaling.

General Protocol:

  • Human erythroleukemia cell lines harboring the JAK2V617F mutation (e.g., HEL, SET-2) or Ba/F3 cells engineered to express JAK2V617F are cultured in appropriate media.

  • Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Gandotinib.

  • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTS, MTT, or a resazurin-based assay.

  • The absorbance or fluorescence is measured, and the data are used to calculate the IC50 for cell growth inhibition.

Apoptosis Assay

Objective: To determine if the compounds induce programmed cell death in cancer cells.

General Protocol:

  • JAK2V617F-positive cells are treated with the test compounds at various concentrations for a specified time.

  • Apoptosis can be assessed by several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptosis or necrosis). Stained cells are then analyzed by flow cytometry.

    • Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, caspase-7) is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

  • The percentage of apoptotic cells is quantified and compared between treated and untreated cells.

Experimental_Workflow cluster_invitro In Vitro Assays Kinase_Assay Kinase Inhibition Assay IC50_Determination IC50_Determination Kinase_Assay->IC50_Determination Determine IC50 Cell_Proliferation Cell Proliferation Assay Growth_Inhibition Growth_Inhibition Cell_Proliferation->Growth_Inhibition Measure Viability Apoptosis_Assay Apoptosis Assay Apoptosis_Quantification Apoptosis_Quantification Apoptosis_Assay->Apoptosis_Quantification Quantify Apoptosis Compound_Preparation Prepare this compound & Gandotinib Solutions Compound_Preparation->Kinase_Assay Compound_Preparation->Cell_Proliferation Compound_Preparation->Apoptosis_Assay Cell_Culture Culture JAK2V617F+ Cell Lines Cell_Culture->Cell_Proliferation Cell_Culture->Apoptosis_Assay Data_Comparison Compare Efficacy IC50_Determination->Data_Comparison Growth_Inhibition->Data_Comparison Apoptosis_Quantification->Data_Comparison

Figure 2: General experimental workflow for the in vitro comparison of JAK2 inhibitors.

Summary and Conclusion

Based on the available in vitro data, both this compound and Gandotinib are potent inhibitors of the JAK2 kinase. This compound demonstrates high selectivity for JAK2 over other JAK family members and also inhibits Src-family kinases. Gandotinib is a potent inhibitor of JAK2, including the clinically relevant JAK2V617F mutant, and exhibits a broader kinase inhibition profile that includes FLT3.

The choice between these inhibitors for specific research applications may depend on the desired selectivity profile and the particular cellular context being investigated. For studies focused purely on JAK2 inhibition, this compound's high selectivity may be advantageous. Conversely, Gandotinib's activity against other kinases like FLT3 might be relevant in certain hematological malignancies where multiple signaling pathways are dysregulated.

It is crucial to emphasize that a definitive comparison of the in vitro efficacy of this compound and Gandotinib would require head-to-head studies conducted under identical experimental conditions. The data presented in this guide are intended to serve as a valuable resource for researchers to make informed decisions in the design of their future investigations into novel therapies for myeloproliferative neoplasms.

References

A Comparative Guide to the Efficacy of Ilginatinib and BMS-911543 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two investigational small molecule inhibitors, Ilginatinib (NS-018) and BMS-911543. Both compounds are potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways that regulate hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a critical target for therapeutic intervention.

This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of key signaling pathways and experimental workflows to aid researchers in understanding the relative therapeutic potential of these two compounds.

Mechanism of Action and Target Profile

This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of JAK2.[1][2] It also demonstrates inhibitory activity against Src-family kinases.[3][4] BMS-911543 is also an orally available, potent, and selective ATP-competitive inhibitor of JAK2.[5][6]

The primary target for both molecules is the JAK2 kinase, particularly the constitutively active JAK2 V617F mutant found in many patients with MPNs.[7] Inhibition of JAK2 and the JAK/STAT signaling cascade is intended to induce apoptosis in tumor cells and reduce the proliferation of malignant hematopoietic cells.[8]

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound and BMS-911543 against various kinases. It is important to note that these values were obtained from separate studies and may not be directly comparable due to potential differences in assay conditions.

KinaseThis compound IC₅₀ (nM)BMS-911543 IC₅₀ (nM)BMS-911543 Kᵢ (nM)
JAK2 0.72 [3][4][9]1.1 [5]0.48 [10][11]
JAK133[3][4][9]~385 (350-fold selective)[5]110[11]
JAK339[3][4][9]~82.5 (75-fold selective)[5]360[11]
TYK222[3][4][9]~71.5 (65-fold selective)[5]-
SRCPotent Inhibition[3][4]--
FYNPotent Inhibition[3][4]--

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ represents the inhibition constant. A lower value indicates greater potency. The selectivity fold for BMS-911543 is relative to its IC₅₀ for JAK2.

Preclinical Efficacy

In Vitro Cellular Assays

Both this compound and BMS-911543 have demonstrated potent anti-proliferative activity in cell lines dependent on JAK2 signaling.

Cell LineCompoundIC₅₀ (nM)
SET-2 (JAK2 V617F)BMS-91154360[5]
Ba/F3-JAK2V617FThis compound11-120[4]
BMS-91154370[5]

BMS-911543 also demonstrated potent inhibition of constitutively active pSTAT5 in SET-2 and Ba/F3-V617F cells with IC₅₀ values of 80 nM and 65 nM, respectively.[5] In contrast, cell lines not dependent on JAK2 signaling were significantly less sensitive to BMS-911543.[5]

In Vivo Animal Models

Studies in murine models of MPNs have been crucial in evaluating the in vivo efficacy of these inhibitors.

This compound: In a mouse model using Ba/F3 cells expressing JAK2V617F, oral administration of this compound at doses of 12.5, 25, 50, and 100 mg/kg potently prolonged the survival of the mice and reduced splenomegaly.[9]

BMS-911543: In a mouse pharmacodynamic model, BMS-911543 demonstrated dose-dependent suppression of thrombopoietin (TPO)-stimulated pSTAT5 levels.[5] A single oral dose of 30 mg/kg resulted in nearly complete normalization of pSTAT5 levels for 18 hours.[5] In mice engrafted with human SET-2 cells (harboring the JAK2 V617F mutation), BMS-911543 showed a potent and sustained pharmacodynamic effect, blocking pSTAT5 formation for up to 7 hours at a 2 mg/kg dose.[5]

Signaling Pathway and Experimental Workflow Diagrams

JAK/STAT Signaling Pathway Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by this compound and BMS-911543.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates SRC SRC JAK2->SRC pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes GeneExpression Gene Expression (Proliferation, Differentiation, Apoptosis) pSTAT->GeneExpression Translocates to Nucleus & Regulates Inhibitor This compound / BMS-911543 Inhibitor->JAK2 Inhibits (ATP-competitive) This compound This compound This compound->SRC Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway by this compound and BMS-911543.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the IC₅₀ of an inhibitor against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (e.g., JAK2) - Substrate (e.g., peptide) - ATP - Inhibitor (this compound or BMS-911543) SerialDilution Perform Serial Dilution of Inhibitor Reagents->SerialDilution Incubation Incubate Kinase, Substrate, ATP, and Inhibitor SerialDilution->Incubation Phosphorylation Kinase Phosphorylates Substrate Incubation->Phosphorylation Detection Detect Phosphorylated Substrate (e.g., using luminescence, fluorescence) Phosphorylation->Detection DataAnalysis Analyze Data to Determine IC50 Detection->DataAnalysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Cell Viability (MTT) Assay

The following diagram illustrates the steps involved in a typical MTT assay to assess the effect of an inhibitor on cell proliferation.

MTT_Assay_Workflow start Seed Cells in a 96-well plate incubation1 Incubate cells (e.g., 24 hours) start->incubation1 add_inhibitor Add Serial Dilutions of This compound or BMS-911543 incubation1->add_inhibitor incubation2 Incubate with inhibitor (e.g., 72 hours) add_inhibitor->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (e.g., 4 hours) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance analyze Analyze Data and Calculate IC50 read_absorbance->analyze

Caption: A typical workflow for a cell viability MTT assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the kinase (e.g., recombinant human JAK2) in the reaction buffer.

    • Prepare a stock solution of a suitable peptide substrate.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the inhibitor (this compound or BMS-911543) in DMSO, followed by a further dilution in the reaction buffer.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-50 µL.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

      • LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET) based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay (Generic Protocol)

This protocol outlines a common method for assessing the effect of a compound on the metabolic activity and proliferation of cells in culture.

  • Cell Seeding:

    • Harvest and count cells (e.g., Ba/F3-JAK2V617F or SET-2).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach (for adherent cells) and resume exponential growth.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor (this compound or BMS-911543) in culture medium.

    • Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Murine Model of Myeloproliferative Neoplasm (Generic Protocol)

This protocol describes a general approach for establishing and utilizing a mouse model to evaluate the in vivo efficacy of therapeutic agents for MPNs.

  • Model Generation:

    • Retroviral Transduction/Transplantation Model:

      • Harvest bone marrow cells from donor mice (e.g., C57BL/6).

      • Transduce the bone marrow cells with a retrovirus encoding the human JAK2 V617F mutation.

      • Irradiate recipient mice to ablate their native hematopoietic system.

      • Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.

    • Transgenic or Knock-in Models: Utilize genetically engineered mouse models that express the JAK2 V617F mutation under the control of its endogenous promoter or a specific hematopoietic promoter.

  • Disease Monitoring:

    • Monitor the mice regularly for signs of MPN development, including:

      • Complete blood counts (CBCs) to assess for erythrocytosis, leukocytosis, and thrombocytosis.

      • Spleen size measurement (palpation or imaging) to monitor for splenomegaly.

      • Body weight and overall health status.

  • Compound Administration:

    • Once the disease phenotype is established, randomize the mice into treatment and control groups.

    • Administer the inhibitor (this compound or BMS-911543) or vehicle control via the appropriate route (e.g., oral gavage) at the desired dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor CBCs, spleen size, and body weight throughout the treatment period.

    • At the end of the study, collect tissues (e.g., peripheral blood, bone marrow, spleen, liver) for further analysis, which may include:

      • Histopathology: To assess bone marrow fibrosis and extramedullary hematopoiesis in the spleen and liver.

      • Flow Cytometry: To analyze hematopoietic cell populations and the percentage of JAK2 V617F-positive cells.

      • Pharmacodynamic Analysis: To measure the inhibition of downstream signaling molecules (e.g., pSTAT3, pSTAT5) in target tissues.

      • Survival Analysis: To determine if the treatment prolongs the survival of the mice.

  • Data Analysis:

    • Statistically compare the measured parameters between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion

Both this compound and BMS-911543 are potent inhibitors of JAK2 with demonstrated preclinical activity in cellular and animal models of myeloproliferative neoplasms. Based on the available data, both compounds show promise as potential therapeutic agents. This compound's dual inhibition of JAK2 and Src-family kinases may offer a different therapeutic profile compared to the more selective JAK2 inhibition of BMS-911543.

A direct head-to-head comparison of these two inhibitors in the same preclinical models and under identical experimental conditions would be necessary to definitively determine their relative efficacy and selectivity. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug development for MPNs.

References

Ilginatinib's Therapeutic Potential: A Comparative Analysis Against Other Myeloproliferative Neoplasm Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ilginatinib (NS-018) with Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib in the Treatment of Myeloproliferative Neoplasms.

Myeloproliferative neoplasms (MPNs) are a group of chronic hematologic malignancies characterized by the overproduction of one or more myeloid cell lineages. A key driver in the pathogenesis of many MPNs is the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, often due to mutations in the JAK2 gene. This has led to the development of several JAK inhibitors as targeted therapies. This guide provides a comprehensive comparison of the therapeutic potential of this compound (NS-018), a selective JAK2 inhibitor, against other prominent MPN drugs: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.

Mechanism of Action: Targeting the Dysregulated JAK-STAT Pathway

The JAK-STAT signaling cascade is crucial for normal hematopoiesis, transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In many MPN patients, a specific mutation, JAK2V617F, leads to constitutive activation of the JAK2 protein, driving uncontrolled cell growth.[1] All the drugs discussed in this guide are inhibitors of the JAK family of kinases, albeit with different selectivity profiles.

This compound is a potent and selective inhibitor of JAK2.[2] Ruxolitinib inhibits both JAK1 and JAK2.[3] Fedratinib is a selective JAK2 inhibitor that also has activity against FLT3.[4] Pacritinib is a multi-kinase inhibitor targeting JAK2, FLT3, IRAK1, and CSF1R.[5] Momelotinib inhibits JAK1, JAK2, and ACVR1.[6] These differences in kinase selectivity may contribute to the varying efficacy and safety profiles observed in clinical practice.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors JAK Inhibitors CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Nuclear Translocation & Transcription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding This compound This compound This compound->JAK2 Inhibition Other_JAKi Other JAK Inhibitors (Ruxolitinib, Fedratinib, Pacritinib, Momelotinib) Other_JAKi->JAK2

JAK-STAT Signaling Pathway and Inhibition

Preclinical Data: Potency and Selectivity

The preclinical activity of JAK inhibitors is typically assessed through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against various kinases, providing a measure of their potency and selectivity.

DrugTargetIC50 (nM)Selectivity Notes
This compound (NS-018) JAK2 0.72 46-fold selective for JAK2 over JAK1, 54-fold over JAK3, and 31-fold over Tyk2.[2]
RuxolitinibJAK13.3Potent inhibitor of both JAK1 and JAK2.[7]
JAK22.8
FedratinibJAK23Also inhibits FLT3.[7]
PacritinibJAK223Also inhibits FLT3, IRAK1, and CSF1R.[7]
MomelotinibJAK25.8Also inhibits JAK1 and ACVR1.[7]

Clinical Efficacy: A Head-to-Head Look at Key Trial Data

The clinical efficacy of these drugs has been evaluated in several key Phase 3 clinical trials. The primary endpoints in these studies are typically the proportion of patients achieving a ≥35% reduction in spleen volume from baseline and a ≥50% reduction in Total Symptom Score (TSS).

Spleen Volume Reduction (≥35% at 24 weeks)
DrugTrial(s)Patient PopulationSpleen Volume Reduction RateComparator
This compound (NS-018) Phase 1/2Myelofibrosis56% (palpable spleen size reduction ≥50%)[8]N/A (single arm)
RuxolitinibCOMFORT-IJAKi-naïve41.9%[9]Placebo (0.7%)
COMFORT-IIJAKi-naïve28.5% (at 48 weeks)[9]Best Available Therapy (0%)
FedratinibJAKARTAJAKi-naïve47%[10]Placebo (1%)
JAKARTA-2Ruxolitinib-experienced31%[11]N/A (single arm)
PacritinibPERSIST-1JAKi-naïve19.1%[12]Best Available Therapy (4.7%)
PERSIST-2Thrombocytopenia18%[11]Best Available Therapy (3%)
MomelotinibSIMPLIFY-1JAKi-naïve26.5%[13]Ruxolitinib (29%)
SIMPLIFY-2Ruxolitinib-experienced6.7%[13]Best Available Therapy (5.8%)
Total Symptom Score Reduction (≥50% at 24 weeks)
DrugTrial(s)Patient PopulationTSS Reduction RateComparator
This compound (NS-018) Phase 1/2MyelofibrosisImprovements observed[8]N/A (single arm)
RuxolitinibCOMFORT-IJAKi-naïve45.9%Placebo (5.3%)
FedratinibJAKARTAJAKi-naïve40%[10]Placebo (9%)
JAKARTA-2Ruxolitinib-experienced27%[11]N/A (single arm)
PacritinibPERSIST-2Thrombocytopenia25%[11]Best Available Therapy (14%)
MomelotinibSIMPLIFY-1JAKi-naïve28.4%[13]Ruxolitinib (42.2%)
SIMPLIFY-2Ruxolitinib-experienced26%Best Available Therapy (4%)

Safety and Tolerability: A Comparative Overview

The safety profiles of these JAK inhibitors are a critical consideration in their clinical use. The most common adverse events are hematological, a direct consequence of JAK2 inhibition.

DrugKey Adverse Events (All Grades)Grade ≥3 Adverse Events
This compound (NS-018) Dizziness (23%), Nausea (19%), Thrombocytopenia (27%), Anemia (15%)[8]Thrombocytopenia (10%), Anemia (6%)[8]
RuxolitinibThrombocytopenia, Anemia, Bruising, Dizziness, Headache[14]Thrombocytopenia, Anemia, Neutropenia[14]
FedratinibDiarrhea, Nausea, Vomiting, Anemia[15]Anemia, Thrombocytopenia[15]
PacritinibDiarrhea, Nausea, Vomiting, Thrombocytopenia, Anemia[16]Thrombocytopenia, Anemia[16]
MomelotinibDiarrhea, Nausea, Headache, Fatigue, Thrombocytopenia, Anemia[17]Thrombocytopenia, Anemia, Neutropenia[17]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of a test compound against a target kinase. Specific parameters may vary between studies.

cluster_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (serial dilutions) start->prepare_reagents reaction_setup Set up Reaction: Combine kinase, substrate, and test compound in assay buffer prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: Add ATP reaction_setup->initiate_reaction incubation Incubate at Specific Temperature and Time initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., using luminescence, fluorescence, or radioactivity) stop_reaction->detection data_analysis Data Analysis: Calculate % inhibition and determine IC50 detection->data_analysis end End data_analysis->end

Kinase Inhibition Assay Workflow

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP)

  • Test compound (this compound or other JAK inhibitors)

  • Kinase assay buffer

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the JAK2 enzyme, peptide substrate, and the test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction.

  • Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay - General Protocol)

This protocol describes a common method to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • MPN-derived cell line (e.g., HEL, UKE-1)

  • Cell culture medium

  • Test compound (this compound or other JAK inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the MPN cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Myelofibrosis Mouse Model (General Workflow)

This workflow outlines a common approach to evaluate the efficacy of a test compound in a mouse model of myelofibrosis.

cluster_workflow In Vivo Myelofibrosis Mouse Model Workflow start Start model_induction Induce Myelofibrosis in Mice (e.g., JAK2V617F transgenic or bone marrow transplantation) start->model_induction disease_establishment Allow Disease to Establish (Monitor blood counts, spleen size) model_induction->disease_establishment randomization Randomize Mice into Treatment and Control Groups disease_establishment->randomization treatment_administration Administer Test Compound (e.g., this compound) or Vehicle randomization->treatment_administration monitoring Monitor Disease Progression: - Spleen Size (palpation/imaging) - Blood Counts - Body Weight - Survival treatment_administration->monitoring endpoint_analysis Endpoint Analysis: - Spleen and Liver Weight - Histopathology of Bone Marrow and Spleen - Fibrosis Scoring monitoring->endpoint_analysis end End endpoint_analysis->end

In Vivo Myelofibrosis Mouse Model Workflow

Model:

  • A common model involves transplanting bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation into lethally irradiated recipient mice.[18]

Procedure:

  • Disease Induction: Induce myelofibrosis in a cohort of mice.

  • Monitoring: Regularly monitor the mice for signs of disease, such as splenomegaly (enlarged spleen), altered blood counts, and weight loss.

  • Treatment: Once the disease is established, randomize the mice into treatment and control (vehicle) groups. Administer the test compound (e.g., this compound) and vehicle according to a predetermined schedule and route of administration (e.g., oral gavage).

  • Efficacy Assessment:

    • Spleen Size: Measure spleen size regularly by palpation or using imaging techniques like MRI. At the end of the study, excise and weigh the spleens.

    • Hematological Parameters: Collect blood samples to monitor red blood cell, white blood cell, and platelet counts.

    • Survival: Monitor and record the survival of the mice in each group.

    • Histopathology: At the end of the study, collect bone marrow and spleen tissues for histological analysis to assess the degree of fibrosis.

Conclusion

This compound demonstrates potent and selective preclinical activity against JAK2. Early clinical data suggest promising efficacy in reducing spleen size and improving symptoms in patients with myelofibrosis. When compared to other approved JAK inhibitors, this compound's distinct selectivity profile may offer a different therapeutic window, potentially impacting its efficacy and safety. Ruxolitinib and Fedratinib have shown robust efficacy in large-scale clinical trials. Pacritinib is a valuable option for patients with thrombocytopenia, and Momelotinib has the unique advantage of improving anemia. The ongoing clinical development of this compound will be crucial in defining its precise role in the evolving landscape of MPN treatment. This comparative guide provides a framework for researchers and clinicians to evaluate the therapeutic potential of this compound in the context of existing treatment options.

References

Safety Operating Guide

Proper Disposal of Ilginatinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential guidance on the proper disposal of ilginatinib, a potent JAK2 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is publicly available, these procedures are based on best practices for the disposal of potent pharmaceutical compounds and chemical waste in a research setting.

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste depends on its form (solid, solution, or contaminated materials).

1. Unused or Expired Solid this compound:

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • It should be treated as hazardous chemical waste.

  • Collect the material in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the hazard classification (e.g., "Potent Compound," "Chemical Waste").

  • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.

2. This compound Solutions:

  • Aqueous solutions of this compound should not be disposed of down the drain.[1]

  • Solutions containing organic solvents (e.g., DMSO) must be collected as hazardous chemical waste.

  • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.

  • Collect all this compound solutions in a designated, leak-proof, and clearly labeled waste container.

  • Follow your EHS office's procedures for the disposal of liquid chemical waste.

3. Contaminated Labware and Materials:

  • Disposable items such as pipette tips, tubes, gloves, and bench paper that are contaminated with this compound should be considered hazardous waste.

  • Collect these materials in a designated, sealed waste bag or container separate from regular trash.

  • The container must be clearly labeled as "this compound Contaminated Waste" or as per your institution's guidelines.

  • Arrange for disposal through your institution's hazardous waste program.

4. Empty this compound Vials:

  • Empty vials that once contained this compound should be managed as hazardous waste to prevent trace amounts of the compound from entering the environment.

  • Rinse the vial with a suitable solvent (e.g., ethanol or as recommended by your EHS office), and collect the rinsate as liquid hazardous waste.

  • The rinsed, empty vial can then be disposed of according to institutional policies, which may still require it to be handled as hazardous waste.

Quantitative Data for Handling and Storage

Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. The following table summarizes key storage and solubility information.

PropertySolid (Powder) FormIn Solvent
Storage Temperature -20°C for up to 3 years-80°C for up to 1 year
Shipping Condition Shipped with blue ice or at ambient temperatureN/A
Solubility in DMSO 50 mg/mL (128.39 mM) to 60 mg/mL (140.88 mM)[2][3]N/A
Solubility in Water Insoluble to 2 mg/mL (4.7 mM)[3][4]N/A

Note: Sonication is recommended to aid in dissolution.[2][3][4] It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IlginatinibDisposal This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Solid this compound (Unused/Expired) waste_type->solid Solid solution This compound Solution waste_type->solution Liquid contaminated Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated Solid (Contaminated) collect_solid Collect in Labeled, Sealed Container for Hazardous Waste solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Hazardous Liquid Waste solution->collect_liquid collect_contaminated Collect in Labeled, Sealed Bag/Container for Hazardous Waste contaminated->collect_contaminated contact_ehs Contact Institutional EHS for Pickup and Disposal collect_solid->contact_ehs collect_liquid->contact_ehs collect_contaminated->contact_ehs end_node Proper Disposal Complete contact_ehs->end_node

Caption: Decision tree for the safe disposal of various forms of this compound waste.

By following these guidelines, researchers can handle and dispose of this compound in a manner that is safe, responsible, and compliant with standard laboratory safety protocols. Always prioritize the guidance provided by your local EHS office.

References

Essential Safety and Logistical Information for Handling Ilginatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Ilginatinib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical when handling this compound, a potent kinase inhibitor. The following tables provide a summary of recommended PPE based on the task being performed.

Table 1: Glove Selection for Handling this compound

Since specific permeation data for this compound is not available, glove selection should be based on the solvents used to dissolve the compound. Dimethyl sulfoxide (DMSO) and acetonitrile are common solvents for kinase inhibitors.

Glove MaterialTask TypeBreakthrough Time for DMSO (minutes)Breakthrough Time for Acetonitrile (minutes)Recommendation
Nitrile Incidental Contact (e.g., handling vials, weighing)1.2 - 93<1 - 30Suitable for short-duration tasks. Double gloving is recommended. Change gloves immediately upon contamination.
Neoprene Extended Contact (e.g., preparing solutions, cleaning spills)>480>480Recommended for longer-duration tasks or when extensive contact is possible.
Butyl Rubber Extended Contact, High-Risk Operations>480>480Offers excellent protection against a wide range of chemicals.
Natural Rubber (Latex) Incidental Contact60 - 120FairNot generally recommended due to potential for latex allergies and lower chemical resistance compared to nitrile and neoprene.

Table 2: Respiratory Protection Selection for Handling this compound Powder

The choice of respiratory protection depends on the potential for airborne exposure to this compound powder. The Occupational Safety and Health Administration (OSHA) assigns a protection factor (APF) to different types of respirators.

Respirator TypeAssigned Protection Factor (APF)When to Use
N95 Filtering Facepiece Respirator 10For low-dust activities in a well-ventilated area.
Half-Mask Elastomeric Respirator with P100 filters 10For tasks with a moderate potential for dust generation.
Full-Facepiece Elastomeric Respirator with P100 filters 50When eye protection is also required and for higher potential dust exposure.
Powered Air-Purifying Respirator (PAPR) with HEPA filters and loose-fitting hood 25For prolonged work or when a higher level of protection is desired without the need for a tight-fitting seal.
Powered Air-Purifying Respirator (PAPR) with HEPA filters and tight-fitting full facepiece 1000For high-hazard operations or when handling large quantities of powder.

Operational and Disposal Plans

A clear workflow for handling and disposing of this compound is essential to maintain a safe laboratory.

PPE_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Waste Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (See Tables 1 & 2) risk_assessment->select_ppe weighing Weighing Powder (in ventilated enclosure) select_ppe->weighing dissolving Dissolving in Solvent weighing->dissolving cell_culture Use in Experiments dissolving->cell_culture solid_waste Solid Waste (Contaminated gloves, vials) cell_culture->solid_waste liquid_waste Liquid Waste (Unused solutions) cell_culture->liquid_waste sharps_waste Sharps Waste (Needles, syringes) cell_culture->sharps_waste dispose Dispose as Hazardous Waste (Follow institutional guidelines) solid_waste->dispose liquid_waste->dispose sharps_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: PPE Effectiveness Testing

To ensure the selected PPE provides adequate protection, standardized test methods should be referenced. These protocols provide a framework for evaluating the resistance of protective materials to chemical permeation.

1. ASTM F739: Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact

  • Objective: To measure the breakthrough time and permeation rate of a chemical through a protective material.

  • Methodology:

    • A specimen of the glove or clothing material is placed in a permeation test cell, dividing it into two chambers.

    • The challenge chemical (e.g., this compound dissolved in a solvent) is introduced into one chamber.

    • A collection medium (gas or liquid) is circulated through the other chamber.

    • The collection medium is continuously monitored by an analytical instrument to detect the presence of the challenge chemical.

    • The "normalized breakthrough time" is the time elapsed from the initial contact of the chemical with the material until the chemical is detected on the other side at a specific permeation rate.

2. ISO 6529: Protective clothing — Protection against chemicals — Determination of resistance of protective clothing materials to permeation by liquids and gases

  • Objective: Similar to ASTM F739, this international standard specifies methods for determining the resistance of protective clothing materials to permeation by liquid and gaseous chemicals.

  • Methodology: The standard outlines three methods:

    • Method A: For continuous contact with liquid chemicals.

    • Method B: For continuous contact with gaseous chemicals.

    • Method C: For intermittent contact with liquid or gaseous chemicals. The principle involves exposing one side of the material to the chemical and measuring the rate at which the chemical permeates to the other side.

Step-by-Step Guidance for Handling this compound

1. Pre-Handling Preparation:

  • Consult the Safety Data Sheet (SDS) for this compound.

  • Ensure a designated handling area is clean and uncluttered. A chemical fume hood or a ventilated balance enclosure should be used when handling the powder.

  • Assemble all necessary PPE as determined by your risk assessment (see Tables 1 and 2). This should include, at a minimum, double gloves, a lab coat, and safety glasses. A respirator is required when handling the powder outside of a contained system.

2. Handling the Compound:

  • Weighing: Carefully weigh the required amount of this compound powder in a ventilated enclosure to minimize dust inhalation. Use anti-static weighing paper or a container.

  • Dissolving: Add the solvent to the powder slowly to avoid splashing. Ensure the container is securely capped before mixing.

  • Use in Experiments: When adding the this compound solution to cell cultures or other experimental systems, do so carefully to avoid aerosols and splashes.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

4. Waste Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and empty vials, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous waste.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.